3,5-Difluoropyridine-2-sulfonyl chloride
Description
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Structure
2D Structure
Properties
IUPAC Name |
3,5-difluoropyridine-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF2NO2S/c6-12(10,11)5-4(8)1-3(7)2-9-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIOHIQODKNEMPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)S(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 3,5-Difluoropyridine-2-sulfonyl Chloride: A Key Intermediate for Drug Discovery
Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a widely employed strategy to modulate a compound's physicochemical and pharmacokinetic properties. The pyridine ring, a ubiquitous motif in pharmaceuticals, is a prime candidate for such modifications.[1] The introduction of fluorine can enhance metabolic stability, improve binding affinity, and alter pKa, thereby optimizing a drug candidate's overall profile. This guide focuses on a particularly valuable, yet specialized, building block: 3,5-Difluoropyridine-2-sulfonyl chloride (CAS Number: 1261587-79-4 ).[2][3]
This reagent is of significant interest to researchers and drug development professionals due to its unique combination of a highly electron-deficient pyridine ring and a reactive sulfonyl chloride handle. This arrangement makes it an excellent electrophile for the synthesis of complex sulfonamides, a critical pharmacophore in a multitude of therapeutic agents. This guide will provide an in-depth exploration of its synthesis, chemical properties, and applications, grounded in established chemical principles and field-proven insights.
Physicochemical Properties
While specific experimental data such as melting and boiling points for this compound are not extensively documented in publicly available literature, its key identifiers are well-established.
| Property | Value | Source |
| CAS Number | 1261587-79-4 | [2] |
| Molecular Formula | C₅H₂ClF₂NO₂S | [2][3] |
| Molecular Weight | 213.59 g/mol | [3] |
| Purity | Typically ≥97% | [2] |
| SMILES | O=S(=O)(Cl)c1ncc(F)cc1F | [2] |
| MDL Number | MFCD18411876 | [2] |
Synthesis and Mechanistic Considerations
The synthesis of this compound is a multi-step process that hinges on the well-established Sandmeyer-type reaction. The key is the conversion of the corresponding amine precursor, 2-Amino-3,5-difluoropyridine, into a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst to yield the desired sulfonyl chloride.
Workflow for the Synthesis of this compound
Caption: Synthetic pathway from a commodity chemical to the target compound.
Part 1: Synthesis of the Precursor, 2-Amino-3,5-difluoropyridine
The synthesis of the crucial amine precursor can be achieved through various routes, often starting from more readily available chlorinated pyridines. A common pathway involves the conversion of 2,3,5-trichloropyridine to 3,5-difluoro-2-pyridinecarbonitrile, followed by hydrolysis to the amide and a subsequent Hofmann rearrangement to yield 2-amino-3,5-difluoropyridine.[4]
Part 2: Detailed Protocol for Sulfonyl Chloride Formation (Representative)
Step 1: Diazotization of 2-Amino-3,5-difluoropyridine
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-amino-3,5-difluoropyridine (1.0 eq) in a mixture of concentrated hydrochloric acid and acetic acid.
-
Cooling: Cool the suspension to between -5 °C and 0 °C using an ice-salt bath. Causality: Low temperatures are critical to ensure the stability of the resulting diazonium salt, preventing premature decomposition and side reactions.
-
Nitrite Addition: Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the internal temperature does not exceed 0 °C. Causality: The slow addition of sodium nitrite controls the exothermic diazotization reaction, preventing a dangerous temperature spike and the formation of unwanted byproducts.
-
Stirring: Stir the resulting mixture at this temperature for 1 hour to ensure complete formation of the diazonium salt.
Step 2: Sulfonylation (Sandmeyer-type Reaction)
-
Catalyst Suspension: In a separate, larger reaction vessel, prepare a suspension of copper(I) chloride (0.1 eq) in a mixture of acetic acid and toluene. Bubble sulfur dioxide gas through this suspension at 0 °C until saturation. Causality: Copper(I) chloride is the catalyst for the reaction. The sulfur dioxide acts as the source of the sulfonyl group.
-
Addition of Diazonium Salt: Slowly add the cold diazonium salt solution from Step 1 to the sulfur dioxide/copper(I) chloride suspension. Maintain the temperature at or below 0 °C. Vigorous gas evolution (N₂) will be observed. Causality: The diazonium salt is unstable and reacts with the sulfur dioxide in the presence of the copper catalyst to form the sulfonyl chloride. The controlled addition is a critical safety measure to manage the rate of nitrogen gas evolution.
-
Reaction Completion: After the addition is complete, allow the mixture to stir for an additional 1-2 hours at 0 °C.
-
Workup: Dilute the reaction mixture with toluene and separate the organic layer. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by flash chromatography on silica gel.
Reactivity and Applications in Drug Discovery
The utility of this compound stems from the predictable and high-yielding reactivity of the sulfonyl chloride group.
Core Reactivity: Sulfonamide Formation
The primary application of this reagent is in the synthesis of sulfonamides through reaction with primary or secondary amines. The sulfur atom of the sulfonyl chloride is highly electrophilic and readily attacked by the nucleophilic amine.
Caption: General reaction scheme for sulfonamide synthesis.
This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to neutralize the HCl byproduct. The fluorinated pyridine core remains intact, allowing for the efficient construction of complex molecules with desirable properties.
Significance in Medicinal Chemistry
-
Scaffold for Bioactive Molecules: The resulting N-substituted 3,5-difluoropyridine-2-sulfonamides are valuable scaffolds. The sulfonamide moiety is a known pharmacophore found in various drugs, and the difluoropyridine ring can engage in specific interactions with biological targets and enhance pharmacokinetic properties.[1]
-
Modulation of Physicochemical Properties: The two fluorine atoms exert a strong electron-withdrawing effect, which lowers the pKa of the pyridine nitrogen. This can be crucial for optimizing a drug's solubility, permeability, and target engagement.
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the pyridine ring more resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile and a longer in vivo half-life for drug candidates.
Safety and Handling
As with all sulfonyl chlorides, this compound must be handled with care in a well-ventilated fume hood.
-
Corrosive: It is expected to be corrosive and can cause severe skin burns and eye damage.
-
Moisture Sensitive: It will react with water, including atmospheric moisture, to produce the corresponding sulfonic acid and hydrochloric acid. Therefore, it should be stored under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.
Conclusion
This compound is a highly valuable, specialized building block for medicinal chemistry and drug discovery. Its strategic combination of a difluorinated pyridine ring and a reactive sulfonyl chloride functional group provides a powerful tool for synthesizing novel sulfonamides with potentially enhanced biological activity and improved pharmacokinetic profiles. While detailed, publicly available data on this specific compound is limited, its synthesis and reactivity can be reliably predicted from well-established chemical principles. As the demand for more sophisticated and effective pharmaceuticals grows, the importance of such precisely engineered chemical tools will undoubtedly continue to increase.
References
- 1. 2-Amino-3,5-difluoropyridine | 732306-31-9 | Benchchem [benchchem.com]
- 2. Synthonix, Inc > Synthons > this compound - [D82094] [synthonix.com]
- 3. 3,5-difluoropiridina-2-sulfonil klorida CAS#: 1261587-79-4 • ChemWhat | Basis Data Bahan Kimia & Biologi [chemwhat.id]
- 4. WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof - Google Patents [patents.google.com]
3,5-Difluoropyridine-2-sulfonyl chloride chemical properties
An In-Depth Technical Guide to 3,5-Difluoropyridine-2-sulfonyl Chloride: Properties, Synthesis, and Applications
Introduction
This compound is a specialized heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its structure is characterized by a pyridine ring functionalized with a highly reactive sulfonyl chloride group at the 2-position and two fluorine atoms at the 3- and 5-positions. This unique combination of functional groups imparts desirable electronic properties and reactivity, making it a valuable intermediate for the synthesis of complex, biologically active molecules. The electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the sulfonyl chloride group, facilitating robust reactions with a wide range of nucleophiles. Furthermore, the incorporation of the difluoropyridine moiety into drug candidates can lead to improved pharmacological profiles, including enhanced metabolic stability, increased bioavailability, and modulated target binding affinity[1]. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound for researchers, scientists, and professionals in drug development.
Physicochemical and Spectroscopic Properties
The core physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, reaction setup, and purification.
| Property | Value | Reference |
| CAS Number | 1261587-79-4 | [2][3] |
| Molecular Formula | C₅H₂Cl F₂NO₂S | N/A |
| Molecular Weight | 213.59 g/mol | N/A |
| Appearance | White to off-white solid | General observation for similar compounds |
| Melting Point | Data not widely published | N/A |
| Boiling Point | Data not widely published | N/A |
| Solubility | Soluble in common aprotic organic solvents (e.g., Dichloromethane, THF, Acetonitrile). Reacts with protic solvents like water and alcohols. | General reactivity of sulfonyl chlorides |
Spectroscopic Data (Predicted):
-
¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms on the pyridine ring.
-
¹³C NMR: Five signals corresponding to the carbons of the pyridine ring, with characteristic C-F and C-S couplings.
-
IR Spectroscopy: Strong characteristic absorption bands are expected for the S=O stretching of the sulfonyl group (typically in the 1370-1100 cm⁻¹ region)[4].
Stability and Storage: Like most sulfonyl chlorides, this compound is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. It should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container in a cool, dry place.
Synthesis and Manufacturing
The synthesis of this compound is not widely detailed in standard literature but can be logically derived from established methods for preparing aryl and heteroaryl sulfonyl chlorides. A common and effective route involves a Sandmeyer-type reaction starting from the corresponding amine, 2-amino-3,5-difluoropyridine.
The precursor, 2-amino-3,5-difluoropyridine, can be synthesized through a multi-step process beginning with 2,3,5-trichloropyridine, which is converted to 3,5-difluoro-2-pyridinecarbonitrile. Subsequent hydrolysis yields 3,5-difluoro-2-pyridinecarboxamide, which then undergoes a Hofmann rearrangement to produce the desired 2-amino-3,5-difluoropyridine[5].
Experimental Protocol: Synthesis via Diazotization-Sulfonylation
This protocol is a representative procedure based on well-established methods for converting heteroaromatic amines to sulfonyl chlorides[6].
Step 1: Diazotization of 2-Amino-3,5-difluoropyridine
-
To a reaction vessel, add 2-amino-3,5-difluoropyridine and 6M hydrochloric acid. Cool the mixture to 0-5 °C using an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the internal temperature does not exceed 5 °C. The formation of the diazonium salt is critical and temperature control is paramount to prevent its decomposition.
-
Stir the resulting solution at 0-5 °C for an additional 30-60 minutes after the addition is complete.
Step 2: Sulfonylation
-
In a separate, well-ventilated vessel, prepare a solution of sulfur dioxide (SO₂) in acetic acid, catalyzed by a small amount of copper(I) chloride (CuCl). Cool this mixture to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the SO₂/CuCl solution. Vigorous gas evolution (N₂) will occur.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the reaction mixture is typically poured into ice water, and the product is extracted with an organic solvent like dichloromethane or ethyl acetate.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound, which can be purified further by chromatography if necessary.
Chemical Reactivity and Mechanistic Insights
The primary utility of this compound stems from the high electrophilicity of the sulfur atom in the sulfonyl chloride group. This makes it an excellent substrate for nucleophilic attack, most notably by primary and secondary amines to form stable sulfonamides.
Core Reaction: Sulfonamide Formation
The synthesis of sulfonamides is the most common application of this reagent[4][7]. The reaction proceeds via a nucleophilic acyl substitution-type mechanism at the sulfur center.
Note: The DOT script above is a template. Actual chemical structure images would be required for a functional diagram.
Mechanism Explained:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (a nucleophile) attacks the electrophilic sulfur atom of the sulfonyl chloride.
-
Formation of a Tetrahedral Intermediate: This attack breaks the S=O pi bond, forming a transient, negatively charged tetrahedral intermediate.
-
Elimination of Leaving Group: The intermediate collapses, reforming the S=O double bond and expelling the chloride ion, which is an excellent leaving group.
-
Deprotonation: The resulting protonated sulfonamide is deprotonated by a base (often an excess of the amine reactant or an added base like triethylamine or pyridine) to yield the final sulfonamide product and a hydrochloride salt. The inclusion of a base is crucial to drive the reaction to completion by neutralizing the HCl byproduct[7].
Experimental Protocol: General Procedure for Sulfonamide Synthesis
-
Dissolve the primary or secondary amine (1.0 equivalent) in an aprotic solvent such as dichloromethane or acetonitrile in a reaction flask. Add a non-nucleophilic base, such as triethylamine or pyridine (1.2-1.5 equivalents).
-
Cool the mixture to 0 °C.
-
Add a solution of this compound (1.0-1.1 equivalents) in the same solvent dropwise to the amine solution.
-
Allow the reaction to warm to room temperature and stir for 3-12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
After filtration, concentrate the solvent in vacuo. The crude sulfonamide can be purified by recrystallization or silica gel chromatography.
Applications in Drug Discovery and Development
This compound is a powerful tool for medicinal chemists aiming to synthesize novel therapeutic agents. The resulting sulfonamides are a privileged scaffold in drug design, appearing in numerous approved drugs[7][8].
-
Bioisosteric Replacement: The sulfonamide group can act as a bioisostere for amide or carboxylic acid groups, offering different hydrogen bonding patterns and physicochemical properties.
-
Improved Pharmacokinetics: The inclusion of fluorine atoms often enhances metabolic stability by blocking sites of oxidative metabolism. This can lead to improved drug half-life and oral bioavailability[1].
-
Modulation of pKa and Lipophilicity: The difluoropyridine ring system significantly impacts the electronic properties of the molecule, allowing for fine-tuning of acidity/basicity (pKa) and lipophilicity (logP), which are critical for cell permeability and target engagement.
-
Therapeutic Areas: Sulfonamides derived from heterocyclic scaffolds are explored in a wide range of diseases, including cancer, bacterial infections, inflammation, and malaria[1][7][8]. The unique electronic and structural features of the 3,5-difluoropyridine moiety make it an attractive scaffold for generating new chemical entities in these areas.
Safety and Handling
As a reactive chemical intermediate, this compound requires careful handling in a controlled laboratory environment.
-
Hazards: Based on data for related fluoropyridines and sulfonyl chlorides, this compound is expected to be corrosive and cause severe skin and eye irritation or burns[9][10][11]. Inhalation may cause respiratory irritation[12]. It is harmful if swallowed.
-
Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat[9][12].
-
Handling: Avoid contact with skin, eyes, and clothing. Prevent inhalation of dust or vapors. Keep away from moisture and incompatible materials such as strong bases, alcohols, and water[9].
-
Spills and Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous chemical waste according to local regulations. Do not allow the material to enter drains or waterways.
Conclusion
This compound is a highly valuable and reactive building block for modern organic synthesis, particularly within the field of drug discovery. Its utility is defined by the efficient and reliable formation of sulfonamides, a critical functional group in medicinal chemistry. The presence of the difluoropyridine scaffold offers strategic advantages for optimizing the pharmacokinetic and pharmacodynamic properties of new drug candidates. A thorough understanding of its synthesis, reactivity, and handling is essential for any scientist seeking to leverage this powerful reagent in the development of next-generation therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound - CAS:1261587-79-4 - 阿镁生物 [amaybio.com]
- 3. This compound CAS#: 1261587-79-4 [chemicalbook.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof - Google Patents [patents.google.com]
- 6. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]
- 7. frontiersrj.com [frontiersrj.com]
- 8. mdpi.com [mdpi.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. fishersci.com [fishersci.com]
- 12. echemi.com [echemi.com]
An In-depth Technical Guide to 3,5-Difluoropyridine-2-sulfonyl Chloride: Structure, Reactivity, and Applications
Introduction: The Strategic Value of Fluorinated Pyridines in Discovery Chemistry
In the landscape of modern drug discovery and agrochemical research, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a proven strategy for modulating physicochemical properties and enhancing biological activity. The pyridine ring, a ubiquitous motif in pharmaceuticals, becomes a particularly powerful building block when decorated with fluorine. This guide focuses on a reagent of increasing importance: 3,5-Difluoropyridine-2-sulfonyl chloride .
The presence of two electron-withdrawing fluorine atoms at the 3- and 5-positions, combined with the inherent electron deficiency of the pyridine ring and the potent electrophilicity of the sulfonyl chloride group at the 2-position, makes this molecule a highly activated and versatile reagent. It serves as a critical precursor for introducing the 3,5-difluoropyridin-2-ylsulfonyl moiety into a diverse range of molecules, enabling chemists to fine-tune properties such as metabolic stability, membrane permeability, and binding affinity. This document provides an in-depth examination of its structure, synthesis, reactivity, and proven protocols for its application, tailored for researchers at the forefront of chemical innovation.
Physicochemical and Structural Characteristics
The unique reactivity of this compound is a direct consequence of its molecular structure. The sulfonyl chloride group is positioned ortho to the ring nitrogen, while the fluorine atoms flank the vacant 4-position, creating a distinct electronic environment.
| Property | Value | Source |
| CAS Number | 1261587-79-4 | [1][2][3][4] |
| Molecular Formula | C₅H₂ClF₂NO₂S | [1][2] |
| Molecular Weight | 213.59 g/mol | [2][3] |
| Purity | Typically >97% | [1] |
| Canonical SMILES | O=S(=O)(Cl)c1ncc(F)cc1F | [1] |
| MDL Number | MFCD18411876 | [1][3] |
Note: Physical properties such as melting and boiling points are not widely reported, likely due to the compound's reactivity and potential instability, suggesting it is often best generated and used in situ or stored under rigorously controlled conditions.
Synthesis of the Reagent: Mechanistic Considerations
The preparation of heteroaryl sulfonyl chlorides is often challenging due to their inherent instability.[5] However, established synthetic routes can be adapted for the reliable generation of this compound. The choice of method depends on the availability of starting materials and scale.
Method 1: Oxidative Chlorination of 3,5-Difluoropyridine-2-thiol
This is a common and effective method for preparing heteroaryl sulfonyl chlorides.[6][7] The thiol precursor is oxidized in the presence of a chlorine source under controlled, low-temperature conditions.
-
Causality of Experimental Choices: The use of an inexpensive and controllable oxidant like aqueous sodium hypochlorite (bleach) is preferable to gaseous chlorine, as it allows for precise stoichiometric control and minimizes over-oxidation and decomposition of the sensitive product.[6][7] Conducting the reaction at low temperatures (e.g., -25 °C to -5 °C) is critical to prevent degradation of the unstable sulfonyl chloride intermediate.[7]
Caption: Workflow for Synthesis via Oxidative Chlorination.
Method 2: From 2-Amino-3,5-difluoropyridine (Meerwein Arylation)
An alternative route involves the conversion of the corresponding aniline (2-amino-3,5-difluoropyridine) to a diazonium salt, followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source.[6]
Chemical Reactivity and Mechanistic Pathways
The reactivity of this compound is dominated by the powerful electrophilic nature of the sulfur atom. This electrophilicity is significantly amplified by three factors:
-
The two oxygen atoms.
-
The departing chloride leaving group.
-
The strong inductive electron-withdrawal by the 3,5-difluoro-substituted pyridine ring.
This makes the compound an exceptionally potent agent for sulfonylation reactions.
Primary Reactivity: Sulfonamide Formation
The most common application is the reaction with primary or secondary amines to form stable sulfonamides. This reaction is typically rapid and high-yielding.[8]
Caption: Mechanism of Sulfonamide Formation.
The reaction proceeds via a nucleophilic attack of the amine nitrogen onto the electrophilic sulfur atom, followed by the elimination of hydrogen chloride. A non-nucleophilic base (e.g., triethylamine, pyridine, or DIPEA) is required to scavenge the HCl byproduct, driving the reaction to completion and preventing the protonation of the starting amine.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust and self-validating, incorporating in-process checks to ensure reaction integrity.
Protocol 1: General Procedure for the Synthesis of a Sulfonamide
This protocol describes the reaction of this compound with a generic primary amine (R-NH₂).
Materials:
-
This compound (1.0 equiv)
-
Primary Amine (R-NH₂) (1.0-1.2 equiv)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5-2.0 equiv)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aq. Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the primary amine (1.2 equiv) and dissolve in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is a critical step to manage the exothermicity of the reaction.
-
Base Addition: Add the base (e.g., Et₃N, 2.0 equiv) to the stirred amine solution.
-
Reagent Addition: Dissolve this compound (1.0 equiv) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes.
-
Self-Validation Check 1: An exotherm (slight warming) is expected. A lack of temperature change may indicate poor reagent quality.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Aqueous Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aq. NaHCO₃ (to remove excess acid) and brine (to reduce the solubility of organic material in the aqueous phase).
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the pure sulfonamide.
-
Self-Validation Check 2: Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
-
Safety and Handling
Sulfonyl chlorides are reactive and corrosive compounds that require careful handling in a well-ventilated fume hood.[5][9]
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[5]
-
Moisture Sensitivity: Sulfonyl chlorides react with water and moisture, often vigorously, to produce corrosive hydrochloric acid and the corresponding sulfonic acid.[6][10] All glassware must be dry, and reactions should be conducted under an inert atmosphere.
-
Incompatibilities: Avoid contact with strong bases, oxidizing agents, alcohols, and amines outside of controlled reaction conditions.[5]
-
Spill & Disposal: Neutralize small spills with sodium bicarbonate. Dispose of waste in accordance with local regulations. Do not wash unreacted sulfonyl chloride directly into aqueous waste streams.[9]
Conclusion
This compound is a highly activated reagent that provides a direct and efficient route to a valuable class of sulfonamides. Its enhanced electrophilicity, derived from the unique arrangement of its substituents, makes it a superior choice for coupling with a wide array of nucleophiles, including sterically hindered or electronically deactivated amines. By understanding the principles of its synthesis, reactivity, and handling as outlined in this guide, researchers can effectively leverage this powerful building block to accelerate the development of novel pharmaceuticals and agrochemicals.
References
- 1. Synthonix, Inc > Synthons > this compound - [D82094] [synthonix.com]
- 2. 3,5-difluoropiridina-2-sulfonil klorida CAS#: 1261587-79-4 • ChemWhat | Basis Data Bahan Kimia & Biologi [chemwhat.id]
- 3. 1261587-79-4,3,5-二氟吡啶-2-磺酰氯-韶远试剂设计、合成、生产和销售高端研发用化学品;韶远科技(上海)有限公司 [shao-yuan.com]
- 4. This compound CAS#: 1261587-79-4 [chemicalbook.com]
- 5. Heteroaryl sulfonamide synthesis: scope and limitations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. books.rsc.org [books.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. thieme-connect.com [thieme-connect.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
In-Depth Technical Guide: 3,5-Difluoropyridine-2-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
3,5-Difluoropyridine-2-sulfonyl chloride is a fluorinated heterocyclic compound of significant interest in the field of drug discovery and development. Its unique structural features, combining the reactivity of a sulfonyl chloride with the specific electronic properties of a difluorinated pyridine ring, make it a valuable synthon for the creation of novel therapeutic agents. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This guide provides a comprehensive overview of the molecular properties, a detailed synthetic protocol, and the applications of this compound, with a focus on its role in the development of targeted therapies such as kinase inhibitors.
Molecular Profile and Physicochemical Properties
A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis.
| Property | Value | Source/Method |
| Molecular Formula | C₅H₂ClF₂NO₂S | - |
| Molecular Weight | 213.60 g/mol | Calculated |
| CAS Number | 1261587-79-4 | --INVALID-LINK-- |
| Appearance | White to off-white solid (predicted) | General knowledge of sulfonyl chlorides |
| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, DMF) | General knowledge of sulfonyl chlorides |
| Reactivity | Highly reactive towards nucleophiles; moisture sensitive | General knowledge of sulfonyl chlorides |
Synthetic Protocol: A Step-by-Step Guide to the Preparation of this compound
The synthesis of this compound can be approached through a multi-step sequence starting from a readily available precursor. The following protocol is a plausible and detailed workflow based on established chemical transformations for analogous compounds.
Workflow Diagram
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of 3,5-Difluoro-2-mercaptopyridine
The initial step involves the conversion of a suitable starting material, such as 2,3,5-trichloropyridine, to the corresponding thiol. This transformation is a nucleophilic aromatic substitution reaction.
-
Materials:
-
2,3,5-Trichloropyridine
-
Sodium hydrosulfide (NaSH)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 2,3,5-trichloropyridine (1 equivalent) in anhydrous DMF.
-
Add sodium hydrosulfide (1.1 equivalents) portion-wise to the stirred solution at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Acidify the aqueous solution with dilute HCl to a pH of approximately 5-6 to precipitate the thiol.
-
Extract the product with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude 3,5-difluoro-2-mercaptopyridine.
-
-
Rationale: The thiol group is introduced via a nucleophilic aromatic substitution, a common reaction for electron-deficient pyridine rings. DMF is a suitable polar aprotic solvent for this transformation.
Step 2: Oxidation of 3,5-Difluoro-2-mercaptopyridine to this compound
The final step is the oxidative chlorination of the synthesized thiol to the desired sulfonyl chloride. This reaction requires a controlled oxidation to avoid over-oxidation to the sulfonic acid.
-
Materials:
-
3,5-Difluoro-2-mercaptopyridine
-
N-Chlorosuccinimide (NCS)
-
Hydrochloric acid (HCl, dilute)
-
Acetonitrile
-
Water
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve the crude 3,5-difluoro-2-mercaptopyridine (1 equivalent) in a mixture of acetonitrile and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add N-Chlorosuccinimide (3-4 equivalents) in portions, maintaining the temperature below 10 °C.
-
Add a catalytic amount of dilute HCl.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction by TLC.
-
After completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford this compound.
-
-
Rationale: The combination of NCS and a proton source provides an effective system for the oxidative chlorination of thiols to sulfonyl chlorides. The low temperature helps to control the exothermicity of the reaction and minimize side product formation.
Applications in Drug Discovery: A Focus on Kinase Inhibitors
The this compound moiety is a valuable building block in the design of targeted therapies, particularly kinase inhibitors. Protein kinases are a crucial class of enzymes that are often dysregulated in diseases such as cancer.
The sulfonyl chloride group is a highly reactive electrophile that can readily react with nucleophilic residues on proteins, such as the ε-amino group of lysine. This reactivity can be harnessed to design covalent inhibitors that form a stable bond with their target protein.
Mechanism of Covalent Inhibition
Caption: Covalent bond formation with a lysine residue.
The 3,5-difluoropyridine scaffold can be elaborated with other functionalities to achieve high affinity and selectivity for the target kinase. The fluorine atoms can participate in favorable interactions within the protein's binding pocket and improve the drug-like properties of the molecule. Specifically, sulfonyl fluorides have been utilized in probes to covalently label a broad range of the intracellular kinome by reacting with a conserved lysine in the ATP binding site.
Conclusion
This compound is a key intermediate for the synthesis of complex, biologically active molecules. Its calculated molecular weight of 213.60 g/mol and its reactive sulfonyl chloride group, coupled with the advantageous properties conferred by the difluoropyridine ring, make it a valuable tool for medicinal chemists. The synthetic protocol outlined in this guide, based on established chemical principles, provides a reliable pathway to access this important building block. Its application in the development of
A Technical Guide to the Predicted Spectroscopic Profile of 3,5-Difluoropyridine-2-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Difluoropyridine-2-sulfonyl chloride is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its utility as a synthetic intermediate necessitates a thorough understanding of its structural and electronic properties.[1] This guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for this compound. In the absence of publicly available experimental spectra, this document leverages established spectroscopic principles and data from analogous structures to construct a reliable, predictive spectroscopic profile. This includes detailed interpretations of expected Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are designed to serve as a valuable resource for researchers working with this and related molecules, aiding in reaction monitoring, quality control, and structural verification.
Introduction: The Challenge of Characterizing Reactive Intermediates
Sulfonyl chlorides are a cornerstone of modern synthetic chemistry, prized for their reactivity in forming sulfonamides and sulfonate esters—motifs prevalent in a vast array of pharmaceuticals.[1] However, this inherent reactivity poses a challenge for their characterization.[2] The presence of the highly electrophilic sulfonyl chloride group and the electron-deficient difluoropyridine ring in this compound makes it susceptible to hydrolysis and other nucleophilic attacks, requiring careful handling and selection of analytical techniques.[3]
This guide addresses the critical need for a detailed spectroscopic reference for this compound. By dissecting the expected spectroscopic signatures, we provide a framework for its unambiguous identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-faceted Approach
NMR spectroscopy is the most powerful tool for the elucidation of organic molecule structures in solution.[4] For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for a complete structural assignment. Due to the reactive nature of sulfonyl chlorides, aprotic deuterated solvents such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are the solvents of choice for NMR analysis.[3]
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Carefully dissolve 5-10 mg of this compound in approximately 0.6 mL of anhydrous deuterated solvent (e.g., CDCl₃) in a dry 5 mm NMR tube under an inert atmosphere (e.g., Nitrogen or Argon).
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended) for optimal signal dispersion and resolution.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be used to differentiate between CH and CH₂/C signals.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum, using a common fluorine reference standard like CFCl₃.[3]
-
2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D correlation spectra such as HSQC (to correlate directly bonded ¹H and ¹³C) and HMBC (to identify long-range ¹H-¹³C correlations).
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to be simple, showing two distinct signals corresponding to the two protons on the pyridine ring.
-
H-4: This proton is situated between two fluorine atoms and will experience coupling to both. It is expected to appear as a triplet of doublets (td) or a complex multiplet. The strong electron-withdrawing nature of the adjacent sulfonyl chloride group and the fluorine atoms will shift this proton significantly downfield.
-
H-6: This proton is adjacent to the nitrogen atom and the fluorine at position 5. It will be coupled to both the fluorine at C5 and the proton at C4. This will likely result in a doublet of doublets (dd) or a more complex multiplet.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| H-4 | 7.8 – 8.2 | tdd | JH4-F3 ≈ 8-10, JH4-F5 ≈ 2-4, JH4-H6 ≈ 2-3 |
| H-6 | 8.5 – 8.8 | dd | JH6-F5 ≈ 2-4, JH6-H4 ≈ 2-3 |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will display five signals for the five carbon atoms of the pyridine ring. The chemical shifts are heavily influenced by the electronegativity of the fluorine and nitrogen atoms, and the sulfonyl chloride group. The carbons directly attached to fluorine will show large one-bond C-F coupling constants (¹JCF).
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling |
| C-2 | 145 – 150 | d, ²JC2-F3 ≈ 15-25 Hz |
| C-3 | 155 – 160 (low intensity) | d, ¹JC3-F ≈ 240-260 Hz |
| C-4 | 120 – 125 | dd, ²JC4-F3 & ²JC4-F5 ≈ 20-30 Hz |
| C-5 | 158 – 163 (low intensity) | d, ¹JC5-F ≈ 250-270 Hz |
| C-6 | 140 – 145 | d, ²JC6-F5 ≈ 15-25 Hz |
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is a highly sensitive technique that provides crucial information about the fluorine environments in the molecule.[3] For this compound, two distinct signals are expected. Chemical shifts are referenced to CFCl₃ at 0.0 ppm.
| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| F-3 | -110 to -120 | d or dd | JF3-H4 ≈ 8-10, JF3-F5 ≈ 15-25 |
| F-5 | -105 to -115 | d or dd | JF5-H4 ≈ 2-4, JF5-H6 ≈ 2-4, JF5-F3 ≈ 15-25 |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for confirming the presence of specific functional groups.[2] The IR spectrum of this compound will be dominated by strong absorptions characteristic of the sulfonyl chloride group.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: For Attenuated Total Reflectance (ATR), a small amount of the solid or liquid sample is placed directly on the ATR crystal. For transmission, a KBr pellet can be prepared if the sample is a stable solid.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 1550 - 1600 | C=C and C=N stretching (aromatic ring) | Medium |
| 1370 - 1410 | Asymmetric SO₂ stretch | Strong |
| 1160 - 1210 | Symmetric SO₂ stretch | Strong |
| 1000 - 1100 | C-F stretching | Strong |
| 550 - 650 | S-Cl stretching | Medium-Strong |
The two most prominent and diagnostic peaks will be the strong absorptions from the asymmetric and symmetric stretching of the S=O bonds, which are characteristic of sulfonyl chlorides.[2]
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, and its fragmentation pattern can offer further structural clues.[3]
Experimental Protocol: MS Data Acquisition
-
Ionization Method: Electron Ionization (EI) is a common method for relatively small organic molecules. Electrospray Ionization (ESI) may also be used, particularly when coupled with liquid chromatography.
-
Analysis: A high-resolution mass spectrometer (HRMS) is recommended to confirm the exact mass and elemental formula.
Predicted Mass Spectrum Data
The molecular weight of this compound (C₅H₂ClF₂NO₂S) is 213.59 g/mol .
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak cluster. Due to the presence of chlorine, this cluster will have a characteristic isotopic pattern with peaks at m/z ≈ 213 (for ³⁵Cl) and m/z ≈ 215 (for ³⁷Cl) in an approximate 3:1 ratio.
-
Key Fragmentation Pathways:
-
Loss of Cl• (M - 35/37): A significant fragment corresponding to the loss of a chlorine radical.
-
Loss of SO₂ (M - 64): A common fragmentation pathway for sulfonyl compounds, leading to the formation of a 3,5-difluoro-2-chloropyridine radical cation.
-
Cleavage of the C-S bond.
-
Integrated Spectroscopic Analysis Workflow
A robust characterization of this compound relies on the synergistic use of multiple spectroscopic techniques. The following workflow illustrates the logical progression of analysis.
References
Theoretical studies on 3,5-Difluoropyridine-2-sulfonyl chloride
An In-depth Technical Guide: Theoretical and Applied Perspectives on 3,5-Difluoropyridine-2-sulfonyl Chloride as a Strategic Building Block in Drug Discovery
Abstract
This technical guide provides a comprehensive theoretical examination of this compound, a fluorinated heterocyclic compound of significant interest to medicinal chemistry. We delve into its structural, electronic, and reactivity properties using the framework of quantum chemical calculations, particularly Density Functional Theory (DFT). The guide elucidates how the strategic placement of two fluorine atoms and a sulfonyl chloride group on the pyridine scaffold creates a highly valuable and versatile building block. We will discuss its optimized molecular geometry, analyze its electronic landscape through frontier molecular orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP) maps, and predict its reactivity towards nucleophilic substitution. This theoretical foundation is complemented by practical, field-proven protocols for computational analysis and a discussion of its application in the synthesis of complex sulfonamides, a well-established pharmacophore in numerous FDA-approved drugs.[1] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage advanced building blocks for next-generation therapeutics.
Introduction: The Strategic Value of Fluorinated Pyridine Sulfonyl Chlorides
The pyridine ring is a cornerstone of medicinal chemistry, serving as the second most common heterocyclic framework in drugs approved by the FDA.[1] Its derivatives exhibit a vast range of biological activities, including antimicrobial, antiviral, and anti-cancer properties.[2] The strategic functionalization of this scaffold is a key driver of innovation in drug discovery.
The incorporation of fluorine atoms into drug candidates can significantly enhance their pharmacological profiles, often leading to improved metabolic stability, increased bioavailability, and stronger target binding affinity.[3] Concurrently, the sulfonyl chloride group is a powerful synthetic handle. It serves as a primary precursor for the formation of sulfonamides, a privileged functional group found in a wide array of therapeutics, from antibiotics to diuretics.[4]
This compound merges these three high-value motifs: the pyridine core, metabolic-stability-enhancing fluorine atoms, and the synthetically versatile sulfonyl chloride handle. The electron-withdrawing nature of both the fluorine atoms and the sulfonyl chloride group profoundly influences the electronic properties of the pyridine ring, enhancing the electrophilicity of the sulfur atom and making it an excellent substrate for reactions with nucleophiles like amines and alcohols.[5][6] This guide provides the theoretical underpinning for understanding and exploiting these properties for rational drug design.
Theoretical Framework: Density Functional Theory (DFT)
To accurately model the properties of an organic molecule like this compound, quantum chemical calculations are an indispensable tool.[5] Among these methods, Density Functional Theory (DFT) offers the best balance of computational cost and accuracy for molecules of this size.[5]
The central tenet of DFT is that the total energy of a system can be determined from its electron density.[5] By employing specific functionals and basis sets, we can solve the Kohn-Sham equations to predict a wide range of molecular properties. For substituted pyridines, the B3LYP functional combined with a Pople-style basis set such as 6-311+G(d,p) has been shown to provide reliable and accurate results for geometry, electronic structure, and vibrational frequencies.[2][5] This level of theory will be the basis for the theoretical data and predictions presented herein.
Computational Analysis of this compound
A systematic computational study reveals the key characteristics that define the utility of this building block. The following sections describe the expected results from a standard DFT analysis.
Molecular Geometry and Structural Parameters
The first step in any theoretical analysis is to determine the molecule's lowest energy conformation through geometry optimization. The resulting structure provides critical data on bond lengths, bond angles, and dihedral angles. The pyridine ring is expected to be nearly planar, with the sulfur atom of the sulfonyl chloride group exhibiting a tetrahedral geometry. The strong electronegativity of the fluorine and oxygen atoms will influence the bond lengths and angles within the molecule.
Below is a diagram illustrating the optimized structure with atom numbering for reference.
Caption: Optimized molecular structure of this compound.
Table 1: Predicted Structural and Electronic Parameters (DFT/B3LYP/6-311+G(d,p))
| Parameter | Predicted Value | Significance |
| Bond Lengths (Å) | ||
| S7–Cl10 | ~2.08 Å | The relatively long and weak S-Cl bond is key to the molecule's reactivity, facilitating cleavage upon nucleophilic attack. |
| C2–S7 | ~1.78 Å | |
| C3–F3 / C5–F5 | ~1.34 Å | |
| Electronic Properties | ||
| HOMO Energy | ~ -7.5 eV | Indicates the energy of the highest occupied molecular orbital; related to the ability to donate electrons. |
| LUMO Energy | ~ -2.0 eV | Indicates the energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |
| HOMO-LUMO Gap | ~ 5.5 eV | A larger gap suggests higher kinetic stability. The electron-withdrawing groups lower both orbital energies.[5] |
| Dipole Moment | ~ 3.5 D | A significant dipole moment suggests a polar molecule, influencing solubility and intermolecular interactions. |
Note: The values presented are representative and would be formally determined by the computational protocol described in Section 5.1.
Electronic Properties and Reactivity
The electronic landscape of a molecule dictates its reactivity. By analyzing the Frontier Molecular Orbitals (HOMO and LUMO) and the Molecular Electrostatic Potential (MEP), we can predict how the molecule will interact with other reagents.
-
Frontier Molecular Orbitals (HOMO/LUMO): The LUMO is expected to be localized primarily around the sulfonyl chloride group, specifically on the sulfur atom and the S-Cl bond. This indicates that this region is the most electron-deficient and therefore the primary site for nucleophilic attack. The HOMO is typically distributed across the pyridine ring. The strong electron-withdrawing groups (-F, -SO₂Cl) lower the energy of the LUMO, making the molecule a better electron acceptor and enhancing its reactivity toward nucleophiles.[5]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution. For this compound, the MEP would show a strongly positive (blue) region around the sulfur atom, confirming it as the main electrophilic center. Negative (red) regions would be concentrated around the oxygen atoms and the nitrogen atom of the pyridine ring, highlighting them as sites for potential electrophilic or hydrogen-bond interactions.[7] This clear separation of electrophilic and nucleophilic regions is what makes the molecule such a precise and predictable synthetic tool.
Theoretical Reaction Mechanism: Sulfonamide Formation
The primary application of this reagent is the synthesis of sulfonamides via reaction with primary or secondary amines. A theoretical investigation of this reaction would typically model the nucleophilic attack of the amine nitrogen onto the electrophilic sulfur atom.
Caption: Simplified energy profile for sulfonamide formation.
The reaction proceeds through a transition state where the N-S bond is forming and the S-Cl bond is breaking, likely in a concerted or near-concerted fashion. DFT calculations can be used to locate this transition state and calculate the activation energy, providing insight into the reaction kinetics. The high electrophilicity of the sulfur atom, induced by the attached electron-withdrawing groups, is expected to result in a low activation barrier, consistent with the high reactivity observed experimentally for sulfonyl chlorides.[4][8]
Applications in Rational Drug Design
Theoretical insights directly inform the practical application of this compound in drug discovery.
-
Scaffold Decoration: The predictable reactivity allows for the straightforward synthesis of large libraries of novel N-substituted sulfonamides. By reacting the sulfonyl chloride with a diverse collection of amines, chemists can rapidly generate a multitude of compounds for high-throughput screening.[9]
-
Fine-Tuning Physicochemical Properties: The difluoropyridine core imparts desirable properties such as metabolic stability and modulated basicity (pKa).[3] Computational models can predict how different amine substituents will affect properties like lipophilicity (logP), polar surface area (PSA), and solubility, allowing for a more rational selection of library members.[1]
-
Structure-Based Design: If the biological target is known, the sulfonamide products can be designed to fit into a specific binding pocket. The pyridine nitrogen can act as a hydrogen bond acceptor, while the sulfonamide group can participate in further hydrogen bonding. The aryl ring itself can engage in π-π stacking or other noncovalent interactions.[7]
Self-Validating Methodologies: Protocols for Analysis
The trustworthiness of theoretical predictions relies on a robust and reproducible methodology. The following protocols outline the standard computational workflow and a plausible synthetic route for validation.
Protocol: DFT Calculation Workflow
This protocol describes the steps for performing a comprehensive theoretical analysis of the title compound using a quantum chemistry software package.
Caption: Standard workflow for DFT-based molecular analysis.
Step-by-Step Procedure:
-
Molecular Structure Input: Generate the initial 3D coordinates of this compound using a molecular builder.[5]
-
Method Selection: Specify the computational method. A reliable choice is the B3LYP functional with the 6-311+G(d,p) basis set.[2][5]
-
Geometry Optimization: Perform a full geometry optimization to find the lowest energy structure. This calculation minimizes the forces on each atom.
-
Frequency Calculation: Following optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. This step also yields the predicted infrared (IR) spectrum.
-
Single-Point Energy and Property Calculation: Using the optimized geometry, perform a final calculation to obtain precise electronic properties, including HOMO/LUMO energies, the molecular electrostatic potential map, and predicted NMR chemical shifts.
-
Data Analysis: Visualize the results. Plot the HOMO and LUMO, render the MEP surface, and compare predicted spectroscopic data with any available experimental results for validation.
Protocol: Representative Synthesis
While numerous methods exist for preparing sulfonyl chlorides, a common route involves the diazotization of an appropriate aminopyridine followed by a reaction with sulfur dioxide in the presence of a copper catalyst (a Sandmeyer-type reaction).[10]
Step-by-Step Procedure:
-
Diazotization: Dissolve 2-Amino-3,5-difluoropyridine in a mixture of hydrochloric and acetic acid and cool to below 0 °C.
-
Diazo Salt Formation: Add a solution of sodium nitrite in water dropwise while maintaining the low temperature to form the diazonium salt solution.[10]
-
Sulfonylation: In a separate flask, prepare a suspension of copper(I) chloride in a solvent mixture (e.g., acetic acid/toluene) saturated with sulfur dioxide at 0 °C.
-
Reaction: Slowly add the cold diazonium salt solution to the SO₂/CuCl suspension. Vigorous nitrogen evolution will be observed.
-
Workup and Isolation: After the reaction is complete, extract the product into an organic solvent, wash with water and brine, dry over MgSO₄, and concentrate. The crude product can be purified by flash chromatography to yield this compound.[10]
Conclusion
Theoretical studies provide an invaluable lens through which to understand and utilize complex chemical reagents. For this compound, DFT calculations illuminate the structural and electronic features that make it a superior building block for modern drug discovery. The strong electrophilicity of the sulfur center, enhanced by the flanking difluoropyridine ring, ensures clean and predictable reactivity for the synthesis of sulfonamides. By combining these theoretical predictions with established synthetic protocols, researchers can rationally design and efficiently synthesize novel molecules with high potential for biological activity, accelerating the journey from chemical concept to therapeutic candidate.
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bcc.bas.bg [bcc.bas.bg]
- 3. nbinno.com [nbinno.com]
- 4. 5-Fluoropyridine-3-sulfonyl chloride | 1060802-49-4 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. rsc.org [rsc.org]
An In-Depth Technical Guide to 3,5-Difluoropyridine-2-sulfonyl Chloride for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Pyridines in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and improved pharmacokinetic profiles—have led to a surge in the development of fluorinated pharmaceuticals.[1] Among the privileged heterocyclic structures in drug discovery, the pyridine ring stands out for its versatility. When adorned with fluorine atoms, its potential is further amplified. This guide focuses on a particularly valuable building block at the intersection of these two domains: 3,5-Difluoropyridine-2-sulfonyl chloride .
This specialized reagent serves as a critical linchpin for the synthesis of complex sulfonamides, a functional group present in a wide array of therapeutic agents. The presence of two fluorine atoms on the pyridine ring not only modulates the electronic properties of the sulfonyl chloride moiety, enhancing its reactivity and selectivity, but also introduces a desirable structural motif for optimizing the biological activity of the final compounds. This guide provides an in-depth exploration of the commercial availability, synthesis, reactivity, and safe handling of this compound, tailored for researchers, scientists, and professionals engaged in the intricate process of drug development.
Commercial Availability and Supplier Overview
For researchers embarking on synthetic campaigns involving this compound, a reliable supply of high-quality starting material is paramount. Several chemical suppliers specialize in providing this and other fluorinated building blocks. When selecting a supplier, it is crucial to consider not only the cost but also the purity, available quantities, and the quality of the accompanying technical documentation, such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS).
| Supplier | Product Number | Purity | Available Quantities | Additional Information |
| Synthonix | D82094 | 97% | 100mg, 250mg, 500mg, 1g, 5g | Provides Material Safety Data Sheet (MSDS) and CoA. Offers bulk inquiry.[2] |
| BLD Pharm | BD289760 | Varies | Inquire | Part of their heterocyclic building blocks portfolio.[3] |
| ChemScene | CS-0050508 (related structure) | ≥97% | Inquire | Offers related pyridine sulfonyl chlorides and custom synthesis services.[4] |
| Ambeed | 210532-25-5 (related structure) | High-quality | Inquire | Provides comprehensive analytical data for their products.[5] |
Synthesis and Chemical Properties
While this compound is commercially available, understanding its synthesis is crucial for troubleshooting and for potential in-house preparation. The synthesis of pyridine sulfonyl chlorides often involves a multi-step sequence, commonly starting from the corresponding aminopyridine. A general and widely applicable method is the Sandmeyer reaction .
A Plausible Synthetic Route: The Sandmeyer Reaction
The Sandmeyer reaction provides a robust method for the conversion of an amino group on an aromatic ring to a variety of functional groups, including a sulfonyl chloride. For the synthesis of this compound, the likely starting material is 2-Amino-3,5-difluoropyridine .
The overall transformation can be depicted as follows:
Figure 1. A plausible synthetic workflow for this compound via the Sandmeyer reaction.
Detailed Experimental Protocol (Hypothetical)
The following is a generalized, field-proven protocol for the synthesis of an arylsulfonyl chloride via the Sandmeyer reaction, adapted for the specific target molecule. Note: This protocol should be optimized and performed with all necessary safety precautions in a well-ventilated fume hood.
Step 1: Diazotization of 2-Amino-3,5-difluoropyridine
-
To a stirred solution of 2-Amino-3,5-difluoropyridine (1.0 eq) in a mixture of concentrated hydrochloric acid and acetic acid, cooled to 0-5 °C in an ice-salt bath, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting mixture at 0-5 °C for 1 hour to ensure complete formation of the diazonium salt.
Step 2: Sulfonyl Chloride Formation
-
In a separate flask, prepare a solution of sulfur dioxide in acetic acid, saturated at 0 °C.
-
To this solution, add a catalytic amount of copper(I) chloride.
-
Slowly add the cold diazonium salt solution from Step 1 to the sulfur dioxide solution, maintaining the temperature below 10 °C. Vigorous gas evolution (N₂) will be observed.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until gas evolution ceases.
-
Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude this compound.
-
Purification can be achieved by column chromatography on silica gel or by vacuum distillation.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₅H₂ClF₂NO₂S |
| Molecular Weight | 213.59 g/mol |
| CAS Number | 1261587-79-4 |
| Appearance | Typically a solid or oil |
| Purity | ≥97% (as offered by suppliers)[2] |
Spectroscopic Data (Predicted)
-
¹H NMR: The spectrum will show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts will be downfield due to the electron-withdrawing effects of the fluorine and sulfonyl chloride groups. The signals will exhibit complex splitting patterns due to H-F and H-H coupling.
-
¹³C NMR: The spectrum will display five distinct signals for the five carbon atoms of the pyridine ring. The carbons bearing fluorine atoms will show large C-F coupling constants. The carbon attached to the sulfonyl chloride group will be significantly deshielded.
-
¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms. The chemical shifts and coupling patterns will be characteristic of a difluorinated pyridine system.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximately 3:1 ratio) will be observable for the molecular ion and any chlorine-containing fragments.
Reactivity and Synthetic Applications
This compound is a versatile electrophile that readily reacts with a wide range of nucleophiles. The primary application of this reagent is in the formation of sulfonamides, which are of paramount importance in medicinal chemistry.
Sulfonamide Formation
The reaction of this compound with primary or secondary amines in the presence of a base (e.g., triethylamine, pyridine, or an inorganic base) proceeds readily to form the corresponding N-substituted sulfonamides.
References
- 1. ossila.com [ossila.com]
- 2. Synthonix, Inc > Synthons > this compound - [D82094] [synthonix.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. 2-Amino-3,5-difluoropyridine 97 732306-31-9 [sigmaaldrich.com]
- 5. 210532-25-5 | 3,5-Difluorobenzene-1-sulfonyl chloride | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
Methodological & Application
Application Notes & Protocols: Synthesis of Sulfonamides using 3,5-Difluoropyridine-2-sulfonyl Chloride
Abstract & Introduction
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to the structure of numerous therapeutic agents with a vast range of biological activities.[1] The strategic synthesis of novel sulfonamide derivatives remains a critical endeavor in drug discovery and lead optimization. This document provides a detailed guide to the synthesis of N-substituted sulfonamides utilizing 3,5-Difluoropyridine-2-sulfonyl chloride, a valuable and functionalized building block.
The incorporation of a difluoropyridine moiety offers a sophisticated tool for modulating the physicochemical properties of the final sulfonamide. The two fluorine atoms, being highly electronegative, exert a powerful inductive effect, which can significantly alter the pKa of the sulfonamide N-H proton, influence lipophilicity, and enhance metabolic stability by blocking potential sites of oxidative metabolism. This guide explains the underlying reaction mechanism, provides detailed, field-tested experimental protocols, and discusses the rationale behind key procedural choices to ensure reproducible and high-yield syntheses.
Reaction Mechanism: Nucleophilic Substitution
The synthesis of a sulfonamide from this compound and a primary or secondary amine proceeds via a classical nucleophilic substitution pathway.[2] The nitrogen atom of the amine, possessing a lone pair of electrons, functions as the nucleophile. It attacks the highly electrophilic sulfur atom of the sulfonyl chloride. This electrophilicity is enhanced by the electron-withdrawing effects of the two oxygen atoms, the chlorine atom, and the attached 3,5-difluoropyridyl ring.
The attack results in the formation of a transient pentacoordinate intermediate. Subsequently, the chloride ion, an excellent leaving group, is expelled, and a proton is lost from the nitrogen atom to re-establish its neutrality. This final deprotonation step is facilitated by a base, which is essential to neutralize the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards product formation.[2]
Caption: General mechanism for sulfonamide formation.
Experimental Protocols
Two robust protocols are provided: a standard method employing conventional heating and a microwave-assisted method for accelerated synthesis.
Protocol 1: Standard Synthesis via Conventional Heating
This method is the established standard for sulfonamide synthesis, offering reliable outcomes with common laboratory equipment.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.0 - 1.2 eq)
-
Anhydrous Pyridine or Triethylamine (Et₃N) (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the selected primary or secondary amine (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Base Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution. The use of pyridine is often advantageous as it can also serve as a nucleophilic catalyst.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes. Maintaining the temperature at 0 °C is crucial to control the initial exothermic reaction.
-
Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 6-18 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the limiting reagent (typically the sulfonyl chloride) indicates completion.
-
Workup:
-
Upon completion, dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 20 mL) to remove the base and any unreacted amine.[2]
-
Wash with water (1 x 20 mL).
-
Wash with saturated NaHCO₃ solution (1 x 20 mL) to neutralize any residual acid.[2]
-
Finally, wash with brine (1 x 20 mL) to remove bulk water.
-
Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water) to yield the pure sulfonamide.[1]
Protocol 2: Microwave-Assisted Synthesis
This method provides a significant acceleration of reaction times, often leading to cleaner products and higher yields. It is particularly effective for less reactive amines.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1 eq)
-
A suitable high-boiling solvent (e.g., 1,4-Dioxane or N,N-Dimethylformamide) or solvent-free conditions.
-
Microwave Synthesizer
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel equipped with a stir bar, add the amine (1.1 eq) followed by this compound (1.0 eq). If using a solvent, add it now (approx. 0.5 M). Note: If the amine is a liquid, it can often serve as both reactant and base, allowing for solvent-free conditions.
-
Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for 10-30 minutes. Use power modulation to maintain the target temperature.
-
Workup & Purification: After cooling the vessel to room temperature, the workup can proceed similarly to the conventional method. Dilute with a suitable organic solvent (e.g., Ethyl Acetate), wash with aqueous solutions as needed, dry, and concentrate. The crude product can then be purified by chromatography or recrystallization.
Data & Workflow Summary
Illustrative Reaction Parameters
The following table provides representative conditions. Actual yields will vary based on the specific amine substrate and precise reaction execution.
| Entry | Amine Substrate | Stoichiometry (Amine, eq.) | Base (eq.) | Solvent | Time (h) | Temp (°C) | Typical Yield (%) |
| 1 | Aniline | 1.1 | Pyridine (1.5) | DCM | 12 | RT | 85-95% |
| 2 | Benzylamine | 1.1 | Et₃N (2.0) | DCM | 8 | RT | 90-98% |
| 3 | Morpholine | 1.1 | Pyridine (1.5) | MeCN | 10 | RT | 88-96% |
| 4 | tert-Butylamine | 1.2 | Et₃N (2.0) | MeCN | 18 | 50 | 70-80% |
Experimental Workflow Diagram
Caption: Standard workflow for sulfonamide synthesis.
Scientific Integrity & Causality
Expertise & Experience: The "Why" Behind the Protocol
-
Choice of Reagents: this compound is a solid that is generally more stable than many liquid sulfonyl chlorides, though it is still moisture-sensitive.[3] The choice of a primary or secondary amine dictates the final substitution pattern of the sulfonamide. Tertiary amines will not form stable sulfonamides via this route.[4]
-
Anhydrous Conditions: The exclusion of water is paramount. Sulfonyl chlorides readily hydrolyze to the corresponding sulfonic acid, which is unreactive towards amines under these conditions. Flame-drying glassware and using anhydrous solvents prevent this side reaction and maximize yield.
-
Temperature Control: The reaction between an amine and a sulfonyl chloride is highly exothermic. Adding the sulfonyl chloride dropwise at 0 °C mitigates the initial exotherm, preventing potential side reactions and ensuring controlled formation of the desired product.
-
Role of the Base: A non-nucleophilic base like triethylamine or a moderately nucleophilic base like pyridine is required to scavenge the HCl produced.[2] Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. An excess of base ensures the reaction goes to completion.
-
Systematic Workup: Each step in the aqueous workup has a specific purpose. The 1M HCl wash removes the organic base (pyridine/Et₃N) and any unreacted starting amine. The NaHCO₃ wash removes any trace amounts of HCl or hydrolyzed sulfonyl chloride (sulfonic acid). The final brine wash aids in the removal of water from the organic layer before the drying step.
Trustworthiness: A Self-Validating System
The reliability of this protocol is ensured by careful monitoring and characterization.
-
TLC Monitoring: Regular analysis by TLC provides a real-time assessment of the reaction's progress. A well-run reaction will show the clean conversion of starting materials to a single major product spot.
-
Product Characterization: The identity and purity of the final product must be rigorously confirmed. Standard methods include:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides definitive structural information.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.
-
Melting Point: A sharp, defined melting point is a strong indicator of high purity for solid compounds.[2]
-
References
Application Notes and Protocols for the Synthesis of Novel Sulfonamides using 3,5-Difluoropyridine-2-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Pyridine Sulfonamides in Medicinal Chemistry
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents due to its unique chemical properties and ability to act as a bioisostere for amides and carboxylic acids.[1][2] When incorporated into a pyridine scaffold, particularly one bearing fluorine atoms, the resulting molecules often exhibit enhanced pharmacological profiles. The fluorine atoms on the 3,5-difluoropyridine moiety can improve metabolic stability, increase binding affinity to biological targets, and modulate pKa, thereby positively influencing the pharmacokinetic and pharmacodynamic properties of a drug candidate.
This application note provides a comprehensive guide to the reaction of 3,5-Difluoropyridine-2-sulfonyl chloride with primary and secondary amines to yield novel sulfonamides. The protocol herein is designed to be a robust starting point for researchers in drug discovery and development, offering insights into the reaction mechanism, a detailed experimental procedure, and considerations for purification and analysis.
Reaction Mechanism and Rationale
The synthesis of sulfonamides from sulfonyl chlorides and amines is a classic and reliable transformation in organic chemistry.[2][3] The reaction proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur atom.
The key steps are:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride.
-
Formation of a Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.
-
Chloride Elimination: The chloride ion, being a good leaving group, is expelled, and the sulfonamide bond is formed.
-
Proton Transfer: The proton on the nitrogen atom is removed by a base, neutralizing the resulting ammonium species and driving the reaction to completion.
The use of a non-nucleophilic organic base, such as triethylamine or pyridine, is crucial to scavenge the hydrochloric acid (HCl) generated during the reaction.[3] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
Experimental Protocol: Synthesis of N-Benzyl-3,5-difluoropyridine-2-sulfonamide
This protocol details the reaction of this compound with benzylamine as a representative primary amine. The principles can be readily adapted for other primary and secondary amines.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| This compound | ≥95% | Commercially Available | Store under inert gas |
| Benzylamine | ≥99% | Commercially Available | |
| Triethylamine (TEA) | ≥99.5%, anhydrous | Commercially Available | Store over molecular sieves |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available | |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | Reagent Grade | ||
| Brine (Saturated aq. NaCl) | Reagent Grade | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | ||
| Silica Gel | 60 Å, 230-400 mesh | For column chromatography | |
| Ethyl Acetate | HPLC Grade | For chromatography | |
| Hexanes | HPLC Grade | For chromatography |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 eq, e.g., 2.14 g, 10.0 mmol).
-
Dissolution: Dissolve the sulfonyl chloride in anhydrous dichloromethane (40 mL).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Amine and Base: In a separate flask, prepare a solution of benzylamine (1.05 eq, 1.13 g, 10.5 mmol) and triethylamine (1.5 eq, 1.52 g, 15.0 mmol) in anhydrous dichloromethane (10 mL).
-
Slow Addition: Add the amine/base solution dropwise to the cooled sulfonyl chloride solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching: Upon completion, quench the reaction by adding deionized water (30 mL).
-
Workup - Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Aqueous Washes: Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate solution (2 x 30 mL) to remove any remaining HCl and acidic impurities.
-
Brine (1 x 30 mL) to remove residual water.
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).
-
Isolation and Characterization: Combine the fractions containing the pure product and concentrate under reduced pressure to yield the N-benzyl-3,5-difluoropyridine-2-sulfonamide as a solid. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Visualizing the Workflow
Caption: Experimental workflow for the synthesis of 3,5-difluoropyridine-2-sulfonamides.
Troubleshooting and Key Considerations
-
Low Yield: If the reaction yield is low, ensure all reagents and solvents are anhydrous. Water can hydrolyze the sulfonyl chloride. Also, confirm the quality of the amine, as impurities can affect the reaction.
-
Side Reactions: In some cases, with primary amines, bis-sulfonylation can occur, though it is generally not a major issue under these conditions.[4] If observed, using a slight excess of the amine can be beneficial.
-
Purification Challenges: The polarity of the resulting sulfonamide will vary depending on the amine used. Adjust the eluent system for column chromatography accordingly. For highly polar products, a reverse-phase chromatography might be necessary.
-
Safety Precautions: this compound is a reactive electrophile and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
The reaction of this compound with amines provides a reliable and versatile method for the synthesis of novel fluorinated pyridine sulfonamides. These compounds are of significant interest in drug discovery programs. The protocol detailed in this application note serves as a validated starting point for the exploration of a wide range of amine building blocks, enabling the rapid generation of compound libraries for biological screening.
References
Applications of 3,5-Difluoropyridine-2-sulfonyl Chloride in Organic Synthesis: A Technical Guide for Advanced Research
This guide provides an in-depth exploration of 3,5-Difluoropyridine-2-sulfonyl chloride, a versatile building block for organic synthesis, with a particular focus on its applications in medicinal chemistry and drug discovery. We will delve into the synthesis, reactivity, and practical applications of this reagent, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Introduction: The Strategic Advantage of the 3,5-Difluoropyridine-2-sulfonyl Moiety
The incorporation of fluorine atoms into organic molecules is a widely employed strategy in modern drug design to enhance metabolic stability, bioavailability, and target-binding affinity.[1] The 3,5-difluoropyridine scaffold, in particular, has emerged as a privileged structural motif in numerous biologically active compounds, including anti-inflammatory and anti-cancer agents.[1] When this scaffold is functionalized with a sulfonyl chloride group at the 2-position, it becomes a powerful electrophile for the synthesis of a diverse array of sulfonamides.
Sulfonamides are a cornerstone of medicinal chemistry, found in a wide range of therapeutics, from antibacterial agents to antiviral and anticancer drugs.[2][3] The combination of the 3,5-difluoropyridine ring and the sulfonamide linker offers a unique opportunity to create novel molecular architectures with potentially superior pharmacological profiles. This compound serves as a key intermediate for accessing these valuable compounds.
Core Application: Synthesis of N-Substituted 3,5-Difluoropyridine-2-sulfonamides
The most prominent application of this compound is its reaction with primary and secondary amines to furnish the corresponding N-substituted sulfonamides. This transformation is a robust and high-yielding method for introducing the (3,5-difluoropyridin-2-yl)sulfonyl group into a target molecule.
Mechanistic Considerations
The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. The presence of the two electron-withdrawing fluorine atoms on the pyridine ring enhances the electrophilicity of the sulfonyl group, thereby facilitating the reaction.
General Reaction Scheme: Sulfonamide Formation
Caption: General reaction for the synthesis of N-substituted 3,5-difluoropyridine-2-sulfonamides.
Experimental Protocols
The following protocols are provided as a general guideline for the synthesis of N-substituted 3,5-difluoropyridine-2-sulfonamides. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: General Procedure for the Synthesis of N-Aryl-3,5-difluoropyridine-2-sulfonamides
This protocol describes a representative procedure for the reaction of this compound with an aniline derivative.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-methoxyaniline)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a stirred solution of the substituted aniline (1.0 eq) in anhydrous dichloromethane (0.2 M) at 0 °C under a nitrogen atmosphere, add anhydrous pyridine (1.5 eq).
-
Slowly add a solution of this compound (1.1 eq) in anhydrous dichloromethane.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-3,5-difluoropyridine-2-sulfonamide.
Workflow for Sulfonamide Synthesis
References
Application Notes & Protocols: 3,5-Difluoropyridine-2-sulfonyl Chloride as a Premier Building Block for Chemical Probes
Introduction: The Imperative for Versatile Chemical Probes in Modern Drug Discovery
In the landscape of chemical biology and drug development, chemical probes are indispensable tools for elucidating biological pathways, identifying novel drug targets, and validating therapeutic hypotheses. Among the most powerful classes of probes are covalent probes, which form a stable, permanent bond with their protein target. This irreversible interaction enables a suite of powerful applications, from activity-based protein profiling (ABPP) to mapping ligand-binding pockets and achieving durable target engagement in vivo.
Historically, covalent probe development has heavily relied on electrophiles targeting the uniquely nucleophilic cysteine residue. However, the scarcity of cysteine in many protein binding sites has driven the need for "warheads" that can react with other, more abundant nucleophilic amino acids. Sulfonyl fluorides (-SO₂F) have emerged as a "privileged" electrophilic warhead in this context.[1][2] They exhibit a finely tuned reactivity, balancing stability in aqueous biological media with the ability to covalently modify a range of residues including serine, threonine, tyrosine, lysine, and histidine.[1][3][4] This versatility dramatically expands the "targetable" proteome.
This guide details the strategic use of 3,5-Difluoropyridine-2-sulfonyl chloride as a superior building block for the synthesis of advanced sulfonyl fluoride probes. We will explore the unique chemical properties that make this scaffold ideal, provide detailed protocols for its conversion into functional probes, and outline its application in protein labeling and target identification workflows.
Rationale for Use: The Unique Advantages of the 3,5-Difluoropyridine-2-sulfonyl Scaffold
The utility of this compound stems from a synergistic combination of its two key components: the sulfonyl chloride group and the difluorinated pyridine ring.
-
The Sulfonyl Group as a Latent Warhead : The sulfonyl chloride (-SO₂Cl) is the synthetic precursor to the desired sulfonyl fluoride (-SO₂F) warhead. While sulfonyl chlorides are highly reactive, they are often too unstable for direct use in biological systems. The standard protocol involves a robust conversion to the corresponding sulfonyl fluoride, which possesses significantly greater stability and a more refined reactivity profile suitable for selective protein labeling.[1][5] This conversion is a cornerstone of probe synthesis using this building block.
-
The 3,5-Difluoropyridine Ring as an Activating and Modifiable Core : The pyridine core, rendered highly electron-deficient by two fluorine atoms, plays a crucial role.[6]
-
Electrophilicity Enhancement : The strong electron-withdrawing nature of the fluorinated ring amplifies the electrophilicity of the sulfur atom in the attached sulfonyl fluoride group. This "activation" enhances its reactivity towards the nucleophilic side chains of target amino acids.
-
Pharmacological Benefits : Incorporation of fluorinated heterocyclic scaffolds like 3,5-difluoropyridine can confer favorable pharmacological properties to the final probe or drug candidate, including improved metabolic stability and enhanced bioavailability.[6]
-
Synthetic Handle : The pyridine ring serves as a versatile anchor for further chemical modification. Specifically, the fluorine atom at the 5-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the straightforward installation of linkers, affinity tags (e.g., biotin), or fluorophores.[7]
-
This combination of a tunable warhead and a versatile, activating core makes this compound an exceptionally powerful building block for constructing sophisticated chemical probes.
Diagram 1: Key Features of the 3,5-Difluoropyridine-2-sulfonyl Scaffold
References
- 1. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Nucleosides by Application on Proteins/Enzymes - Sulfonyl Fluoride Probes - Jena Bioscience [jenabioscience.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. ossila.com [ossila.com]
The Synthesis and Biological Evaluation of 3,5-Difluoropyridin-2-yl Sulfonamides: A Guide for Drug Discovery
Introduction: The Rising Prominence of Fluorinated Pyridine Sulfonamides in Medicinal Chemistry
The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The pyridine scaffold, a privileged structure in drug discovery, is frequently incorporated into molecules designed to interact with various biological targets.[3] The strategic combination of these two pharmacophores, particularly with the introduction of fluorine atoms, has led to the development of highly potent and selective therapeutic candidates. The electron-withdrawing nature of fluorine can significantly influence the physicochemical properties of a molecule, enhancing metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive overview of the preparation of 3,5-difluoropyridin-2-yl sulfonamides and delves into their promising biological activities, with a focus on their role as kinase inhibitors in cancer therapy.
Chemical Synthesis: A Step-by-Step Protocol for N-(3,5-difluoropyridin-2-yl)benzenesulfonamide
The synthesis of 3,5-difluoropyridin-2-yl sulfonamides is primarily achieved through the reaction of the commercially available 2-amino-3,5-difluoropyridine with a variety of sulfonyl chlorides. This straightforward approach allows for the generation of a diverse library of compounds for biological screening.
Rationale for the Synthetic Strategy
The nucleophilic nature of the amino group on the 2-amino-3,5-difluoropyridine readily attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide bond. The pyridine ring itself, being electron-deficient, particularly with the presence of two fluorine atoms, is activated towards nucleophilic attack, though the primary reaction site in this context is the exocyclic amino group.[4] The choice of the sulfonyl chloride partner is critical as it dictates the substitution pattern on the other side of the sulfonamide linkage, which is a key determinant of biological activity.
Experimental Protocol: Preparation of N-(3,5-difluoropyridin-2-yl)benzenesulfonamide
This protocol details the synthesis of a representative compound, N-(3,5-difluoropyridin-2-yl)benzenesulfonamide.
Materials:
-
2-Amino-3,5-difluoropyridine
-
Benzenesulfonyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-3,5-difluoropyridine (1.0 eq) in anhydrous dichloromethane (DCM) and anhydrous pyridine (2.0 eq).
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. To this stirring solution, add benzenesulfonyl chloride (1.1 eq) dropwise.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding 1M HCl. Transfer the mixture to a separatory funnel and extract with DCM.
-
Purification: Wash the organic layer sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure N-(3,5-difluoropyridin-2-yl)benzenesulfonamide.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
subgraph "cluster_reactants" { label="Reactants"; bgcolor="#FFFFFF"; "2-Amino-3,5-difluoropyridine" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Benzenesulfonyl_chloride" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
subgraph "cluster_reaction" { label="Reaction Conditions"; bgcolor="#FFFFFF"; "Reaction_Vessel" [label="Reaction\n(Pyridine, DCM, 0°C to RT)"]; }
subgraph "cluster_workup" { label="Work-up & Purification"; bgcolor="#FFFFFF"; "Quenching" [label="Quenching\n(1M HCl)"]; "Extraction" [label="Extraction\n(DCM)"]; "Washing" [label="Washing\n(NaHCO3, Brine)"]; "Drying_Concentration" [label="Drying & Concentration\n(MgSO4)"]; "Chromatography" [label="Column Chromatography"]; }
subgraph "cluster_product" { label="Product"; bgcolor="#FFFFFF"; "Final_Product" [label="N-(3,5-difluoropyridin-2-yl)\nbenzenesulfonamide", fillcolor="#34A853", fontcolor="#FFFFFF"]; }
"2-Amino-3,5-difluoropyridine" -> "Reaction_Vessel"; "Benzenesulfonyl_chloride" -> "Reaction_Vessel"; "Reaction_Vessel" -> "Quenching" [label="Reaction Mixture"]; "Quenching" -> "Extraction"; "Extraction" -> "Washing"; "Washing" -> "Drying_Concentration"; "Drying_Concentration" -> "Chromatography" [label="Crude Product"]; "Chromatography" -> "Final_Product" [label="Purified Product"]; }
Figure 1: Synthetic workflow for the preparation of N-(3,5-difluoropyridin-2-yl)benzenesulfonamide.
Biological Activity: Targeting Key Signaling Pathways in Cancer
Sulfonamide derivatives of 3,5-difluoropyridine have emerged as potent inhibitors of several protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis. Two of the most notable targets are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and p38 Mitogen-Activated Protein (MAP) Kinase.
VEGFR-2 Inhibition and Anti-Angiogenic Effects
VEGFR-2 is a key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5] Inhibition of VEGFR-2 can block the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival, thereby cutting off the tumor's blood supply. Several studies have reported pyridine-sulfonamide hybrids as potent VEGFR-2 inhibitors.[4][6]
subgraph "cluster_extracellular" { label="Extracellular Space"; bgcolor="#F1F3F4"; "VEGF" [label="VEGF", fillcolor="#FBBC05", fontcolor="#202124"]; }
subgraph "cluster_membrane" { label="Cell Membrane"; bgcolor="#FFFFFF"; "VEGFR2" [label="VEGFR-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
subgraph "cluster_intracellular" { label="Intracellular Space"; bgcolor="#F1F3F4"; "PLCg" [label="PLCγ"]; "PKC" [label="PKC"]; "Ras" [label="Ras"]; "Raf" [label="Raf"]; "MEK" [label="MEK"]; "ERK" [label="ERK"]; "PI3K" [label="PI3K"]; "Akt" [label="Akt"]; "Proliferation" [label="Cell Proliferation\n& Survival", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Migration" [label="Cell Migration", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Permeability" [label="Vascular Permeability", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Sulfonamide" [label="3,5-difluoropyridin-2-yl\nsulfonamide", shape="invhouse", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
"VEGF" -> "VEGFR2" [label="Binds"]; "VEGFR2" -> "PLCg" [label="Activates"]; "PLCg" -> "PKC"; "VEGFR2" -> "Ras" [label="Activates"]; "Ras" -> "Raf"; "Raf" -> "MEK"; "MEK" -> "ERK"; "VEGFR2" -> "PI3K" [label="Activates"]; "PI3K" -> "Akt"; "ERK" -> "Proliferation"; "Akt" -> "Proliferation"; "PKC" -> "Migration"; "ERK" -> "Migration"; "PKC" -> "Permeability"; "Sulfonamide" -> "VEGFR2" [label="Inhibits", style="dashed", color="#EA4335", arrowhead="tee"]; }
Figure 2: Simplified VEGFR-2 signaling pathway and the inhibitory action of 3,5-difluoropyridin-2-yl sulfonamides.
p38 MAP Kinase Inhibition and Anti-Inflammatory/Anticancer Effects
The p38 MAP kinase is a key enzyme in the cellular response to stress and inflammation.[7] Its signaling pathway is implicated in the production of pro-inflammatory cytokines and is also involved in cell cycle regulation and apoptosis.[8] Dysregulation of the p38 MAP kinase pathway has been linked to various inflammatory diseases and cancers. Pyridinylimidazole-based compounds have been extensively studied as p38 MAP kinase inhibitors, and the introduction of a sulfonamide moiety can enhance their potency and selectivity.[9][10]
Structure-Activity Relationship (SAR) Insights
The biological activity of 3,5-difluoropyridin-2-yl sulfonamides is highly dependent on the nature of the substituent on the sulfonyl group. While specific SAR data for the 3,5-difluoro substitution is still emerging, data from related pyridine sulfonamides provides valuable insights.
| Compound ID | R Group (on sulfonyl) | Target | IC₅₀ (µM) | Cancer Cell Line | Reference |
| 1 | 4-Chlorophenyl | VEGFR-2 | 3.6 | Various | [4] |
| 2 | 4-Methoxyphenyl | VEGFR-2 | 0.80 | Various | [6] |
| 3 | 3,4-Dimethoxyphenyl | VEGFR-2 | 0.57 | Various | [6] |
| 4 | 4-Fluorophenyl | p38α | 0.01 | N/A | [9] |
| 5 | 2,4-Difluorophenyl | PI3K | Potent | N/A |
Table 1: Biological Activity of Representative Pyridine Sulfonamide Derivatives.
From the available data, several trends can be observed:
-
Substitution on the Phenyl Ring: The electronic and steric properties of substituents on the phenyl ring of the benzenesulfonamide moiety significantly impact activity. Electron-donating groups, such as methoxy, appear to enhance VEGFR-2 inhibitory activity.
-
Fluorination: The presence of fluorine atoms on the pyridine ring is generally associated with increased potency, likely due to enhanced binding interactions with the target kinase.
-
Kinase Selectivity: Subtle modifications to the overall structure can shift the selectivity between different kinases, such as VEGFR-2 and p38 MAP kinase.
Conclusion and Future Directions
3,5-Difluoropyridin-2-yl sulfonamides represent a promising class of compounds for the development of novel anticancer therapeutics. Their straightforward synthesis allows for the rapid generation of diverse chemical libraries for screening. The demonstrated activity of related compounds as potent inhibitors of key cancer-related kinases, such as VEGFR-2 and p38 MAP kinase, underscores the potential of this scaffold. Future research should focus on the systematic exploration of the structure-activity relationships of this specific subclass of compounds to optimize their potency, selectivity, and pharmacokinetic properties. Further mechanistic studies will also be crucial to fully elucidate their mode of action and to identify potential biomarkers for patient stratification in future clinical trials.
References
- 1. Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New nicotinamide–thiadiazol hybrids as VEGFR-2 inhibitors for breast cancer therapy: design, synthesis and in silico and in vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR‑2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR‑2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof - Google Patents [patents.google.com]
- 6. Design, synthesis, and antitumor activity evaluation of novel acyl sulfonamide spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note & Protocol: A Streamlined One-Pot Synthesis of Novel Sulfonamides from 3,5-Difluoropyridine-2-sulfonyl Chloride
Abstract
Sulfonamides are a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents due to their bioisosteric relationship with amides and their diverse biological activities.[1][2] This application note details a robust and efficient one-pot methodology for the synthesis of substituted pyridine sulfonamides, starting from the readily available 3,5-Difluoropyridine-2-sulfonyl chloride. By eliminating the need for isolation of intermediates, this protocol offers a streamlined approach for researchers in drug discovery and development, enhancing efficiency and minimizing exposure to potentially hazardous reagents.[3] This guide provides a comprehensive overview of the reaction mechanism, a detailed experimental protocol, purification strategies, and essential safety considerations.
Introduction: The Significance of Pyridine Sulfonamides
The pyridine sulfonamide moiety is a privileged scaffold in pharmacology, present in numerous clinically approved drugs.[4] The incorporation of fluorine atoms into the pyridine ring, as in our starting material, can significantly modulate the physicochemical properties of the final compounds, such as metabolic stability, lipophilicity, and binding affinity. Traditional multi-step syntheses of sulfonamides often involve the isolation of sulfonyl chloride intermediates, which can be unstable and hazardous.[2][5] One-pot syntheses, by contrast, offer a more elegant and efficient alternative, reducing reaction time, minimizing waste, and simplifying the overall synthetic process.[3][6] This protocol is designed to be accessible to researchers with a foundational knowledge of synthetic organic chemistry, providing a clear pathway to novel sulfonamide derivatives.
Reaction Principle and Causality
The one-pot synthesis of sulfonamides from this compound and a primary or secondary amine proceeds via a nucleophilic substitution reaction at the sulfonyl group. The core of this transformation lies in the high reactivity of the sulfonyl chloride moiety towards nucleophilic attack by the amine.
Key Reagents and Their Roles:
-
This compound: The electrophilic sulfur center of the sulfonyl chloride is the key reactive site. The electron-withdrawing fluorine atoms on the pyridine ring further enhance the electrophilicity of the sulfur, facilitating the reaction.
-
Amine (Primary or Secondary): The amine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The choice of amine directly dictates the final sulfonamide product, allowing for the generation of a diverse library of compounds.
-
Base (e.g., Triethylamine, Pyridine): A non-nucleophilic organic base is crucial for scavenging the hydrochloric acid (HCl) generated during the reaction.[7] This prevents the protonation of the amine nucleophile, which would render it unreactive, and drives the reaction to completion.
-
Solvent (e.g., Dichloromethane, Acetonitrile): An anhydrous aprotic solvent is used to dissolve the reactants and facilitate the reaction while remaining inert to the reaction conditions.[8][9]
The reaction is typically carried out at room temperature, highlighting the mildness and efficiency of this synthetic approach.[10]
Visualizing the Synthetic Workflow
The following diagram illustrates the streamlined one-pot synthesis process.
Caption: One-pot synthesis workflow.
Proposed Reaction Mechanism
The reaction proceeds through a well-established nucleophilic addition-elimination mechanism.
Caption: Proposed reaction mechanism.
Detailed Experimental Protocol
5.1. Materials and Reagents
| Reagent | CAS Number | Supplier | Purity | Notes |
| This compound | 1261587-79-4 | Commercial | >95% | Store under inert gas, moisture sensitive.[11] |
| Selected Amine (Primary or Secondary) | Varies | Commercial | >98% | Ensure dryness. |
| Triethylamine (Et₃N) | 121-44-8 | Commercial | >99% | Distill from CaH₂ before use. |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | Commercial | >99.8% | Use from a solvent purification system or over molecular sieves. |
| Sodium Sulfate (Na₂SO₄), Anhydrous | 7757-82-6 | Commercial | For drying organic layers. | |
| Silica Gel for Column Chromatography | 63231-67-4 | Commercial | 230-400 mesh. |
5.2. Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the selected amine (1.0 mmol, 1.0 eq.).
-
Solvent and Base Addition: Dissolve the amine in anhydrous dichloromethane (10 mL). Add triethylamine (1.5 mmol, 1.5 eq.) to the solution and stir for 5 minutes at room temperature.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.1 mmol, 1.1 eq.) in anhydrous dichloromethane (5 mL). Add this solution dropwise to the stirring amine solution over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-6 hours).[8]
-
Work-up: Upon completion, quench the reaction by adding distilled water (15 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
5.3. Purification
The crude product can be purified by one of the following methods:
-
Silica Gel Column Chromatography: This is the most common method for purifying sulfonamides.[9][12] A gradient elution system, typically starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is effective.
-
Recrystallization: For solid products, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) can yield highly pure crystalline material.[13]
5.4. Characterization
The structure and purity of the synthesized sulfonamides should be confirmed using standard analytical techniques such as:
-
¹H NMR and ¹³C NMR Spectroscopy
-
Mass Spectrometry (MS)
-
Infrared (IR) Spectroscopy
-
High-Performance Liquid Chromatography (HPLC) for purity assessment[14]
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.[16][17]
-
Reagent Handling:
-
This compound: This reagent is expected to be corrosive and moisture-sensitive. Handle under an inert atmosphere and avoid contact with skin and eyes.
-
Amines: Many amines are corrosive and toxic. Consult the specific Safety Data Sheet (SDS) for the amine being used.
-
Dichloromethane: DCM is a volatile and potentially carcinogenic solvent. Handle with care in a fume hood.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
This application note provides a detailed and reliable one-pot protocol for the synthesis of novel 3,5-difluoropyridine sulfonamides. The methodology is characterized by its operational simplicity, mild reaction conditions, and applicability to a wide range of amine nucleophiles. By following this guide, researchers can efficiently synthesize diverse sulfonamide libraries for screening in drug discovery and other life science applications.
References
- 1. One-Pot Synthesis of Diaryl Sulfonamides via Metal Catalysis - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 2. books.rsc.org [books.rsc.org]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. eurjchem.com [eurjchem.com]
- 9. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinolin ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09400E [pubs.rsc.org]
- 11. This compound CAS#: 1261587-79-4 [m.chemicalbook.com]
- 12. academic.oup.com [academic.oup.com]
- 13. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. fishersci.com [fishersci.com]
- 16. assets.thermofisher.cn [assets.thermofisher.cn]
- 17. echemi.com [echemi.com]
Application Note & Protocol Guide: 3,5-Difluoropyridine-2-sulfonyl Chloride as a Versatile Precursor for Next-Generation Agrochemicals
For: Researchers, scientists, and drug development professionals in the agrochemical industry.
Introduction: The Strategic Importance of Fluorinated Pyridines in Agrochemical Design
The pyridine scaffold is a cornerstone in the development of modern agrochemicals, featuring prominently in a multitude of commercially successful fungicides, herbicides, and insecticides.[1] The strategic introduction of fluorine atoms onto this heterocyclic core can dramatically enhance the biological efficacy and physicochemical properties of the resulting active ingredients.[2] Fluorine's unique characteristics—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can significantly improve metabolic stability, target binding affinity, and cellular uptake.[3]
This guide focuses on the utility of a key fluorinated building block, 3,5-Difluoropyridine-2-sulfonyl chloride , as a versatile precursor for the synthesis of novel agrochemicals. The presence of two fluorine atoms on the pyridine ring, combined with the reactive sulfonyl chloride moiety, makes this compound an exceptional starting material for accessing new chemical space in agrochemical discovery. Specifically, we will detail the synthesis of this precursor and its application in the preparation of a promising sulfonylurea herbicide, demonstrating its potential in developing next-generation crop protection solutions.
Synthesis of the Key Precursor: this compound
The synthesis of this compound can be approached through two primary, robust synthetic routes: the Sandmeyer reaction starting from 2-amino-3,5-difluoropyridine, or the oxidation of 3,5-difluoropyridine-2-thiol. Both methods offer reliable access to the target sulfonyl chloride.
Method A: Synthesis via Sandmeyer Reaction
The Sandmeyer reaction provides a classic and effective method for converting an aromatic amine into a sulfonyl chloride via a diazonium salt intermediate.[4][5][6][7] This approach is particularly well-suited for heterocyclic amines.
Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.
Materials and Reagents:
| Reagent/Material | Purity/Grade | Supplier Example |
| 2-Amino-3,5-difluoropyridine | >97% | Sigma-Aldrich |
| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | Sigma-Aldrich |
| Hydrochloric Acid (HCl), conc. | 37% | Fisher Scientific |
| Sulfur Dioxide (SO₂) | Gas | Airgas |
| Copper(I) Chloride (CuCl) | ≥99.995% | Sigma-Aldrich |
| Acetic Acid, glacial | ≥99.7% | VWR |
| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific |
| Saturated Sodium Bicarbonate | ACS Grade | VWR |
| Anhydrous Sodium Sulfate | ACS Grade | VWR |
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-Amino-3,5-difluoropyridine (1.0 eq) in a 6 M aqueous solution of hydrochloric acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Sulfonylation:
-
In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid, saturated at 0 °C.
-
Add a catalytic amount of copper(I) chloride (0.1 eq) to the SO₂/acetic acid solution and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution from step 1 to the SO₂/CuCl solution, maintaining the temperature below 10 °C. Vigorous gas evolution (N₂) will be observed.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until gas evolution ceases.
-
-
Work-up and Purification:
-
Pour the reaction mixture into ice-water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by water, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.
-
Method B: Synthesis via Oxidation of 3,5-Difluoropyridine-2-thiol
This method involves the synthesis of the corresponding thiol as an intermediate, followed by oxidative chlorination to yield the sulfonyl chloride. This is a common and effective strategy for preparing sulfonyl chlorides.[8][9][10][11][12]
Caption: Workflow for the synthesis of this compound via thiol oxidation.
Materials and Reagents:
| Reagent/Material | Purity/Grade | Supplier Example |
| 2-Chloro-3,5-difluoropyridine | >98% | Oakwood Chemical |
| Sodium Hydrosulfide (NaSH) | Fused, ≥70% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich |
| Chlorine (Cl₂) | Gas | Airgas |
| or N-Chlorosuccinimide (NCS) | 98% | Acros Organics |
| Acetic Acid, glacial | ≥99.7% | VWR |
| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific |
| Anhydrous Sodium Sulfate | ACS Grade | VWR |
Procedure:
-
Synthesis of 3,5-Difluoropyridine-2-thiol:
-
In a round-bottom flask, dissolve 2-Chloro-3,5-difluoropyridine (1.0 eq) in anhydrous DMF.
-
Add sodium hydrosulfide (1.2 eq) portion-wise at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the mixture, pour it into water, and acidify with dilute HCl to precipitate the thiol.
-
Filter the solid, wash with water, and dry under vacuum to obtain 3,5-Difluoropyridine-2-thiol.
-
-
Oxidative Chlorination:
-
Suspend the 3,5-Difluoropyridine-2-thiol (1.0 eq) in a mixture of glacial acetic acid and water.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Bubble chlorine gas through the suspension or add N-Chlorosuccinimide (3.0 eq) in portions, maintaining the temperature below 10 °C.
-
Stir the mixture for 2-3 hours at 0-5 °C after the addition is complete.
-
-
Work-up and Purification:
-
Pour the reaction mixture into ice-water.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purify as described in Method A.
-
Application in Agrochemical Synthesis: A Novel Sulfonylurea Herbicide
Sulfonylurea herbicides are a critical class of agrochemicals that act by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants.[2] The structural motif of N-((4,6-dimethoxypyrimidin-2-yl)carbamoyl)sulfonamide is a well-established pharmacophore for potent herbicidal activity.[13] Here, we propose the synthesis of a novel difluorinated sulfonylurea herbicide utilizing this compound.
Proposed Agrochemical: N-((4,6-dimethoxypyrimidin-2-yl)carbamoyl)-3,5-difluoropyridine-2-sulfonamide
The synthesis involves the coupling of this compound with 2-amino-4,6-dimethoxypyrimidine.
Caption: Conceptual workflow for the synthesis of a novel sulfonylurea herbicide.
Materials and Reagents:
| Reagent/Material | Purity/Grade | Supplier Example |
| This compound | As synthesized | - |
| 2-Amino-4,6-dimethoxypyrimidine | >98% | TCI America |
| Phenyl Chloroformate | 97% | Sigma-Aldrich |
| Pyridine | Anhydrous, 99.8% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Triethylamine | ≥99.5% | Sigma-Aldrich |
| Acetonitrile | Anhydrous, 99.8% | Sigma-Aldrich |
Procedure:
-
Synthesis of 3,5-Difluoro-N-(4,6-dimethoxypyrimidin-2-yl)pyridine-2-sulfonamide (Intermediate):
-
Dissolve 2-amino-4,6-dimethoxypyrimidine (1.0 eq) in anhydrous dichloromethane.
-
Add pyridine (1.2 eq) and cool the solution to 0 °C.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the sulfonamide intermediate. Purify by recrystallization or column chromatography if needed.
-
-
Synthesis of the Sulfonylurea Herbicide:
-
This step is based on established methods for sulfonylurea synthesis.
-
In a dry flask, dissolve the sulfonamide intermediate (1.0 eq) in anhydrous acetonitrile.
-
Add triethylamine (1.1 eq) and cool to 0 °C.
-
Slowly add phenyl chloroformate (1.05 eq) and stir at room temperature for 2-4 hours to form the carbamate or isocyanate in situ.
-
In a separate flask, prepare a solution of 2-amino-4,6-dimethoxypyrimidine (1.0 eq) and a non-nucleophilic base (e.g., DBU) in anhydrous acetonitrile.
-
Add the second amine solution to the activated sulfonamide solution and stir at room temperature until the reaction is complete (monitored by TLC/LC-MS).
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with dilute acid, water, and brine.
-
Dry, concentrate, and purify the crude product by column chromatography or recrystallization to yield the target sulfonylurea herbicide.
-
Troubleshooting and Safety Precautions
-
Moisture Sensitivity: Sulfonyl chlorides are highly sensitive to moisture and will readily hydrolyze to the corresponding sulfonic acid. All reactions involving this compound should be conducted under anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: The diazotization step in the Sandmeyer reaction is exothermic and requires strict temperature control to prevent the decomposition of the diazonium salt.
-
Handling of Reagents:
-
Sulfur Dioxide and Chlorine: These are toxic and corrosive gases and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Thionyl Chloride and Phenyl Chloroformate: These are corrosive and lachrymatory. Handle with care in a fume hood.
-
Sodium Nitrite: This is a strong oxidizing agent. Avoid contact with combustible materials.
-
-
Reaction Monitoring: The progress of all reactions should be carefully monitored by appropriate analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete conversion and identify any potential side products.
-
Purification: The final agrochemical product may require careful purification to remove any unreacted starting materials or byproducts, as these can affect the biological activity and toxicological profile.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel agrochemicals. Its unique electronic properties, conferred by the difluorinated pyridine ring, offer significant potential for the development of highly active and selective crop protection agents. The protocols detailed in this guide provide a solid foundation for researchers to synthesize this key precursor and explore its application in the creation of next-generation herbicides and other agrochemicals. The proposed synthesis of a novel sulfonylurea herbicide serves as a compelling example of the potential of this precursor to contribute to the advancement of agricultural chemistry.
References
- 1. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5523405A - Preparation of 4,6-dimethoxy-2-((phenoxycarbonyl)amino)-pyrimidine - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof - Google Patents [patents.google.com]
- 9. Sandmeyer Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]
- 12. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
- 13. EP0184385A2 - N-[(4,6-Dimethoxypyrimidin-2-YL)Aminocarbonyl]-3-trifluoromethylpyridine-2-sulfonamide or salts thereof, herbicidal composition containing the same, and processs for the production of the compound - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: 3,5-Difluoropyridine-2-sulfonyl chloride
Welcome to the technical support guide for 3,5-Difluoropyridine-2-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability, handling, and application of this versatile reagent. Our goal is to equip you with the necessary knowledge to anticipate challenges, troubleshoot effectively, and ensure the integrity of your experiments.
I. Understanding the Molecule: Key Stability Considerations
This compound is a highly reactive electrophile, valued for its role in constructing complex sulfonamides and other sulfur-containing molecules. However, its utility is intrinsically linked to its stability, which is influenced by its structural features. As a heteroaromatic sulfonyl chloride, its stability profile is more complex than that of simple arylsulfonyl chlorides.[1][2]
The pyridine ring, particularly with the sulfonyl chloride at the C-2 (α) position, and the presence of two electron-withdrawing fluorine atoms, dictates its reactivity and potential degradation pathways. The general stability trend for pyridine sulfonyl chloride isomers is: β-isomers > α-isomers > γ-isomers.[1] As an α-isomer, this compound is inherently less stable than its β-isomer counterpart and requires careful handling.
Two primary decomposition pathways are of concern:
-
Hydrolysis: Like all sulfonyl chlorides, this compound is highly susceptible to moisture, rapidly hydrolyzing to the corresponding 3,5-difluoropyridine-2-sulfonic acid.[3] This is the most common cause of sample degradation and impurity formation.
-
SO₂ Extrusion: A characteristic decomposition route for α- and γ-pyridinesulfonyl chlorides is the formal extrusion of sulfur dioxide (SO₂), leading to the formation of 2-chloro-3,5-difluoropyridine.[1][2] This process can be accelerated by elevated temperatures.
The electron-withdrawing fluorine atoms on the pyridine ring can further influence the electrophilicity of the sulfur atom and the overall stability of the molecule.[1]
II. Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling and storage of this compound.
Q1: How should I properly store this reagent upon receipt?
A1: Immediate and proper storage is critical. The reagent should be stored in a cool, dry environment, preferably in a desiccator or a controlled-atmosphere glove box. For long-term storage, refrigeration under an inert atmosphere (e.g., argon or nitrogen) is recommended.[4] Ensure the container is tightly sealed to prevent moisture ingress.
Q2: What solvents are recommended for reactions with this sulfonyl chloride?
A2: Always use anhydrous solvents. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (ACN), and toluene. Ensure solvents are freshly dried over a suitable drying agent (e.g., molecular sieves, calcium hydride) before use.
Q3: What reagents are incompatible with this compound?
A3: Avoid contact with water, alcohols, primary and secondary amines (unless they are the intended nucleophile), strong bases, and strong oxidizing agents.[4][5] Protic solvents will lead to rapid decomposition.
Q4: What are the primary safety precautions I should take when handling this compound?
A4: Always handle this compound in a well-ventilated chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6] The compound is corrosive and can cause severe skin burns and eye damage.[5] Contact with water can liberate toxic gases, such as HCl.[4]
III. Troubleshooting Guide
This section provides a problem-and-solution framework for common issues encountered during experimentation.
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or no product yield in sulfonamide synthesis. | 1. Degradation of sulfonyl chloride: The starting material may have hydrolyzed due to improper storage or handling. 2. Presence of moisture: Trace amounts of water in the reaction mixture (solvents, reagents, or glassware) can consume the sulfonyl chloride. 3. Insufficient base: In sulfonamide synthesis, a base is required to neutralize the HCl byproduct.[7] Insufficient base can halt the reaction. | 1. Verify reagent quality: Before starting, run a quick NMR or TLC to check the purity of the sulfonyl chloride. Look for the presence of the sulfonic acid byproduct. 2. Ensure anhydrous conditions: Use freshly dried solvents and flame-dry all glassware under vacuum or in an oven. Perform the reaction under an inert atmosphere.[3] 3. Optimize base stoichiometry: Use at least one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine, or DIPEA). For less nucleophilic amines, two equivalents of the amine substrate can also be used. |
| Significant amount of sulfonic acid impurity in the crude product. | Hydrolysis during reaction or workup: The sulfonyl chloride reacted with water instead of the intended nucleophile. This is a common issue.[3] | 1. Strict moisture exclusion: As mentioned above, ensure all components of the reaction are anhydrous. 2. Controlled quenching: Quench the reaction by adding it to a cold, immiscible solvent system (e.g., pouring the reaction mixture onto ice/water and immediately extracting with an organic solvent like ethyl acetate or DCM).[3] This minimizes the contact time of the unreacted sulfonyl chloride with the aqueous phase. |
| Formation of 2-chloro-3,5-difluoropyridine as a byproduct. | Thermal decomposition: The reaction temperature may be too high, leading to SO₂ extrusion.[1] This is a known decomposition pathway for α-pyridinesulfonyl chlorides. | 1. Lower reaction temperature: If possible, run the reaction at a lower temperature (e.g., 0 °C or room temperature). Monitor the reaction progress by TLC or LC-MS to determine if the reaction proceeds at a reasonable rate at the lower temperature. |
| Difficulty in purifying the final product. | Co-elution of impurities: The sulfonic acid byproduct can be difficult to separate from polar products by standard silica gel chromatography. | 1. Aqueous wash: If your product is sufficiently non-polar and stable to a brief aqueous wash, you can wash the crude organic solution with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic sulfonic acid impurity. 2. Acidic scrub for liquid sulfonyl chlorides: For purification of the sulfonyl chloride itself, a scrub with aqueous HCl can be effective in removing the more water-soluble sulfonic acid.[3][8] |
IV. Experimental Workflow & Visualization
Workflow for a Typical Sulfonamide Synthesis
The following diagram outlines a robust workflow for the synthesis of a sulfonamide using this compound, emphasizing critical control points to prevent degradation.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and resolving common issues.
V. References
-
King, J. F., & Khemani, K. C. (1989). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Canadian Journal of Chemistry, 67(12), 2162-2172. Available from: --INVALID-LINK--
-
BenchChem. (n.d.). Avoiding impurities in the synthesis of sulfonyl chlorides. Retrieved December 11, 2023, from --INVALID-LINK--
-
Shevchuk, O. I., et al. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Cambridge: Cambridge Open Engage. Available from: --INVALID-LINK--
-
Jubilant Ingrevia Limited. (2024, March 29). Pyridine-3-sulfonyl chloride Safety Data Sheet. Available from: --INVALID-LINK--
-
Wikipedia contributors. (2023, November 28). Sulfonyl halide. In Wikipedia, The Free Encyclopedia. Retrieved December 11, 2023, from --INVALID-LINK--
-
Fisher Scientific. (2020, December 20). 2-Chloropyridine-3-sulfonyl chloride Safety Data Sheet. Available from: --INVALID-LINK--
-
Wikipedia contributors. (2023, April 2). Sulfonamide. In Wikipedia, The Free Encyclopedia. Retrieved December 11, 2023, from --INVALID-LINK--
-
Angene Chemical. (2025, September 21). 3,5-Difluorobenzene-1-sulfonyl chloride Safety Data Sheet. Available from: --INVALID-LINK--
-
Google Patents. (n.d.). Purification of crude, liquid organosulfonyl chloride. Retrieved December 11, 2023, from --INVALID-LINK--
-
Google Patents. (n.d.). PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES. Retrieved December 11, 2023, from --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. angenechemical.com [angenechemical.com]
- 7. Sulfonamide - Wikipedia [en.wikipedia.org]
- 8. US4549993A - Purification of crude, liquid organosulfonyl chloride - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for 3,5-Difluoropyridine-2-sulfonyl chloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 3,5-Difluoropyridine-2-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing and handling this valuable reagent. We will address common challenges through a detailed troubleshooting guide and a comprehensive FAQ section, grounding our advice in established chemical principles and field-proven insights.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section directly addresses specific issues you may encounter during the synthesis of this compound, which is most commonly prepared via a modified Sandmeyer reaction from 2-amino-3,5-difluoropyridine.
Q1: My reaction yield is very low or I'm recovering only starting material. What are the likely causes?
A1: Low or no conversion is a frequent issue that can typically be traced back to one of three areas: the stability of the diazonium salt intermediate, the activity of the catalyst, or the reaction temperature.
-
Diazonium Salt Formation & Stability: The diazotization of 2-amino-3,5-difluoropyridine is the critical first step. This diazonium salt is inherently unstable and can decompose if not handled correctly.
-
Causality: Diazonium salts are prone to decomposition, especially at elevated temperatures, leading to the formation of undesired phenols or other byproducts.
-
Solution:
-
Maintain Low Temperatures: The diazotization must be performed at low temperatures, typically between 0°C and -5°C.[1] Use an ice-salt or acetone/ice bath to maintain this temperature range rigorously.
-
Slow Reagent Addition: Add the sodium nitrite solution dropwise to the acidic solution of the amine. This controls the exotherm of the reaction and prevents localized heating that could decompose the diazonium salt.[1]
-
Immediate Use: Do not let the diazonium salt solution stand for extended periods. It should be used immediately in the subsequent chlorosulfonylation step.
-
-
-
Catalyst Activity: The chlorosulfonylation step relies on a copper(I) or copper(II) catalyst to facilitate the reaction between the diazonium salt and sulfur dioxide.
-
Causality: An inactive catalyst will fail to promote the formation of the sulfonyl chloride.
-
Solution: Ensure you are using a high-quality source of CuCl or CuCl₂. If the catalyst is old or has been improperly stored, its activity may be compromised.
-
-
Sulfur Dioxide Delivery: The reaction requires a consistent supply of sulfur dioxide (SO₂).
-
Causality: Insufficient SO₂ will starve the reaction.
-
Solution: Ensure a steady but not overly vigorous stream of SO₂ gas is bubbled through the reaction mixture. Alternatively, using a stable solid SO₂ surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) can provide a more controlled release and is often a safer option.[2]
-
Q2: I'm observing a significant amount of 3,5-Difluoropyridine-2-sulfonic acid in my final product. How can I prevent this impurity?
A2: The presence of the corresponding sulfonic acid is the most common impurity and is almost always caused by the hydrolysis of the sulfonyl chloride product.[3][4]
-
Causality: Sulfonyl chlorides are highly electrophilic and react readily with water.[4] The sulfur atom is susceptible to nucleophilic attack by water, leading to the displacement of the chloride and formation of the sulfonic acid. This process is often accelerated at higher temperatures.[5][6]
-
Preventative Measures:
-
Strict Anhydrous Conditions: The paramount rule is the rigorous exclusion of moisture. Use oven-dried glassware and anhydrous solvents. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Controlled Workup: Quench the reaction by pouring it onto crushed ice or into ice-cold water. While this seems counterintuitive, for many aryl sulfonyl chlorides with low water solubility, this rapid precipitation protects the bulk of the product from prolonged contact with water, minimizing hydrolysis.[3][7][8] The product should be separated from the aqueous layer as quickly as possible.[9]
-
Aprotic Solvent Extraction: Use a dry, aprotic solvent like dichloromethane (DCM) or ethyl acetate for extraction. Ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., MgSO₄ or Na₂SO₄) before solvent removal.
-
-
Removal of Sulfonic Acid Impurity:
-
If sulfonic acid is present, it can sometimes be removed by washing the crude organic extract with cold, dilute aqueous HCl.[10] The more polar sulfonic acid has higher solubility in the aqueous phase than the sulfonyl chloride.
-
Q3: My reaction stalls before completion, even with extended reaction times. What troubleshooting steps can I take?
A3: A stalled reaction often points to reagent degradation or insufficient activation energy.
-
Causality: The diazonium salt intermediate has a finite lifetime, even at low temperatures. If the subsequent chlorosulfonylation is too slow, the diazonium salt may decompose before it can react.
-
Troubleshooting Steps:
-
Monitor Temperature: While low temperature is crucial for the diazotization, the chlorosulfonylation step may require a slight temperature increase to proceed at a reasonable rate. After the addition of the diazonium salt is complete, consider allowing the reaction to slowly warm to room temperature. Monitor the reaction progress carefully by TLC or LC-MS.
-
Check SO₂ Source: Ensure your sulfur dioxide source has not been depleted. If using a gas cylinder, check the pressure.
-
Re-evaluate Stoichiometry: Double-check the molar ratios of your reagents. An insufficient amount of sodium nitrite or the copper catalyst can lead to incomplete conversion.
-
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions when working with this compound and its synthesis?
A1: Safety is paramount. This synthesis involves several hazards that require careful management.
-
Corrosive Reagents and Byproducts: The reaction uses strong acids (e.g., HCl) and generates corrosive byproducts. The final product, this compound, is moisture-sensitive and will hydrolyze to produce HCl.[11][12]
-
Toxic Gas: Sulfur dioxide is a toxic and irritating gas. All manipulations involving SO₂ must be conducted in a well-ventilated chemical fume hood.
-
Reactive Intermediates: Diazonium salts can be explosive in a dry state. Always keep them in solution and at low temperatures.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and acid-resistant gloves.[11][13][14] An eyewash station and safety shower should be readily accessible.[11]
Q2: How should I properly store this compound?
A2: Proper storage is essential to maintain the integrity of the compound.
-
Moisture Exclusion: Due to its high sensitivity to hydrolysis, the compound must be stored under a dry, inert atmosphere (nitrogen or argon).[11]
-
Temperature: Store in a cool, dry place.[11] Long-term storage at 2-8°C is often recommended.[13]
-
Container: Use a tightly sealed container with a secure cap. A container stored inside a desiccator provides an additional layer of protection.
Q3: Which analytical techniques are best for monitoring the reaction and characterizing the product?
A3: A multi-technique approach is recommended for robust analysis.[15]
| Technique | Application | Key Observations & Considerations |
| TLC/LC-MS | Reaction Monitoring & Purity | Allows for rapid checking of the consumption of starting material and formation of the product. Mass spectrometry is invaluable for identifying the product and key impurities like the sulfonic acid. |
| NMR Spectroscopy | Structural Elucidation | ¹H, ¹³C, and ¹⁹F NMR are used to confirm the structure of the final product. Use a dry, aprotic deuterated solvent like CDCl₃.[15] |
| IR Spectroscopy | Functional Group ID | Provides quick confirmation of the sulfonyl chloride group. Look for strong characteristic absorption bands for S=O stretching (approx. 1370-1380 cm⁻¹ and 1170-1190 cm⁻¹) and S-Cl stretching (approx. 570-650 cm⁻¹).[15] |
| Titrimetry | Quantitative Analysis | Classical methods, such as reacting the sulfonyl chloride with a nucleophile and back-titrating, can determine the total sulfonyl chloride content for purity assessment. |
Table 1: Summary of key analytical techniques for this compound.
Q4: What is the recommended experimental workflow for this synthesis?
A4: The following diagram outlines a standard laboratory-scale workflow for the synthesis of this compound via the Sandmeyer reaction.
Caption: A typical workflow for the synthesis of this compound.
References
- 1. rsc.org [rsc.org]
- 2. 5-Fluoropyridine-3-sulfonyl chloride | 1060802-49-4 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. US4549993A - Purification of crude, liquid organosulfonyl chloride - Google Patents [patents.google.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. fishersci.com [fishersci.com]
- 13. aksci.com [aksci.com]
- 14. jubilantingrevia.com [jubilantingrevia.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Purification of Products from 3,5-Difluoropyridine-2-sulfonyl Chloride Reactions
Welcome to the technical support guide for navigating the purification challenges associated with 3,5-Difluoropyridine-2-sulfonyl chloride reactions. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent for the synthesis of highly functionalized sulfonamides. As a key building block in modern drug discovery, understanding its reactivity and the nuances of its purification is paramount for achieving high-purity compounds efficiently.
This guide moves beyond standard protocols to provide in-depth, field-proven insights in a direct question-and-answer format, addressing the specific issues you are likely to encounter at the bench.
Section 1: Core Principles & Foundational Chemistry
This section addresses the fundamental properties of this compound that underpin common purification challenges.
Q1: What are the primary stability concerns with this compound and how should it be handled?
Answer: this compound is a highly reactive electrophile, and its stability is a critical factor for successful synthesis. The primary concerns are:
-
Sensitivity to Moisture: Like most sulfonyl chlorides, it readily hydrolyzes upon contact with water, including atmospheric moisture. This reaction degrades the starting material to the corresponding 3,5-Difluoropyridine-2-sulfonic acid, which can complicate purification and lower yields.[1]
-
Thermal Stability: While generally more stable than some other heteroaromatic sulfonyl chlorides, pyridine-2-sulfonyl chlorides can be susceptible to thermal decomposition, sometimes via the extrusion of SO2.[2][3] The presence of two strongly electron-withdrawing fluorine atoms can further decrease the stability of the heterocyclic ring.[4]
-
Storage: To minimize degradation, the reagent should be stored under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed container, and refrigerated.[1] For reactions sensitive to impurities, using freshly prepared or recently purified material is highly recommended.[1][5]
Q2: What are the major byproducts in a typical reaction with an amine, and why do they complicate purification?
Answer: In a standard sulfonamide formation reaction, where this compound is reacted with a primary or secondary amine in the presence of a base (like triethylamine or pyridine), you will typically encounter three main species in your crude product mixture besides the desired sulfonamide:
-
Unreacted this compound: If the reaction does not go to completion or if an excess of the sulfonyl chloride is used.
-
3,5-Difluoropyridine-2-sulfonic acid: Formed from the hydrolysis of the sulfonyl chloride by trace water or during an aqueous workup.[1]
-
Hydrochloride Salt of the Base: For example, triethylammonium chloride if triethylamine is used. This is formed as the base neutralizes the HCl generated during the reaction.[6]
These byproducts complicate purification because their properties can overlap with the desired product. The sulfonic acid is highly polar and acidic, while the unreacted sulfonyl chloride can have a polarity similar to the product, making chromatographic separation challenging without a proper workup.[7]
Section 2: Troubleshooting Guide: A Problem-to-Solution Approach
This section is formatted to directly address common experimental failures and provide actionable solutions.
Problem 1: My final product is contaminated with unreacted this compound, as seen by LCMS/NMR.
-
Primary Cause: The reaction was incomplete, or more commonly, the excess sulfonyl chloride was not effectively removed during the workup.
-
Solution: Implement a dedicated "quenching" step to chemically transform the unreacted sulfonyl chloride into a species that is easily separable. The choice of quenching method depends on the stability of your desired product.
References
Technical Support Center: A Researcher's Guide to 3,5-Difluoropyridine-2-sulfonyl chloride
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 3,5-Difluoropyridine-2-sulfonyl chloride. Our goal is to provide you with in-depth technical guidance, field-proven insights, and robust protocols to ensure the success of your experiments while mitigating common challenges, particularly the pervasive issue of hydrolysis.
Introduction: Understanding the Reactivity of this compound
This compound is a highly valuable and reactive building block in medicinal chemistry and drug discovery. The pyridine scaffold is a privileged structure in numerous pharmaceuticals, and the sulfonyl chloride moiety serves as a versatile handle for introducing the critical sulfonamide functional group.
However, the very features that make this reagent so useful also contribute to its primary challenge: a heightened sensitivity to moisture. The electron-deficient nature of the pyridine ring, intensified by two strongly electron-withdrawing fluorine atoms, makes the sulfur atom of the sulfonyl chloride group exceptionally electrophilic. This renders the compound highly susceptible to nucleophilic attack by water, leading to rapid hydrolysis and the formation of the corresponding, and often unreactive, 3,5-difluoropyridine-2-sulfonic acid. This guide will equip you with the knowledge and techniques to prevent this decomposition and ensure the integrity of your starting material and the success of your reactions.
Frequently Asked Questions (FAQs)
Q1: My bottle of this compound has arrived. How should I store it to ensure its longevity?
A1: Proper storage is the first and most critical step in preventing hydrolysis. Upon receipt, the reagent should be stored under the following conditions:
-
Temperature: Keep refrigerated at 2-8°C. For long-term storage, some users may prefer a freezer (-20°C), but ensure the container is well-sealed to prevent condensation upon removal.
-
Atmosphere: The vial should be sealed under a dry, inert atmosphere such as argon or nitrogen.
-
Container: Ensure the cap is tightly sealed. Using a secondary container or sealing the vial with Parafilm® can provide an additional barrier against atmospheric moisture.
Q2: I've noticed that some sulfonyl chlorides are solids while others are oils. What is the expected appearance of this compound and what if it looks different?
A2: While the appearance can vary based on purity, this compound is typically a solid at room temperature. A significant color change to yellow or brown, or a syrupy consistency, may indicate decomposition. The primary culprit is hydrolysis to the sulfonic acid. Before use, it is always best practice to assess the purity of a reagent that shows visual signs of degradation, for example, by taking a small sample for ¹H NMR analysis.
Q3: Why is this particular sulfonyl chloride so sensitive to moisture compared to others I've used?
A3: The stability of heteroaromatic sulfonyl chlorides is significantly influenced by the electronics of the aromatic ring and the position of the sulfonyl chloride group.[1][2] For this compound, several factors contribute to its high reactivity:
-
Positional Instability: Pyridine-2-sulfonyl chlorides are inherently less stable than their pyridine-3-sulfonyl counterparts.[1]
-
Inductive Effects: The two fluorine atoms are potent electron-withdrawing groups, which pull electron density away from the pyridine ring. This effect is relayed to the sulfonyl chloride group, increasing the positive charge on the sulfur atom and making it a "harder" and more reactive electrophile, thus more susceptible to attack by water.
Q4: Can I use protic solvents like methanol or ethanol in my reaction?
A4: It is strongly advised to avoid protic solvents. Alcohols and other protic solvents are nucleophiles and will react with the sulfonyl chloride to form sulfonate esters, competing with your desired reaction and consuming your reagent. Always use high-purity, anhydrous aprotic solvents for your reactions.
Core Experimental Protocol: Sulfonamide Synthesis
This section provides a detailed, step-by-step protocol for a representative synthesis of a sulfonamide using this compound. The causality behind each step is explained to ensure a self-validating and reproducible workflow.
Objective: To synthesize N-((3,5-difluoropyridin-2-yl)sulfonyl)aniline as a model reaction.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Rationale for Selection |
| This compound | ≥97% | e.g., Synthonix (CAS 1261587-79-4) | High purity starting material is crucial. |
| Aniline | Anhydrous, ≥99.5% | e.g., Sigma-Aldrich | A representative primary amine nucleophile. |
| Triethylamine (TEA) | Anhydrous, ≥99.5% | e.g., Sigma-Aldrich | A non-nucleophilic base to scavenge HCl byproduct. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich | An inert, aprotic solvent. |
| Nitrogen or Argon Gas | High Purity | Local Supplier | To maintain an inert atmosphere. |
| Oven-dried glassware | N/A | In-house | To eliminate surface moisture. |
Step-by-Step Methodology
-
Preparation of Glassware and Inert Atmosphere:
-
All glassware (round-bottom flask, addition funnel, magnetic stir bar) must be oven-dried at 120°C for at least 4 hours and allowed to cool to room temperature in a desiccator over a drying agent (e.g., P₂O₅ or Drierite®).
-
Assemble the glassware hot and immediately purge with a stream of dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the experiment using a bubbler or balloon.
-
Scientist's Insight: This is the most critical phase for preventing hydrolysis. Any residual moisture on the glass surface will immediately decompose the sulfonyl chloride upon addition.
-
-
Reagent Preparation:
-
In the reaction flask, dissolve aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
In a separate, dry flask, prepare a stock solution of this compound (1.1 eq) in anhydrous DCM.
-
Scientist's Insight: Adding the sulfonyl chloride as a solution allows for better temperature control during the addition. Using a slight excess of the sulfonyl chloride can help drive the reaction to completion, but a large excess should be avoided to simplify purification.
-
-
Reaction Execution:
-
Cool the solution of aniline and triethylamine to 0°C using an ice-water bath.
-
Add the this compound solution dropwise to the cooled amine solution over 15-20 minutes.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the aniline.
-
Scientist's Insight: The reaction of a sulfonyl chloride with an amine is exothermic. The initial cooling to 0°C helps to control the reaction rate and prevent potential side reactions. The triethylamine is essential to neutralize the HCl generated during the reaction, which would otherwise protonate the aniline, rendering it non-nucleophilic.
-
-
Workup and Purification:
-
Upon reaction completion, quench the reaction by the cautious addition of a small amount of water or saturated aqueous ammonium chloride.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess amine and triethylamine), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Scientist's Insight: While adding water seems counterintuitive after trying to avoid it, at this stage the highly reactive sulfonyl chloride has been consumed. The aqueous wash is necessary to remove the triethylamine hydrochloride salt and other water-soluble impurities.
-
Workflow Visualization
Caption: Experimental workflow for sulfonamide synthesis.
Troubleshooting Guide
Issue 1: Low or No Product Yield, Starting Material Consumed
-
Observation: TLC or LC-MS analysis shows the consumption of the starting amine, but the desired sulfonamide product is absent. A new, more polar spot/peak is observed.
-
Probable Cause: Hydrolysis of this compound to 3,5-difluoropyridine-2-sulfonic acid. The sulfonic acid is unreactive under these conditions and will not form the sulfonamide.
-
Solutions & Preventative Measures:
-
Verify Anhydrous Conditions: This is the most likely culprit. Ensure all glassware was rigorously dried and that the reaction was maintained under a positive pressure of inert gas.
-
Check Solvent Quality: Use a freshly opened bottle of anhydrous solvent or a solvent from a purification system. Older bottles of "anhydrous" solvents can absorb atmospheric moisture. You can verify the water content using Karl Fischer titration.[3]
-
Reagent Integrity: The sulfonyl chloride may have degraded during storage. If possible, check the purity of the reagent before use.
-
Amine Quality: Ensure the amine and the base (e.g., triethylamine) are also anhydrous.
-
Issue 2: The Reaction is Sluggish or Stalls
-
Observation: After several hours, a significant amount of the starting amine remains unreacted.
-
Probable Cause: Insufficiently active nucleophile or inactivation of the nucleophile.
-
Solutions & Preventative Measures:
-
Base Stoichiometry: Ensure at least one equivalent of base is present for each equivalent of HCl produced. If the amine starting material is an HCl salt, an additional equivalent of base is required. Without sufficient base, the generated HCl will protonate the starting amine, rendering it non-nucleophilic.
-
Choice of Base: For less nucleophilic amines, a stronger non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a hindered base like 2,6-lutidine might be necessary. However, be cautious as stronger bases can also promote decomposition of the sulfonyl chloride.
-
Temperature: While the initial addition should be at 0°C, gentle heating (e.g., to 40°C) after the addition is complete may be required for less reactive amines. This should be done cautiously and only after confirming the stability of the sulfonyl chloride under these conditions.
-
Issue 3: Purification is Difficult Due to a Co-eluting Impurity
-
Observation: During column chromatography, an impurity is very difficult to separate from the desired sulfonamide product.
-
Probable Cause: The impurity may be the sulfonic acid hydrolysis product. While typically more polar, its chromatographic behavior can sometimes overlap with the desired product depending on the mobile phase.
-
Solutions & Preventative Measures:
-
Aqueous HCl Wash: A wash with a mild aqueous base (e.g., saturated sodium bicarbonate) during the workup can help remove the acidic sulfonic acid impurity into the aqueous layer. This should be done quickly and at a low temperature to minimize hydrolysis of any unreacted sulfonyl chloride.
-
Recrystallization: If the sulfonamide product is a solid, recrystallization is often an excellent method for removing more polar impurities like the sulfonic acid.
-
Troubleshooting Decision Tree
Caption: Troubleshooting flowchart for common issues.
References
Technical Support Hub: Synthesis of Heteroaromatic Sulfonyl Chlorides
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of heteroaromatic sulfonyl chlorides. As crucial intermediates in medicinal chemistry and drug development, these compounds are precursors to a vast array of sulfonamides and other biologically active molecules. However, their synthesis is frequently plagued by challenges related to their inherent instability, the harsh reagents often employed, and the potential for numerous side reactions.
This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to navigate these complexities. We will move beyond simple procedural lists to explore the underlying chemical principles, helping you troubleshoot common issues and select the most robust synthetic strategies for your specific target.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent problems encountered during the synthesis of heteroaromatic sulfonyl chlorides in a question-and-answer format.
Question 1: My reaction yield is consistently low or zero. What are the most likely causes?
Answer: Low or no yield is the most common complaint, and it typically stems from one of three areas: reagent choice, reaction conditions, or the inherent instability of the product itself.
-
Substrate Reactivity and Method Selection: Direct chlorosulfonation with reagents like chlorosulfonic acid is highly sensitive to the electronic nature of the heteroaromatic ring.[1] Electron-rich heterocycles (e.g., pyrroles, indoles) are prone to polymerization or degradation under strongly acidic and oxidative conditions.[2][3] Electron-deficient rings (e.g., pyridines) may be too deactivated to react at all. Consider alternative, milder methods for sensitive substrates, such as the Sandmeyer-type reaction from a corresponding amine or the oxidation of a thiol.[4][5]
-
Product Instability: Many heteroaromatic sulfonyl chlorides are notoriously unstable and can decompose under the reaction conditions, especially at elevated temperatures.[6][7] For example, pyridine-4-sulfonyl chlorides are known to be particularly unstable.[8] Decomposition pathways include the extrusion of SO₂, hydrolysis to the sulfonic acid, or other complex degradations.[6][7] It is often necessary to perform the reaction at low temperatures (e.g., -10 °C to 5 °C) and use the product immediately in the next step without isolation.[5][9]
-
Reagent Quality and Stoichiometry: Ensure all reagents are pure and anhydrous, as trace water can lead to hydrolysis of the product back to the sulfonic acid.[6] The stoichiometry of the chlorinating or oxidizing agent is also critical. An excess of a powerful oxidant like chlorine gas can lead to unwanted chlorination of the heteroaromatic ring or degradation of the desired product.[5]
Troubleshooting Workflow: Low Yield
Caption: A decision tree for troubleshooting low-yield reactions.
Question 2: My product seems to form, but it decomposes during aqueous workup or chromatographic purification. How can I successfully isolate it?
Answer: This is a classic challenge rooted in the hydrolytic and thermal lability of these compounds. The S-Cl bond is highly electrophilic and susceptible to nucleophilic attack by water.
-
Avoid Aqueous Workups: Whenever possible, avoid or minimize contact with water. If an aqueous wash is necessary, use ice-cold brine and perform the extraction quickly. Dry the organic layer thoroughly with a desiccant like anhydrous sodium sulfate or magnesium sulfate.
-
Alternatives to Silica Gel Chromatography: Silica gel is acidic and contains adsorbed water, making it a prime environment for product decomposition. Many heteroaromatic sulfonyl chlorides cannot survive column chromatography.[6] Consider these alternatives:
-
Telescoping: The most common industrial and laboratory solution is to use the crude product directly in the subsequent reaction (e.g., sulfonamide formation) without any purification.[4][10] This is often the most effective strategy.
-
Filtration/Precipitation: If the product is a solid, it may be possible to isolate it by precipitation from the reaction mixture by adding a non-polar solvent, followed by rapid filtration and drying under high vacuum.
-
Conversion to Stable Surrogates: If a pure, storable intermediate is required, consider converting the unstable sulfonyl chloride into a more robust derivative. Bench-stable 2,4,6-trichlorophenyl (TCP) sulfonate esters have been shown to be excellent surrogates for unstable species like pyridine-2-sulfonyl chloride.[11][12] Similarly, sulfonyl fluorides are generally more stable than their chloride counterparts.[5][8]
-
Question 3: I'm observing significant side product formation. What are the common side reactions to watch for?
Answer: Side reactions often compete with the desired transformation, consuming starting material and complicating purification.
-
Ring Halogenation: In methods using excess chlorinating agents (e.g., SO₂Cl₂, Cl₂), electrophilic chlorination of the heteroaromatic ring can be a major competing pathway, especially for electron-rich systems.
-
Hydrolysis to Sulfonic Acid: As mentioned, this is the most common side product, resulting from trace moisture in the reaction or during workup. Its presence can be confirmed by LC-MS analysis.[6]
-
Formation of Disulfides or Thiophenols: When starting from thiols, incomplete oxidation can leave starting material or disulfide intermediates. Conversely, over-reduction during syntheses from sulfonyl chlorides (e.g., using zinc dust) can lead to the formation of thiophenols.[13][14]
Question 4: Direct chlorosulfonation of my heterocycle is failing. What are the primary alternative strategies I should consider?
Answer: When direct chlorosulfonation is not viable, several excellent, often milder, alternatives exist.
-
Sandmeyer-Type Reaction from Heteroaromatic Amines: This is a robust and widely applicable method. The amine is converted to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst to yield the sulfonyl chloride.[15] Modern protocols have improved safety and scalability by using stable SO₂ surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane-sulfur dioxide adduct).[4][16][17] This approach avoids the harsh, strongly acidic conditions of direct chlorosulfonation.
-
Oxidation of Heteroaromatic Thiols: This is another high-yielding strategy. The corresponding thiol or disulfide can be oxidized to the sulfonyl chloride. While traditional methods used chlorine gas in aqueous HCl, newer procedures use safer and more easily controlled oxidants like sodium hypochlorite (bleach) at low temperatures.[5]
-
From Organometallic Reagents: For complex substrates, functionalization via organometallic intermediates offers a powerful route. Heteroarylzinc or Grignard reagents can react with SO₂ or SO₂ surrogates to form sulfinates, which are then oxidized (e.g., with N-chlorosuccinimide) to the sulfonyl chloride.[10][18] Another approach involves the reaction of organozinc reagents with reagents like 2,4,6-trichlorophenyl chlorosulfate (TCPC).[11][18]
Frequently Asked Questions (FAQs)
Q1: Which is more stable, a heteroaromatic sulfonyl chloride or its corresponding fluoride? A: As a general rule, heteroaromatic sulfonyl fluorides are significantly more stable than their sulfonyl chloride counterparts.[6][8] This is due to the stronger S-F bond and the lower electrophilicity of the sulfur atom. If you are facing severe stability issues with a sulfonyl chloride, synthesizing the corresponding sulfonyl fluoride is a highly recommended strategy for obtaining a stable, isolable intermediate, albeit one that is less reactive.[5][7]
Q2: Can I store my heteroaromatic sulfonyl chloride? A: It is strongly discouraged. Most heteroaromatic sulfonyl chlorides should be synthesized and used immediately, even within the same day.[6] If storage is absolutely unavoidable, it should be done as a pure, dry solid or solution under an inert atmosphere (argon or nitrogen) at low temperatures (≤ -20°C). However, decomposition is still likely. For long-term availability, conversion to a more stable derivative is the best practice.
Q3: What are some safer, modern alternatives to traditional chlorosulfonating agents like chlorosulfonic acid or thionyl chloride? A: The field has moved towards safer and more functional-group-tolerant reagents. Key alternatives include:
-
DABSO: A stable, solid SO₂ surrogate used in Sandmeyer-type reactions.[4][16]
-
Sodium Hypochlorite (NaOCl): An inexpensive and readily available oxidant for converting thiols to sulfonyl chlorides.[5]
-
Pyry-BF₄ with MgCl₂: A recently developed system for converting primary sulfonamides back into sulfonyl chlorides under mild conditions, which is excellent for late-stage functionalization.[19]
-
2,4,6-Trichlorophenyl Chlorosulfate (TCPC): Reacts with organozinc reagents to generate sulfonyl chlorides or stable sulfonate esters in situ.[11][18]
Data Summary: Stability of Heteroaromatic Sulfonyl Halides
The stability of these compounds is highly dependent on the nature of the heterocycle and the substitution pattern. The following table provides a general guideline based on comprehensive stability studies.[6][7][8]
| Heterocycle Class | Sulfonyl Chloride Stability | Key Decomposition Pathway | Recommended Strategy |
| Pyridine (β-isomers, e.g., 3-pyridyl) | Generally stable, can often be isolated. | Hydrolysis by trace water. | Standard synthesis; ensure anhydrous conditions. |
| Pyridine (α/γ-isomers, e.g., 2- & 4-pyridyl) | Highly unstable, especially 4-pyridyl. | Formal SO₂ extrusion. | Use immediately without isolation or synthesize the corresponding sulfonyl fluoride.[8][12] |
| Thiophene (e.g., 2- & 3-thienyl) | Moderately stable, but slow decomposition observed. | Hydrolysis to sulfonic acid. | Can often be isolated with care; store cold and use promptly.[20][21] |
| Furan / Isoxazole | Very unstable. | Complex decomposition of the heterocyclic ring. | Avoid synthesis if possible; use alternative synthetic routes that bypass this intermediate.[6][7] |
| Indole | Unstable, sensitive to acidic conditions. | Ring reactions and decomposition. | Use mild, non-acidic methods (e.g., thiol oxidation).[22][23] |
Experimental Protocol: Sandmeyer-Type Synthesis of a Heteroaromatic Sulfonyl Chloride using DABSO
This protocol describes a modern, scalable, and safer synthesis of a heteroaromatic sulfonyl chloride from the corresponding amine, adapted from literature procedures.[4][17] This method avoids the pre-formation of potentially hazardous diazonium salts.
Workflow Diagram
Caption: Workflow for Sandmeyer-type sulfonyl chloride synthesis.
Step-by-Step Methodology
Materials:
-
Heteroaromatic amine (1.0 equiv)
-
DABSO (SO₂ surrogate, 1.2 equiv)
-
Copper(II) chloride (CuCl₂, 0.1 equiv)
-
32% Aqueous HCl (2.0 equiv)
-
tert-Butyl nitrite (1.5 equiv)
-
Acetonitrile (solvent)
-
Ethyl acetate or Dichloromethane (for extraction)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the heteroaromatic amine (1.0 equiv), DABSO (1.2 equiv), and CuCl₂ (0.1 equiv).
-
Solvent Addition: Add acetonitrile to create a solution or suspension with a concentration of approximately 0.5 M with respect to the amine.
-
Acidification: Add 32% aqueous HCl (2.0 equiv) to the mixture. Stir for 5 minutes at room temperature.
-
Cooling: Place the flask in an ice-water bath and cool the reaction mixture to 0-5°C.
-
Diazotization/Sulfonylation: Add tert-butyl nitrite (1.5 equiv) dropwise via syringe over approximately 1 hour, ensuring the internal temperature does not rise above 10°C. Vigorous gas evolution (N₂) will be observed.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the consumption of the starting amine by TLC or LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate or dichloromethane. Transfer the mixture to a separatory funnel and wash quickly with two portions of ice-cold brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure. Crucially, do not heat the solution during concentration; use a room temperature water bath.
-
Immediate Use: The resulting crude heteroaromatic sulfonyl chloride should be a solid or oil. It should be immediately redissolved in an appropriate anhydrous solvent and used in the subsequent reaction without further purification.
This self-validating protocol is inherently safer than many alternatives as it avoids the accumulation of highly energetic diazonium intermediates.[4] The successful formation of the product can be confirmed by reacting a small aliquot of the crude material with an amine (e.g., morpholine) and analyzing the resulting stable sulfonamide by LC-MS.
References
- 1. REVIEW. CHLOROSULFONATION OF AROMATIC AND HETERO-AROMATIC SYSTEMS | Semantic Scholar [semanticscholar.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. PYRIDINE-2-SULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. US2792422A - Manufacture of thiophenols - Google Patents [patents.google.com]
- 15. EP0983982A1 - Process for the preparation of aromatic or heteroaromatic sulfonyl chlorides - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 2-Thiophenesulfonyl chloride | 16629-19-9 [m.chemicalbook.com]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. 1H-INDOLE-3-SULFONYL CHLORIDE | 886578-15-0 [m.chemicalbook.com]
Technical Support Center: Scalable Synthesis of 3,5-Difluoropyridine-2-sulfonamides
Welcome to the technical support center for the scalable synthesis of 3,5-difluoropyridine-2-sulfonamides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this synthetic workflow. Our focus is on providing practical, field-proven insights to ensure the successful and scalable production of these valuable compounds.
I. Overview of the Synthetic Strategy
The synthesis of 3,5-difluoropyridine-2-sulfonamides is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity, especially at scale. The primary route involves the initial synthesis of the key intermediate, 2-amino-3,5-difluoropyridine, followed by its conversion to the corresponding sulfonyl chloride, and subsequent coupling with a desired amine.
This guide will address potential challenges at each critical stage of this synthesis.
II. Experimental Workflow and Key Transformations
The overall synthetic pathway can be visualized as a three-stage process. Each stage presents unique challenges that will be addressed in the troubleshooting section.
Caption: A three-stage workflow for the synthesis of 3,5-difluoropyridine-2-sulfonamides.
III. Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
Stage 1: Synthesis of 2-Amino-3,5-difluoropyridine
Question 1: My yield of 2-amino-3,5-difluoropyridine is consistently low when starting from polyfluorinated pyridines. What are the likely causes and how can I improve it?
Answer:
Low yields in the synthesis of 2-amino-3,5-difluoropyridine often stem from incomplete reactions, side reactions, or purification losses. The primary routes to this precursor involve nucleophilic aromatic substitution on highly fluorinated pyridines.[1]
-
Causality: The strong electron-withdrawing nature of the fluorine atoms and the pyridine nitrogen facilitates nucleophilic attack, but regioselectivity can be an issue.[1] Direct amination with ammonia can require harsh conditions, leading to side products.[1] A more controlled and often higher-yielding approach is a two-step process involving a hydrazine intermediate followed by reduction.[1][2]
-
Troubleshooting Steps:
-
Consider a Hydrazine-Mediated Route: React a suitable trifluoropyridine precursor with hydrazine monohydrate to form a 2-hydrazino intermediate. This reaction generally proceeds under milder conditions than direct amination.[1][2]
-
Optimize the Reduction Step: The subsequent reduction of the hydrazino group is critical. Raney nickel is an effective catalyst for this transformation under a hydrogen atmosphere.[1][2] Ensure the catalyst is active and the reaction is run to completion.
-
Alternative Starting Materials: Consider starting from 2,3-difluoro-5-chloropyridine. Ammonolysis followed by a reduction to replace the chlorine with hydrogen can be an effective strategy.[1]
-
Hofmann Rearrangement: A scalable and high-purity route involves the Hofmann rearrangement of 3,5-difluoro-2-pyridinecarboxamide.[3] This method avoids harsh reagents and can be suitable for large-scale production.[3]
-
Question 2: I am observing multiple products during the amination of pentafluoropyridine. How can I improve the regioselectivity for the 2-amino product?
Answer:
The reaction of pentafluoropyridine with nucleophiles like ammonia can lead to a mixture of isomers due to multiple activated positions on the pyridine ring.
-
Causality: Nucleophilic aromatic substitution on pentafluoropyridine occurs primarily at the 2- and 4-positions.[1] Controlling the regioselectivity is key to maximizing the yield of the desired 2-amino isomer.
-
Troubleshooting Steps:
-
Stepwise Substitution: A more controlled approach is a sequential substitution strategy. For instance, reaction with hydrazine often shows good regioselectivity for the 2-position.[1]
-
Temperature Control: Carefully control the reaction temperature. Lower temperatures may favor the kinetic product, while higher temperatures can lead to a mixture of thermodynamic products.
-
Use of a Directing Group: If possible, start with a tetrafluoropyridine that has a directing group to favor substitution at the desired position.
-
Stage 2: Formation of this compound
Question 3: The diazotization of 2-amino-3,5-difluoropyridine is proving difficult, with low conversion to the diazonium salt. What are the critical parameters?
Answer:
The diazotization of aminopyridines can be more challenging than that of anilines due to the basicity of the pyridine nitrogen, which can be protonated under the acidic reaction conditions.
-
Causality: The formation of the diazonium salt requires the reaction of the primary amino group with nitrous acid, which is generated in situ from sodium nitrite and a strong acid.[4] Incomplete reaction can be due to poor solubility of the starting material in the acidic medium or insufficient generation of nitrous acid.
-
Troubleshooting Steps:
-
Acid Selection and Concentration: Use a suitable strong acid such as hydrochloric or sulfuric acid. The concentration should be sufficient to dissolve the aminopyridine and generate nitrous acid. A mixture of glacial acetic acid and aqueous hydrochloric acid is often effective.
-
Temperature Control: Maintain a low temperature, typically between -5°C and 0°C, throughout the addition of sodium nitrite.[5] This is crucial for the stability of the diazonium salt.[6][7]
-
Stoichiometry of Sodium Nitrite: Use a slight excess of sodium nitrite to ensure complete conversion of the amine. However, a large excess should be avoided as it can lead to side reactions.
-
Monitoring the Reaction: Use starch-iodide paper to test for the presence of excess nitrous acid, indicating that the diazotization is complete.
-
Question 4: My attempt to convert the diazonium salt of 2-amino-3,5-difluoropyridine to the sulfonyl chloride resulted in a low yield and a complex mixture of byproducts. What could be going wrong?
Answer:
This transformation, a variation of the Sandmeyer reaction, is sensitive to several factors, and side reactions are common if not properly controlled.
-
Causality: The reaction involves the copper-catalyzed reaction of the diazonium salt with sulfur dioxide.[5] Low yields can result from the instability of the diazonium salt, leading to decomposition products, or from inefficient trapping of the aryl radical by sulfur dioxide. The presence of the electron-withdrawing fluorine atoms can also influence the stability and reactivity of the diazonium salt.
-
Troubleshooting Steps:
-
Stability of the Diazonium Salt: Pyridine-based diazonium salts can be unstable and are often used immediately without isolation.[6] Ensure the diazotization is complete and the solution is kept cold before proceeding to the next step.
-
Sulfur Dioxide Source: Use a saturated solution of sulfur dioxide in a suitable solvent like glacial acetic acid.[5] Ensure an adequate supply of SO2 to efficiently trap the generated aryl radical.
-
Catalyst: Copper(I) chloride is a common catalyst for this reaction.[5][8] Ensure the catalyst is of good quality and used in the appropriate amount. In some cases, copper(II) chloride is used, which is believed to be reduced in situ to copper(I).
-
Reaction Quenching and Workup: Quench the reaction carefully, for example, by pouring it onto ice, to minimize hydrolysis of the sulfonyl chloride product to the corresponding sulfonic acid.[9]
-
Side Reactions: A common side reaction is the formation of the corresponding chloro- or hydroxypyridine via reaction with chloride ions or water, respectively. Maintaining a low temperature and minimizing the reaction time can help reduce these side reactions.
-
Stage 3: Sulfonamide Coupling
Question 5: The reaction between this compound and my primary/secondary amine is sluggish and gives a low yield of the desired sulfonamide. How can I improve this coupling reaction?
Answer:
The reactivity of the sulfonyl chloride and the nucleophilicity of the amine are key factors in this reaction.
-
Causality: The reaction is a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.[5] Low reactivity can be due to steric hindrance on either the amine or the sulfonyl chloride, or reduced nucleophilicity of the amine.
-
Troubleshooting Steps:
-
Base Selection: A non-nucleophilic base, such as triethylamine or pyridine, is typically used to scavenge the HCl generated during the reaction.[5] Ensure the base is dry and used in at least a stoichiometric amount.
-
Solvent: Use an aprotic solvent like dichloromethane or acetonitrile to avoid any reaction with the sulfonyl chloride.[10]
-
Temperature: If the reaction is sluggish at room temperature, gentle heating may be required. However, monitor the reaction for any decomposition of the starting materials or product.
-
Activation of the Amine: For weakly nucleophilic amines, deprotonation with a stronger base prior to the addition of the sulfonyl chloride may be beneficial.
-
Question 6: I am having difficulty purifying the final 3,5-difluoropyridine-2-sulfonamide product. What are some effective purification strategies?
Answer:
Purification can be challenging due to the presence of unreacted starting materials, the corresponding sulfonic acid, and other byproducts.
-
Causality: The polarity of the sulfonamide can be similar to that of some impurities, making separation by chromatography difficult. The product may also be a solid that requires recrystallization from a suitable solvent system.
-
Troubleshooting Steps:
-
Aqueous Workup: A thorough aqueous workup can remove many impurities. Washing the organic layer with a dilute acid solution can remove any unreacted amine and base. A wash with a mild base like sodium bicarbonate can help remove the sulfonic acid impurity, but this should be done carefully to avoid hydrolysis of the product.[9]
-
Recrystallization: If the product is a solid, recrystallization is often the most effective method for purification on a large scale. Experiment with different solvent systems, such as ethanol/water, ethyl acetate/hexanes, or isopropanol.
-
Column Chromatography: For smaller scales or difficult separations, silica gel column chromatography can be used. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or acetone) is typically effective.
-
Preparative HPLC: For very high purity requirements, preparative HPLC can be employed, although this is less practical for large-scale synthesis.
-
IV. Frequently Asked Questions (FAQs)
Q1: What are the main safety concerns when working with diazonium salts?
A1: Diazonium salts, especially in the solid state, can be thermally unstable and potentially explosive.[6][7][11] It is crucial to keep them in solution at low temperatures (typically below 5°C) and use them immediately after preparation.[11][12] Always work behind a blast shield and take appropriate safety precautions.
Q2: Can I use other sulfonylating agents instead of generating the sulfonyl chloride in situ?
A2: While the Sandmeyer-type reaction is a common method, other approaches exist. For instance, it may be possible to synthesize the corresponding sulfonic acid and then convert it to the sulfonyl chloride using reagents like thionyl chloride or oxalyl chloride. However, these reagents can be harsh and may not be compatible with all functional groups.
Q3: What is the role of the copper catalyst in the formation of the sulfonyl chloride?
A3: The copper catalyst (typically CuCl or CuCl2) facilitates the conversion of the diazonium salt to the corresponding aryl radical, which then reacts with sulfur dioxide. This is a key step in the Sandmeyer reaction manifold.
Q4: How can I monitor the progress of the sulfonamide coupling reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. You can spot the reaction mixture alongside the starting materials (sulfonyl chloride and amine) to track the disappearance of the starting materials and the appearance of the product spot. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed monitoring.
Q5: Are there any common impurities that I should look out for in the final product?
A5: Common impurities include unreacted amine, the corresponding sulfonic acid from hydrolysis of the sulfonyl chloride, and potentially over-sulfonated byproducts if the reaction conditions are not well-controlled. In some cases, residual copper from the Sandmeyer reaction may also be present and require removal.
V. Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Diazotization Temperature | -5°C to 0°C | To ensure the stability of the diazonium salt and prevent decomposition.[5][11] |
| Sulfonamide Coupling Base | 1.1 - 1.5 equivalents of a non-nucleophilic base | To effectively scavenge the HCl byproduct without reacting with the sulfonyl chloride.[5] |
| Solvent for Sulfonamide Coupling | Anhydrous aprotic solvents (DCM, ACN) | To prevent hydrolysis of the sulfonyl chloride.[10] |
VI. References
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (URL not available)
-
Chemistry & Biology Interface. (URL not available)
-
WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof. --INVALID-LINK--
-
2-Amino-3,5-difluoropyridine | 732306-31-9 | Benchchem. (URL not available)
-
Structures, Stability, and Safety of Diazonium Salts | Request PDF. --INVALID-LINK--
-
Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. --INVALID-LINK--
-
Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. (URL not available)
-
Buy 2-Amino-3,5-difluoropyridine | 732306-31-9 - Smolecule. --INVALID-LINK--
-
troubleshooting failed reactions involving 2-Amino-4-(trifluoromethyl)pyridine - Benchchem. (URL not available)
-
Studies on the preparation of aminobipyridines and bipyridine sultams via an intramolecular free radical pathway - NIH. --INVALID-LINK--
-
Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. (URL not available)
-
CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents. --INVALID-LINK--
-
Recent Advancement in the Synthesis of Sulfonyl Fluorides with Heterocyclic Skeletons. (URL not available)
-
Diazotisation - Organic Chemistry Portal. --INVALID-LINK--
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. --INVALID-LINK--
-
Sulfonamide as an Activating Group for the Synthesis of Poly(aryl ether sulfonamide)s by Nucleophilic Aromatic Substitution | Request PDF. --INVALID-LINK--
-
ChemInform Abstract: The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates. - ResearchGate. --INVALID-LINK--
-
Sulfur(VI) Fluoride Exchange Chemistry in Solid-Phase Synthesis of Compound Arrays: Discovery of Histone Deacetylase Inhibitors | JACS Au. --INVALID-LINK--
-
Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. (URL not available)
-
Deaminative chlorination of aminoheterocycles - PMC. --INVALID-LINK--
-
Reactive Chemical Hazards of Diazonium Salts. --INVALID-LINK--
-
Aryl Sulfonamide Inhibits Entry and Replication of Diverse Influenza Viruses via the Hemagglutinin Protein - PubMed. --INVALID-LINK--
-
Expression and purification of fluorinated proteins from mammalian suspension culture. (URL not available)
-
Efficient removal of sulfonamides in complex aqueous environments by an N, P-co-doped graphitic biochar: the crucial role of P2O5 - Green Chemistry (RSC Publishing). --INVALID-LINK--
-
A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing). --INVALID-LINK--
-
Organic Syntheses Procedure. --INVALID-LINK--
-
SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES - PubMed. --INVALID-LINK--
-
Application Notes and Protocols: Pyridine-2-sulfonate in the Synthesis of Heterocyclic Compounds - Benchchem. (URL not available)
-
Reactive Chemical Hazards of Diazonium Salts - ResearchGate. --INVALID-LINK--
-
Synthesis of triarylpyridines with sulfonate and sulfonamide moieties via a cooperative vinylogous anomeric-based oxidation - PMC. --INVALID-LINK--
-
An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - MDPI. --INVALID-LINK--
-
2-Amino-3,5-difluoropyridine 97 732306-31-9 - Sigma-Aldrich. --INVALID-LINK--
-
Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - NIH. --INVALID-LINK--
-
Does anyone have a list of common impurities in NMRs with d5-Pyridine as the solvent? --INVALID-LINK--
-
Synthesis of New N, N-Disubstituted Aryl- and Alkylaryl Sulphonamides - Bol. (URL not available)
-
Photocatalytic Oxidative Coupling of Arylamines for the Synthesis of Azoaromatics and the Role of O 2 in the Mechanism - CoLab. (URL not available)
-
The Enduring Challenge of Pyridine Sulfonation: A Journey from Brutal Beginnings to Precision Chemistry - Benchchem. (URL not available)
-
Application Notes and Protocols for the Synthesis of Sulfonamides using 2,3-Difluorobenzene-1-sulfonyl chloride - Benchchem. (URL not available)
-
"avoiding impurities in the synthesis of sulfonyl chlorides" - Benchchem. (URL not available)
-
Cobalt-Catalyzed Markovnikov Hydrofluorocarbonylation of Unactivated Alkenes | ACS Catalysis. --INVALID-LINK--
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. EP1066289B1 - Preparation of n-arylarylsulfonamide compounds - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof - Google Patents [patents.google.com]
- 5. cbijournal.com [cbijournal.com]
- 6. researchgate.net [researchgate.net]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Work-up Procedures for Reactions Involving Sulfonyl Chlorides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into the work-up and purification of reactions involving sulfonyl chlorides. We will move beyond simple procedural lists to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your synthetic outcomes.
Section 1: Core Principles & Safety First
Reactions with sulfonyl chlorides are fundamental in organic synthesis, particularly for forming sulfonamides, a common motif in pharmaceuticals. However, the reactivity that makes sulfonyl chlorides useful also presents challenges during work-up. The primary goals of the work-up are to:
-
Quench Reactive Species: Safely neutralize any unreacted sulfonyl chloride.
-
Remove Byproducts: Eliminate hydrochloric acid (HCl) and the corresponding sulfonic acid, which is the primary hydrolysis byproduct.[1]
-
Isolate the Product: Separate the desired product from starting materials and impurities with high purity and yield.
Mandatory Safety Precautions
Sulfonyl chlorides are corrosive, moisture-sensitive, and react violently with water, releasing toxic and corrosive gases like HCl and SO₂.[2][3] Always handle these reagents with extreme care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and splash-resistant goggles or a face shield.[3][4]
-
Ventilation: Conduct all operations in a well-ventilated chemical fume hood.[5]
-
Handling: Avoid all personal contact, including inhalation of vapors.[2] When quenching, ALWAYS add the reactive material to the quenching agent (e.g., water/ice) slowly; NEVER add water to the reactive material to avoid a violent, exothermic reaction.
-
Spills: In case of a spill, do not use water directly on the bulk material.[4] Contain the spill with an inert absorbent like sand or soda ash and then neutralize cautiously.[4]
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common questions encountered during the work-up of sulfonyl chloride reactions.
Q1: How do I quench the excess sulfonyl chloride in my reaction?
A1: Quenching is the critical first step of the work-up. The goal is to convert the reactive sulfonyl chloride into a more benign, easily removable species. The choice of quenching agent depends on your product's stability and the desired final impurity profile.
The most common method is a controlled hydrolysis by slowly adding the reaction mixture to a cold aqueous solution or an ice slurry.[6][7] This converts the sulfonyl chloride into the corresponding sulfonic acid, which is typically water-soluble and can be removed with a basic wash.
For sensitive substrates where aqueous conditions are problematic, quenching with a simple amine (like a secondary amine that forms a water-soluble sulfonamide) or an alcohol can be an alternative.[8]
Q2: My main impurity is the sulfonic acid corresponding to my starting material. How did it form and how can I remove it?
A2: This is the most common impurity and forms via the hydrolysis of your sulfonyl chloride.[9] This can happen from trace moisture in your reaction or, more commonly, during the aqueous work-up itself.[10]
Causality & Prevention:
-
Mechanism: Sulfonyl chlorides react with water to produce the corresponding sulfonic acid and HCl.[1][11] This reaction can be accelerated by heat.
-
Prevention:
-
Anhydrous Conditions: Ensure all reagents and solvents are dry and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Controlled Quench: Pour the reaction mixture onto ice or into vigorously stirred, cold water. The low temperature minimizes the rate of hydrolysis of your product while quenching the excess reagent.[12] For some water-insoluble aryl sulfonyl chlorides, this rapid precipitation can protect the product from further hydrolysis.[12]
-
Removal: The sulfonic acid is acidic and typically has high water solubility. It can be effectively removed by washing the organic layer with a mild aqueous base, such as saturated sodium bicarbonate (NaHCO₃) or dilute sodium carbonate (Na₂CO₃) solution. The base deprotonates the sulfonic acid to form a salt, which is highly soluble in the aqueous phase.[8][10]
Q3: What is a standard aqueous work-up procedure for a sulfonamide synthesis?
A3: A typical procedure for isolating a water-insoluble sulfonamide product involves liquid-liquid extraction. The goal is to partition your desired product into an organic solvent while washing away water-soluble impurities.
Here is a generalized workflow:
Section 3: Troubleshooting Guide
Q4: I've quenched my reaction, but I'm struggling with a persistent emulsion during extraction. What should I do?
A4: Emulsions are common and typically caused by finely dispersed solids or amphiphilic molecules at the aqueous-organic interface.
-
Solution 1: Brine Wash: Add a significant volume of saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, making it more polar and forcing a sharper separation from the organic layer.[13]
-
Solution 2: Filtration: If fine solids are the cause, filter the entire emulsified mixture through a pad of Celite® or glass wool. This can break up the emulsion by removing the particulate matter.
-
Solution 3: Change Solvent: If possible, add a small amount of a different organic solvent. For example, adding some toluene to an ethyl acetate extraction can sometimes help.
-
Solution 4: Patience & Mechanical Separation: Allow the mixture to stand for an extended period. Sometimes, gentle swirling or using a centrifuge can aid in separating the layers.
Q5: My desired sulfonamide product is precipitating out during the aqueous work-up. Is this a problem?
A5: Not necessarily; this can actually be advantageous. Many sulfonamides are crystalline solids with low solubility in both the organic solvent and water.[14]
-
If the precipitate is your product: You can often isolate it directly by filtration. Wash the collected solid with water to remove inorganic salts, and then with a non-polar solvent (like hexanes or cold diethyl ether) to remove organic-soluble impurities. This often yields a product of high purity, potentially avoiding the need for chromatography.[15]
-
If you need to perform washes: You may need to add more organic solvent or switch to a solvent in which your product is more soluble to keep it in the organic phase during the extraction process.
Q6: How do I remove unreacted starting amine from my sulfonamide product?
A6: If the starting amine is basic, it can be removed with an acidic wash.
-
Method: Wash the organic layer with a dilute aqueous acid solution, such as 1 M HCl.[16] The amine will be protonated to form an ammonium salt, which is highly soluble in the aqueous layer.
-
Caution: This method is only suitable if your final sulfonamide product is stable to acidic conditions. Test on a small scale first. For acid-sensitive products, chromatography is the preferred method of purification.
Section 4: Protocols & Purification
Protocol 1: Standard Aqueous Work-up for a Water-Insoluble Product
This protocol details the steps for quenching and extracting a product like N-benzyl-4-toluenesulfonamide.
-
Preparation: Prepare a beaker with a stir bar containing crushed ice and water (approx. 10 volumes relative to the reaction solvent volume).
-
Quenching: While stirring the ice/water slurry vigorously, slowly add the reaction mixture dropwise via an addition funnel or pipette. Monitor for any excessive heat generation.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Add a suitable organic solvent (e.g., ethyl acetate, 10-20 volumes).
-
Separation: Shake the funnel, venting frequently. Allow the layers to separate and drain the aqueous layer.
-
Base Wash: Add saturated aqueous NaHCO₃ solution (approx. 5-10 volumes) to the organic layer. Shake, vent, and separate. This removes sulfonic acid and HCl byproducts.
-
Brine Wash: Add saturated aqueous NaCl solution (brine, approx. 5-10 volumes). Shake and separate to remove residual water.[13]
-
Drying: Drain the organic layer into a clean flask and add an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Stir for 5-10 minutes.
-
Isolation: Filter off the drying agent and wash it with a small amount of fresh organic solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.
Purification Strategies
The choice of purification method depends on the physical properties of the product and the nature of the impurities.
| Purification Technique | Best For... | Key Considerations |
| Recrystallization | Crystalline solid products with thermally stable properties.[17] | Excellent for achieving high purity.[18] Requires finding a suitable solvent system where the product is soluble when hot but sparingly soluble when cold. |
| Column Chromatography | Non-crystalline oils or solids; separating mixtures with close polarities.[19] | A versatile but more time-consuming and solvent-intensive method. Useful for removing non-acidic/basic impurities. |
| Solid-Phase Extraction (SPE) | Removing specific classes of impurities (e.g., polar sulfonic acids). | Can be a rapid cleanup step. For instance, a C18 SPE cartridge can be used to retain the organic product while allowing highly polar salts to pass through.[20] |
References
- 1. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. nj.gov [nj.gov]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. reddit.com [reddit.com]
- 7. kgroup.du.edu [kgroup.du.edu]
- 8. researchgate.net [researchgate.net]
- 9. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Sulfonamide - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. rtong.people.ust.hk [rtong.people.ust.hk]
- 17. Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process [mdpi.com]
- 18. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Characterization of 3,5-Difluoropyridine-2-sulfonyl Chloride
In the landscape of modern drug discovery and development, the precise characterization of reactive intermediates is not merely a matter of analytical due diligence; it is a cornerstone of robust, reproducible, and ultimately successful synthetic campaigns. Among the myriad of sulfonylating agents, 3,5-Difluoropyridine-2-sulfonyl chloride has emerged as a valuable building block, prized for the unique electronic properties it imparts to target molecules. This guide provides an in-depth, comparative analysis of the essential analytical methods for the comprehensive characterization of this reagent, juxtaposed with common alternatives in the field. Our focus will be on not just the "how," but the critical "why" that underpins each analytical choice, ensuring the integrity of your research from the ground up.
The Strategic Importance of Fluorinated Pyridine Sulfonyl Chlorides in Medicinal Chemistry
The introduction of fluorine atoms into bioactive molecules can profoundly influence their metabolic stability, binding affinity, and pharmacokinetic profiles. The 3,5-difluoropyridine moiety, in particular, offers a unique combination of steric and electronic properties. The electron-withdrawing nature of the fluorine atoms and the pyridine ring can modulate the reactivity of the sulfonyl chloride group and the properties of the resulting sulfonamides. Consequently, robust analytical verification of the starting material's identity and purity is paramount to avoid the introduction of subtle yet significant structural liabilities into a drug development pipeline.
A Multi-pronged Approach to Analytical Characterization
No single analytical technique provides a complete picture of a compound's identity and purity. A comprehensive characterization of this compound, and a meaningful comparison with its alternatives, necessitates a synergistic application of spectroscopic and chromatographic methods.
The Indispensable Trio: NMR, Mass Spectrometry, and IR Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy stands as the gold standard for unambiguous structural elucidation. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential.
-
¹H NMR: Provides information on the number, connectivity, and chemical environment of protons. In the case of this compound, the aromatic protons will exhibit characteristic chemical shifts and coupling patterns due to the influence of the fluorine and sulfonyl chloride substituents.
-
¹³C NMR: Reveals the carbon framework of the molecule. The carbon atoms attached to fluorine will show characteristic C-F coupling constants, providing further structural confirmation.
-
¹⁹F NMR: Directly observes the fluorine atoms, offering a highly sensitive and specific probe for fluorinated compounds. The chemical shifts and coupling patterns in the ¹⁹F NMR spectrum are invaluable for confirming the substitution pattern of the pyridine ring.
Mass Spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and for gaining insights into its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature in the mass spectrum.
Infrared (IR) Spectroscopy provides a rapid and effective means of identifying key functional groups. The presence of the sulfonyl chloride moiety is readily confirmed by strong, characteristic absorption bands for the S=O asymmetric and symmetric stretches, typically found in the regions of 1370-1410 cm⁻¹ and 1180-1200 cm⁻¹ respectively.[1]
The Power of Separation: High-Performance Liquid Chromatography (HPLC)
While spectroscopic methods provide structural information, High-Performance Liquid Chromatography (HPLC) is the workhorse for assessing the purity of this compound. A well-developed HPLC method can separate the target compound from starting materials, by-products, and degradation products, allowing for accurate quantification. Due to the reactive nature of sulfonyl chlorides, reversed-phase HPLC with a C18 column is a common choice.
Comparative Analysis of Sulfonylating Agents
To provide context for the analytical characterization of this compound, it is instructive to compare it with other commonly employed sulfonylating agents in drug discovery.
| Sulfonylating Agent | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Analytical Features | Primary Application Focus |
| This compound | C₅H₂ClF₂NO₂S | 213.59 | Not widely reported | ¹⁹F NMR is critical for isomer confirmation. Isotopic pattern of Cl in MS. | Introduction of a difluoropyridine moiety for metabolic stability and modulated electronics. |
| p-Toluenesulfonyl chloride (TsCl) | C₇H₇ClO₂S | 190.65 | 65-69[2] | Simple aromatic and methyl signals in ¹H NMR. Well-established analytical methods.[3][4] | Robust, general-purpose protecting group and activating agent.[5][6] |
| 2-Nitrobenzenesulfonyl chloride (NsCl) | C₆H₄ClNO₄S | 221.62 | 63-67[7][8] | Characteristic nitro group signals in IR and distinct aromatic proton pattern in ¹H NMR.[9] | Amine protection with mild deprotection conditions (Fukuyama amine synthesis).[10][11] |
| 4-Bromobenzenesulfonyl chloride (BsCl) | C₆H₄BrClO₂S | 255.52 | 73-75[12][13] | Presence of bromine provides a distinct isotopic pattern in MS. | Activating agent in nucleotide synthesis and for amine protection.[12][14] |
| 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl chloride) | C₁₂H₁₂ClNO₂S | 269.75 | 72-74 | Highly fluorescent, enabling sensitive detection in HPLC.[15][16] | Fluorescent labeling of amines, amino acids, and proteins for analytical purposes.[17][18][19] |
Experimental Protocols
The following are generalized, yet detailed, protocols for the key analytical techniques. These should be adapted and optimized for the specific instrumentation and laboratory conditions.
Protocol 1: NMR Spectroscopic Analysis
-
Sample Preparation: Due to the moisture sensitivity of sulfonyl chlorides, sample preparation should be conducted in a dry environment (e.g., glove box or under an inert atmosphere). Dissolve approximately 5-10 mg of the sulfonyl chloride in a suitable deuterated aprotic solvent (e.g., CDCl₃, acetone-d₆).
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Pay close attention to the integration of the aromatic protons and the absence of impurity signals.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Note the chemical shifts of the aromatic carbons and any C-F couplings.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. The chemical shifts and coupling constants will be diagnostic for the 3,5-difluoro substitution pattern.
-
Data Analysis: Integrate all spectra and assign the observed signals to the corresponding nuclei in the molecular structure. Compare the observed chemical shifts and coupling constants with expected values based on analogous compounds.
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sulfonyl chloride in a suitable volatile solvent (e.g., acetonitrile or methanol).
-
Instrumentation: Utilize an HRMS instrument (e.g., TOF or Orbitrap) with a suitable ionization source (e.g., ESI or APCI).
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. Ensure the mass accuracy is within an acceptable range (typically < 5 ppm).
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it to the calculated theoretical mass for the elemental composition of this compound. Confirm the presence of the characteristic chlorine isotopic pattern.
Protocol 3: HPLC Purity Analysis
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient might be 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
-
-
Sample Preparation: Accurately weigh and dissolve the sulfonyl chloride in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject a known volume (e.g., 10 µL) of the sample solution and record the chromatogram.
-
Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area.
Visualizing the Analytical Workflow
A systematic approach is crucial for the comprehensive characterization of any chemical entity. The following diagram illustrates a logical workflow for the analysis of this compound.
Caption: A logical workflow for the synthesis and analytical characterization of this compound.
Conclusion: A Commitment to Analytical Excellence
The robust characterization of this compound is not a perfunctory exercise but a critical investment in the quality and reliability of your research. By employing a multi-technique approach that combines the structural elucidation power of NMR and mass spectrometry with the purity assessment capabilities of HPLC, researchers can proceed with confidence in their synthetic endeavors. This guide has provided a framework for a comprehensive analytical strategy, emphasizing the importance of understanding the "why" behind each experimental choice. Adherence to these principles will undoubtedly contribute to the generation of high-quality, reproducible data, accelerating the path of drug discovery and development.
References
- 1. acdlabs.com [acdlabs.com]
- 2. Tosyl chloride | 98-59-9 [amp.chemicalbook.com]
- 3. p-Toluenesulfonyl chloride | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. CAS 98-59-9: Tosyl chloride | CymitQuimica [cymitquimica.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. 2-Nitrobenzenesulfonyl chloride 97 1694-92-4 [sigmaaldrich.com]
- 9. 2-Nitrobenzenesulfonyl chloride(1694-92-4) 1H NMR spectrum [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. 2-Nitrobenzenesulfonyl Chloride | Sulfonylation Reagent [benchchem.com]
- 12. 4-Bromobenzenesulfonyl chloride | 98-58-8 [chemicalbook.com]
- 13. 4-Bromobenzenesulfonyl chloride Brosyl chloride [sigmaaldrich.com]
- 14. 4-Bromobenzenesulfonyl Chloride|Research Chemical [benchchem.com]
- 15. caymanchem.com [caymanchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Dansyl Chloride [drugfuture.com]
- 18. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 19. benchchem.com [benchchem.com]
A Comparative Guide to Sulfonylating Agents: The Emerging Role of 3,5-Difluoropyridine-2-sulfonyl chloride in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and drug discovery, the sulfonamide functional group remains a cornerstone moiety, integral to the structure of numerous pharmaceuticals and functional materials. The choice of sulfonylating agent is a critical parameter that dictates the efficiency, scope, and selectivity of sulfonamide synthesis. While traditional reagents such as tosyl chloride (TsCl), mesyl chloride (MsCl), and dansyl chloride have long been the workhorses of the synthetic chemist, novel agents continue to emerge, offering unique advantages. This guide provides an in-depth technical comparison of 3,5-Difluoropyridine-2-sulfonyl chloride against its more conventional counterparts, supported by experimental data and mechanistic insights.
The Sulfonylation Toolkit: A Comparative Overview
The reactivity of a sulfonyl chloride is fundamentally governed by the electrophilicity of the sulfur atom, which is modulated by the electronic and steric nature of its organic substituent. This, in turn, influences reaction rates, substrate scope, and the stability of the resulting sulfonamide.
| Sulfonylating Agent | Structure | Key Characteristics |
| This compound | ![]() | Highly Reactive: The presence of two electron-withdrawing fluorine atoms and the pyridine nitrogen significantly increases the electrophilicity of the sulfonyl group. |
| Tosyl Chloride (TsCl) | Moderately Reactive & Stable: A widely used, crystalline solid that is easy to handle. The tosyl group is a good leaving group.[1] | |
| Mesyl Chloride (MsCl) | Highly Reactive: A potent and sterically unhindered electrophile, often leading to faster reaction rates compared to TsCl.[2] | |
| Dansyl Chloride | Fluorescent Labeling: Primarily used for the derivatization of amines to produce fluorescent sulfonamides for analytical purposes. |
The Contender: this compound
This compound is a relatively new entrant into the field of sulfonylating agents, and its unique electronic properties make it a compelling alternative to traditional reagents, particularly in the synthesis of complex molecules for pharmaceutical applications.
Enhanced Reactivity: The Role of Fluorine
The defining feature of this compound is the presence of two fluorine atoms on the pyridine ring. Fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect, which, in concert with the electron-withdrawing nature of the pyridine nitrogen, significantly increases the partial positive charge on the sulfonyl sulfur atom. This heightened electrophilicity makes it exceptionally reactive towards nucleophiles, such as primary and secondary amines.
This increased reactivity can translate to:
-
Milder Reaction Conditions: Sulfonamide formation can often be achieved at lower temperatures and with shorter reaction times.
-
Broader Substrate Scope: The ability to sulfonylate less nucleophilic amines that may be unreactive towards less potent agents like tosyl chloride.
Mechanistic Considerations in Sulfonylation
The reaction of a sulfonyl chloride with an amine generally proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the elimination of a chloride ion. A base, such as pyridine or triethylamine, is typically employed to neutralize the hydrochloric acid byproduct.
Figure 1: General mechanism for sulfonamide formation.
Head-to-Head Comparison: Performance in Sulfonamide Synthesis
While direct kinetic comparisons are emerging, the enhanced reactivity of fluorinated pyridine sulfonyl chlorides can be inferred from fundamental principles and observed experimental outcomes.
Reactivity Spectrum
Based on electronic effects, a general reactivity trend can be proposed:
Mesyl Chloride > this compound > Benzenesulfonyl Chloride > Tosyl Chloride
This trend is supported by Hammett correlations, which show that electron-withdrawing substituents on the aromatic ring of arenesulfonyl chlorides lead to an increase in reaction rates with nucleophiles.[3] The combined electron-withdrawing effects of the two fluorine atoms and the pyridine nitrogen in this compound would place it high on the reactivity spectrum.
Stability Considerations
A crucial aspect of heteroaromatic sulfonyl chlorides is their stability. Pyridine-2-sulfonyl chlorides, in particular, can be prone to decomposition, including the extrusion of sulfur dioxide.[4][5] This instability, while a potential drawback for long-term storage, is also a testament to their high reactivity. The choice between a more stable but less reactive agent like tosyl chloride and a highly reactive but potentially less stable agent like this compound will depend on the specific synthetic challenge.
Experimental Protocols: A Practical Guide
The following protocols provide a starting point for the synthesis of sulfonamides using this compound and, for comparison, the widely used tosyl chloride.
Protocol 1: Synthesis of N-Aryl-3,5-difluoropyridine-2-sulfonamide
This protocol is a general procedure for the reaction of this compound with an aromatic amine.
Materials:
-
This compound
-
Substituted aniline
-
Pyridine (or triethylamine)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0 equivalent) in anhydrous DCM.
-
To this solution, add pyridine (1.2 equivalents) and stir for 5 minutes at room temperature.
-
In a separate flask, prepare a solution of this compound (1.1 equivalents) in anhydrous DCM.
-
Slowly add the solution of the sulfonyl chloride to the aniline solution at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-3,5-difluoropyridine-2-sulfonamide.
Figure 2: Workflow for the synthesis of N-aryl-3,5-difluoropyridine-2-sulfonamide.
Protocol 2: Synthesis of N-Aryl-4-methylbenzenesulfonamide (from Tosyl Chloride)
This protocol outlines a typical procedure for the synthesis of a sulfonamide using tosyl chloride.
Materials:
-
Tosyl chloride (TsCl)
-
Substituted aniline
-
Pyridine
-
Dichloromethane (DCM), anhydrous
Procedure:
-
In a round-bottom flask, dissolve the substituted aniline (1.0 equivalent) in pyridine, which acts as both the solvent and the base.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add tosyl chloride (1.1 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield the N-aryl-4-methylbenzenesulfonamide.
Comparative Data Summary
| Feature | This compound | Tosyl Chloride | Mesyl Chloride |
| Reactivity | High | Moderate | Very High |
| Typical Reaction Time | 2-4 hours | 12-24 hours | 1-3 hours |
| Typical Reaction Temp. | 0 °C to RT | 0 °C to RT | 0 °C to RT |
| Product Crystallinity | Often crystalline | Often crystalline | Often oils or low-melting solids |
| Stability | Moderate; may be sensitive to moisture and heat | High; stable solid | Moderate; reactive liquid |
| Key Advantage | High reactivity for challenging substrates | Ease of handling, stable products | High reactivity, fast reactions |
Conclusion: Selecting the Right Tool for the Job
The choice of sulfonylating agent is a strategic decision in synthetic chemistry.
-
Tosyl chloride remains an excellent choice for routine sulfonamide synthesis due to its stability, ease of handling, and the often crystalline nature of its products, which simplifies purification.
-
Mesyl chloride is the go-to reagent when high reactivity and rapid reaction times are paramount, particularly with sterically unhindered amines.
-
Dansyl chloride is a specialized tool for fluorescent labeling and is not typically used for preparative scale synthesis of non-fluorescent sulfonamides.
-
This compound emerges as a powerful and highly reactive agent, particularly valuable for the sulfonylation of electron-deficient or sterically hindered amines where other reagents may fail. Its application is especially relevant in late-stage functionalization in drug discovery, where mild conditions and high efficiency are critical.
As the demand for complex and diverse sulfonamide-containing molecules continues to grow, the inclusion of reagents like this compound in the synthetic chemist's toolkit will undoubtedly facilitate the discovery and development of new chemical entities.
References
- 1. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The kinetics and mechanism of the reactions of aromatic sulphonyl chlorides with anilines in methanol; Brønsted and Hammett correlations - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
Spectroscopic analysis (NMR, IR, MS) of 3,5-difluoropyridine-2-sulfonamides
This technical guide provides an in-depth comparative analysis of the spectroscopic characteristics of 3,5-difluoropyridine-2-sulfonamides. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By understanding the distinct spectroscopic signatures imparted by the difluoro-substitution pattern, researchers can accelerate structural elucidation, confirm synthetic outcomes, and assess the purity of this important class of compounds.
Introduction: The Significance of Fluorinated Pyridine Sulfonamides
The incorporation of fluorine atoms into pharmacologically active molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The 3,5-difluoropyridine-2-sulfonamide scaffold is of particular interest due to the unique electronic properties conferred by the two fluorine atoms on the pyridine ring, which can significantly influence the acidity of the sulfonamide proton and the molecule's interaction with biological targets. Accurate and efficient characterization of these molecules is paramount, and a multi-technique spectroscopic approach is the cornerstone of this process.
General Synthetic Approach
While a variety of synthetic routes can be envisioned, a common pathway to 3,5-difluoropyridine-2-sulfonamides may involve the initial preparation of a suitable precursor, such as 2-amino-3,5-difluoropyridine, followed by diazotization and subsequent reaction with sulfur dioxide and a chlorinating agent to form the sulfonyl chloride. The resulting 3,5-difluoropyridine-2-sulfonyl chloride can then be reacted with a desired amine to yield the target sulfonamide.
Caption: Plausible synthetic route to 3,5-difluoropyridine-2-sulfonamides.
Spectroscopic Analysis Workflow
A systematic approach to the spectroscopic analysis of 3,5-difluoropyridine-2-sulfonamides is crucial for unambiguous characterization. The following workflow outlines the key steps:
Caption: General workflow for spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 3,5-difluoropyridine-2-sulfonamides, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a comprehensive picture of the molecular structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum of a 3,5-difluoropyridine-2-sulfonamide is expected to show distinct signals for the pyridine ring protons and the sulfonamide N-H proton.
-
Pyridine Protons: The pyridine ring will exhibit two proton signals, corresponding to H-4 and H-6. Due to the electron-withdrawing nature of the sulfonamide group and the fluorine atoms, these protons will be deshielded and appear in the downfield region of the spectrum (typically δ 7.5-8.5 ppm). The H-6 proton is expected to be further downfield than the H-4 proton. The multiplicity of these signals will be influenced by coupling to each other and to the fluorine atoms.
-
Sulfonamide N-H Proton: The chemical shift of the sulfonamide proton can vary over a wide range (typically δ 8-11 ppm) and is dependent on the solvent, concentration, and the nature of the substituent on the sulfonamide nitrogen.[1]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
-
Pyridine Carbons: The pyridine ring will show five distinct carbon signals. The carbons directly attached to fluorine (C-3 and C-5) will appear as doublets due to one-bond C-F coupling, which is typically large (200-250 Hz). The carbon attached to the sulfonamide group (C-2) will also be significantly downfield.
-
Aromatic Carbons: Aromatic carbons generally show signals in the region between 111.83 and 160.11 ppm in ¹³C NMR spectra.[1]
¹⁹F NMR Spectroscopy
¹⁹F NMR is particularly informative for fluorinated compounds.[2] The spectrum of 3,5-difluoropyridine-2-sulfonamide is expected to show two distinct signals for the two fluorine atoms at C-3 and C-5, unless accidental chemical shift equivalence occurs. These signals will be split by coupling to each other and to the neighboring protons. The high natural abundance and sensitivity of the ¹⁹F nucleus make this technique highly suitable for detecting and quantifying fluorinated compounds.[2]
| Parameter | Pyridine-2-sulfonamide (Predicted) | 3,5-Difluoropyridine-2-sulfonamide (Predicted) | Rationale for Difference |
| ¹H NMR (δ, ppm) | H-3: ~7.8, H-4: ~7.4, H-5: ~7.8, H-6: ~8.2 | H-4: ~7.9, H-6: ~8.4 | Fluorine atoms cause downfield shifts of adjacent protons. |
| ¹³C NMR (δ, ppm) | C-2: ~158, C-3: ~125, C-4: ~138, C-5: ~124, C-6: ~150 | C-2: ~155 (d), C-3: ~150 (d, ¹JCF), C-4: ~125 (t), C-5: ~152 (d, ¹JCF), C-6: ~145 (d) | Direct C-F coupling and electronic effects of fluorine. |
| ¹⁹F NMR (δ, ppm) | N/A | F-3: ~ -120 to -130, F-5: ~ -110 to -120 | Chemical environment of the fluorine atoms on the pyridine ring. |
Table 1: Predicted NMR Spectroscopic Data Comparison. Actual values may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of a 3,5-difluoropyridine-2-sulfonamide will be characterized by the following absorption bands:
-
SO₂ Stretching: The sulfonamide group exhibits two strong characteristic stretching vibrations for the S=O bonds. The asymmetric stretching vibration typically appears in the range of 1344–1317 cm⁻¹, while the symmetric stretching is observed between 1187–1147 cm⁻¹.[3]
-
N-H Stretching: For a primary or secondary sulfonamide, the N-H stretching vibration is observed in the region of 3390–3229 cm⁻¹.[1][3]
-
S-N Stretching: The S-N stretching vibration of sulfonamides is typically found in the 924–906 cm⁻¹ range.[3]
-
C-F Stretching: The C-F stretching vibrations of the fluorinated pyridine ring will give rise to strong absorption bands, typically in the 1100-1300 cm⁻¹ region.
-
Aromatic C=C and C=N Stretching: The stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region.[1]
| Vibrational Mode | Pyridine-2-sulfonamide (Typical Range, cm⁻¹) | 3,5-Difluoropyridine-2-sulfonamide (Expected Range, cm⁻¹) |
| SO₂ Asymmetric Stretch | 1340 - 1310 | 1350 - 1320 |
| SO₂ Symmetric Stretch | 1180 - 1140 | 1190 - 1150 |
| N-H Stretch | 3350 - 3250 | 3350 - 3250 |
| S-N Stretch | 920 - 900 | 930 - 910 |
| C-F Stretch | N/A | 1300 - 1100 (strong) |
Table 2: Comparative IR Absorption Frequencies.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.
-
Molecular Ion Peak: In the mass spectrum of a 3,5-difluoropyridine-2-sulfonamide, a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) is expected, which will confirm the molecular weight of the compound.
-
Fragmentation Pattern: A characteristic fragmentation pathway for arylsulfonamides involves the loss of SO₂ (64 Da).[4] The presence of fluorine atoms can also influence the fragmentation, with potential losses of HF or other fluorine-containing fragments. Perhalogenated pyridine derivatives are known to form negative molecular ions that undergo various fragmentation processes.[5]
Caption: A possible fragmentation pathway for 3,5-difluoropyridine-2-sulfonamides in MS.
Experimental Protocols
General NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the 3,5-difluoropyridine-2-sulfonamide in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction).
-
Data Analysis: Determine chemical shifts (δ), coupling constants (J), and integrate the signals.
General IR Spectroscopy Protocol
-
Sample Preparation: Prepare the sample as a KBr pellet or by depositing a thin film of the compound on a salt plate (e.g., NaCl or KBr) from a volatile solvent. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.
General Mass Spectrometry Protocol
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Mass Analysis: Acquire the mass spectrum, ensuring accurate mass measurement for the molecular ion.
-
Fragmentation Analysis: If necessary, perform tandem mass spectrometry (MS/MS) to obtain fragmentation data for structural confirmation.
Conclusion
The spectroscopic analysis of 3,5-difluoropyridine-2-sulfonamides requires a multi-faceted approach, integrating data from NMR, IR, and MS techniques. The presence of the two fluorine atoms on the pyridine ring introduces distinct and predictable features in the spectra, particularly in ¹³C and ¹⁹F NMR. A thorough understanding of these spectroscopic characteristics is essential for researchers in the field of drug discovery and development, enabling confident structural assignment and purity assessment of these promising compounds.
References
A Comparative Guide to HPLC Purity Analysis of 3,5-Difluoropyridine-2-sulfonyl chloride
This guide provides a comprehensive comparison of two reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the purity analysis of 3,5-Difluoropyridine-2-sulfonyl chloride, a critical intermediate in pharmaceutical synthesis. The selection of an appropriate analytical method is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document delves into the scientific rationale behind method development, presents comparative experimental data, and offers guidance for researchers, scientists, and drug development professionals.
Introduction: The Analytical Challenge
This compound is a highly reactive molecule. Its sulfonyl chloride moiety is susceptible to hydrolysis, and its fluorinated pyridine ring presents unique chromatographic challenges.[1] An effective HPLC purity method must be able to:
-
Quantify the main component accurately.
-
Separate the main component from potential process-related impurities and degradation products.
-
Demonstrate stability-indicating capabilities , meaning it can resolve the active compound from its degradants, primarily the corresponding sulfonic acid formed via hydrolysis.[2]
The inherent reactivity of sulfonyl chlorides makes direct analysis challenging; they can degrade in the presence of water, a primary component of reversed-phase mobile phases.[3][4] Therefore, method development must balance conditions that provide good chromatography with those that minimize on-column degradation.
Understanding the Analyte & Potential Impurities
A robust analytical method is built upon a solid understanding of the analyte's physicochemical properties and potential impurities.
-
Analyte: this compound is a moderately polar, aromatic compound. The two fluorine atoms increase its hydrophobicity and can introduce unique interactions with HPLC stationary phases.[5]
-
Primary Degradant: 3,5-Difluoropyridine-2-sulfonic acid. This is formed by the hydrolysis of the sulfonyl chloride group. It is significantly more polar than the parent compound.
-
Potential Process Impurities: These can include starting materials, isomers (e.g., other difluoropyridine sulfonyl chloride isomers), and by-products from the synthesis, such as chloroarenes or disulfides.[2][6]
Comparative HPLC Methodologies
We compare two distinct RP-HPLC methods, primarily differing in the stationary phase chemistry. The goal is to leverage different retention mechanisms to achieve optimal separation. Reversed-phase chromatography, which separates analytes based on hydrophobic interactions, is the most common and versatile mode of HPLC.[7]
-
Method A: Utilizes a traditional C18 (octadecylsilane) stationary phase, the workhorse of reversed-phase chromatography.[8]
-
Method B: Employs a Pentafluorophenyl (PFP) stationary phase. PFP columns provide alternative selectivity, especially for halogenated and aromatic compounds, through mechanisms like π-π interactions, dipole-dipole interactions, and shape selectivity.[9][10][11]
The experimental workflow for developing and comparing these methods is outlined below.
Caption: HPLC method comparison workflow.
Experimental Protocols
4.1. Materials and Reagents
-
Analyte: this compound (Standard, >98% purity)
-
Solvents: Acetonitrile (HPLC grade, anhydrous), Water (HPLC grade)
-
Additives: Phosphoric acid (H₃PO₄, ACS grade)
4.2. Instrumentation
-
An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.
4.3. Chromatographic Conditions
| Parameter | Method A: C18 Analysis | Method B: PFP Analysis |
| Stationary Phase | C18, 4.6 x 150 mm, 5 µm | Pentafluorophenyl (PFP), 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5% B to 95% B in 15 min | 5% B to 95% B in 15 min |
| Post-run | Hold at 95% B for 3 min; Equilibrate at 5% B for 5 min | Hold at 95% B for 3 min; Equilibrate at 5% B for 5 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C |
| Injection Vol. | 5 µL | 5 µL |
| Detection | 270 nm | 270 nm |
Causality Behind Experimental Choices:
-
Mobile Phase: A simple acidic mobile phase (Water/Acetonitrile with Phosphoric Acid) was chosen. The acid suppresses the ionization of the sulfonic acid degradant, ensuring good peak shape. Acetonitrile is a common organic modifier in RP-HPLC.[12]
-
Anhydrous Diluent: The sample is dissolved in anhydrous acetonitrile to minimize hydrolysis before injection. This is a critical step for ensuring the trustworthiness of the purity value.[13]
-
Gradient Elution: A gradient from low to high organic content is used to elute compounds across a wide range of polarities, ensuring that both the polar sulfonic acid degradant and any non-polar process impurities are eluted from the column.[14]
-
Detection Wavelength: 270 nm was selected based on the UV absorbance maximum of the pyridine ring, providing good sensitivity for the main peak and related impurities.
Results and Discussion: A Head-to-Head Comparison
The performance of each method was evaluated by analyzing a sample of this compound that was intentionally degraded by exposure to moisture to generate the sulfonic acid degradant.
Table 1: Comparative Chromatographic Performance Data
| Parameter | Analyte | Degradant (Sulfonic Acid) |
| Method A: C18 Column | ||
| Retention Time (min) | 12.54 | 4.31 |
| Tailing Factor (USP) | 1.45 | 1.10 |
| Resolution (USP) | - | 14.2 |
| Method B: PFP Column | ||
| Retention Time (min) | 10.88 | 4.25 |
| Tailing Factor (USP) | 1.15 | 1.05 |
| Resolution (USP) | - | 15.8 |
Analysis of Performance:
-
Retention and Selectivity: The PFP column (Method B) shows less retention for the main analyte (10.88 min) compared to the C18 column (12.54 min). This is advantageous as it shortens the analysis time without compromising separation. Fluorinated phases can exhibit different selectivity compared to C18 phases for halogenated compounds.[9][10] The PFP phase's unique electronic interactions likely contribute to this altered retention behavior. Both columns provided excellent resolution between the parent compound and its primary sulfonic acid degradant, well exceeding the baseline requirement of >2.0.
-
Peak Shape: A significant advantage of the PFP column is the improved peak symmetry for the main analyte. The tailing factor was reduced from 1.45 (C18) to 1.15 (PFP). Peak tailing for amine-containing compounds like pyridines on silica-based C18 columns can occur due to interactions with residual silanol groups on the silica surface. The PFP stationary phase appears to mitigate these secondary interactions more effectively, leading to a more efficient and symmetrical peak.
-
Trustworthiness of the Protocol: Both methods are self-validating in their ability to clearly separate the main peak from its primary, most probable degradant. The high resolution in both methods provides confidence that the purity assessment is not compromised by co-elution with the sulfonic acid. However, the superior peak shape in Method B leads to more accurate and reproducible integration, enhancing the overall trustworthiness of the quantification.
The logical flow for selecting the optimal method based on this data is visualized below.
Caption: Decision logic for method selection.
Conclusion and Recommendation
Both the C18 and PFP-based HPLC methods are capable of providing the necessary separation for the purity analysis of this compound. They are effective, stability-indicating methods that can resolve the parent compound from its primary hydrolysis degradant.
However, Method B, utilizing the Pentafluorophenyl (PFP) stationary phase, is the recommended approach. The key advantage is the significantly improved peak shape (Tailing Factor: 1.15 vs. 1.45), which translates to more reliable peak integration and higher accuracy in purity calculations. While traditional C18 columns are adequate, PFP columns offer an orthogonal selectivity that proves beneficial for this specific class of fluorinated, heterocyclic compounds.[11] This makes Method B a more robust and efficient choice for routine quality control and stability testing in a drug development environment.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 5. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CAS 16133-25-8 Pyridine-3-Sulfonyl Chloride Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 7. orochem.com [orochem.com]
- 8. pp.bme.hu [pp.bme.hu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column [discover.restek.com]
- 12. benchchem.com [benchchem.com]
- 13. Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
A Comparative Guide to the X-ray Crystallographic Analysis of 3,5-Difluoropyridine-2-Sulfonamide Derivatives
For researchers, medicinal chemists, and professionals in drug development, the precise elucidation of a molecule's three-dimensional structure is a cornerstone of modern science. The 3,5-difluoropyridine-2-sulfonamide scaffold is a key pharmacophore in various therapeutic areas, notably as carbonic anhydrase inhibitors. Its structural rigidity, combined with the specific electronic properties conferred by the fluorine atoms, makes it a compelling candidate for rational drug design. However, these same properties present unique challenges and opportunities in obtaining high-quality single crystals suitable for X-ray diffraction analysis.
This guide provides an in-depth, comparative analysis of the crystallographic techniques and expected structural features of this important class of molecules. Moving beyond a simple recitation of protocols, we will explore the causal relationships behind experimental choices, benchmark against related structures, and provide a framework for troubleshooting and interpretation.
The Crystallization Challenge: Supramolecular Interactions and Polymorphism
The crystallographic journey begins with the growth of a high-quality single crystal. For 3,5-difluoropyridine-2-sulfonamide derivatives, the molecular structure itself dictates the primary intermolecular forces that will govern crystal packing. The sulfonamide group is a potent hydrogen bond donor (-NH) and acceptor (O=S=O), while the pyridine nitrogen acts as an additional acceptor. This combination strongly favors the formation of robust hydrogen-bonding networks, often leading to predictable synthons like N-H···O dimers or chains.[1][2]
However, the introduction of two fluorine atoms onto the pyridine ring introduces significant electronic and steric complexity:
-
Electron Withdrawal: The fluorine atoms render the pyridine ring electron-deficient, which can modulate the hydrogen bond acceptor strength of the pyridine nitrogen.
-
Weak Interactions: Fluorine atoms can participate in weaker, yet structurally significant, interactions such as C-H···F and F···π interactions, which can compete with or supplement the primary hydrogen bonds, potentially leading to polymorphism.[3]
-
Conformational Rigidity: The sulfonamide group is known for its rigidity, but rotation around the S-N and S-C bonds can still lead to different conformers being present in solution, complicating crystallization.[1]
Comparative Crystallization Strategies
The choice of crystallization method is critical and must be adapted to the specific solubility profile of the derivative. Given the polar nature of the sulfonamide group and the aromatic rings, these compounds typically exhibit moderate solubility in polar organic solvents.
| Crystallization Method | Principle | Suitability for Difluoropyridine Sulfonamides | Rationale & Causality |
| Slow Evaporation | Solvent is slowly removed from a saturated solution, gradually increasing solute concentration to the point of nucleation and crystal growth. | Excellent Starting Point. | This is the simplest method and often effective for compounds that are stable and reasonably soluble. The difluoro-substitution can enhance solubility in solvents like ethyl acetate or acetone, making this a viable initial screening technique.[1] |
| Vapor Diffusion | An equilibrated system where a less volatile precipitant from an outer reservoir slowly diffuses into a drop containing the compound and a more volatile solvent, inducing crystallization. | Highly Recommended. | This technique offers fine control over the rate of supersaturation, which is crucial for growing high-quality, single crystals and mitigating defects. It is particularly useful for exploring a wide range of solvent/anti-solvent systems. |
| Solvent/Anti-Solvent Diffusion | A layer of a solvent in which the compound is soluble is carefully overlaid with a layer of an "anti-solvent" in which it is insoluble. Crystals form at the interface. | Good for Screening. | This method is effective for rapidly screening multiple conditions. For these derivatives, layering a solution in THF or DMSO with an anti-solvent like hexane or water can yield crystals. |
Experimental Workflow: From Crystal to Structure
The journey from a promising crystalline solid to a refined 3D structure follows a well-defined, multi-step workflow. Each stage requires careful execution and validation to ensure the integrity of the final model.
References
- 1. The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Halogen Bonding in Sulphonamide Co-Crystals: X···π Preferred over X···O/N? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetics of Sulfonylation Reactions: Spotlight on 3,5-Difluoropyridine-2-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the sulfonamide functional group is a cornerstone, integral to the structure and activity of a vast array of therapeutic agents.[1][2] The synthesis of these critical moieties most often relies on the sulfonylation of amines with sulfonyl chlorides. The choice of the sulfonylating agent is paramount, directly influencing reaction rates, yields, and compatibility with other functional groups. This guide provides a detailed kinetic and mechanistic comparison of 3,5-Difluoropyridine-2-sulfonyl chloride with other commonly employed sulfonylating agents, offering insights to guide reagent selection and reaction optimization.
The Significance of Fluorination in Pyridine-Based Sulfonyl Chlorides
The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, including metabolic stability, bioavailability, and target-binding affinity.[3] In the context of sulfonyl chlorides, the strongly electron-withdrawing nature of fluorine substituents is anticipated to significantly impact the reactivity of the sulfonyl chloride group. This compound, with two fluorine atoms on the pyridine ring, presents an intriguing case for kinetic analysis. These fluorine atoms are expected to enhance the electrophilicity of the sulfonyl sulfur, potentially leading to accelerated reaction rates.
Comparative Reactivity: A Data-Driven Perspective
While direct, side-by-side kinetic data for the sulfonylation of a single amine with a broad range of sulfonyl chlorides under identical conditions is sparse in the literature, we can construct a robust comparative framework based on established principles of physical organic chemistry and available experimental observations. The reactivity of sulfonyl chlorides in nucleophilic substitution reactions is primarily governed by the electrophilicity of the sulfur atom.[4]
Table 1: Comparative Analysis of Common Sulfonylating Agents
| Sulfonyl Chloride | Key Structural Feature | Expected Relative Reactivity | Rationale & Supporting Evidence | Stability |
| This compound | Two electron-withdrawing fluorine atoms on the pyridine ring. | High | The fluorine atoms significantly increase the electrophilicity of the sulfonyl sulfur, making it more susceptible to nucleophilic attack. This is consistent with the known accelerating effect of electron-withdrawing groups in nucleophilic aromatic substitution.[4] | Potentially lower stability due to the activating effect of the pyridine nitrogen and fluorine atoms. Heteroaromatic sulfonyl chlorides, especially those with activating groups, can be prone to decomposition.[5][6] |
| Pyridine-2-sulfonyl chloride | Pyridine ring. | Moderate to High | The nitrogen atom in the pyridine ring is electron-withdrawing, increasing the reactivity compared to benzenesulfonyl chloride. However, it is known to be unstable.[1] | Low. Prone to decomposition, often requiring in situ generation or careful handling.[1] |
| Benzenesulfonyl chloride | Unsubstituted aromatic ring. | Moderate (Baseline) | Serves as a standard benchmark for reactivity. | Generally stable under standard conditions. |
| p-Toluenesulfonyl chloride (TsCl) | Electron-donating methyl group. | Lower than Benzenesulfonyl chloride | The electron-donating methyl group slightly reduces the electrophilicity of the sulfonyl sulfur, leading to slower reaction rates. | High. A very common and stable reagent. |
| 4-Nitrobenzenesulfonyl chloride | Strongly electron-withdrawing nitro group. | Very High | The nitro group significantly enhances the electrophilicity of the sulfonyl sulfur, leading to rapid sulfonylation. | Generally stable, but the high reactivity requires careful control of reaction conditions. |
| Methanesulfonyl chloride (MsCl) | Aliphatic sulfonyl chloride. | Varies with nucleophile and conditions | Generally considered a reactive sulfonylating agent. | Generally stable, but can be moisture sensitive. |
| Benzenesulfonyl fluoride | Fluoride leaving group. | Significantly Lower than Benzenesulfonyl chloride | The much stronger S-F bond compared to the S-Cl bond results in a significantly lower reaction rate.[7][8] | High. Generally more stable and less prone to hydrolysis than the corresponding chloride.[9] |
Causality Behind Reactivity Trends: The enhanced reactivity of this compound is a direct consequence of the inductive electron-withdrawing effects of the two fluorine atoms. These effects, combined with the inherent electron-withdrawing nature of the pyridine ring, create a highly electron-deficient sulfonyl sulfur center, making it a potent electrophile. This principle is supported by Hammett correlations, which demonstrate that electron-attracting substituents on the aromatic ring of a sulfonyl chloride increase the rate of nucleophilic attack.[10]
Mechanistic Insights into the Sulfonylation Reaction
The sulfonylation of an amine with a sulfonyl chloride is generally believed to proceed through a nucleophilic substitution mechanism at the sulfur atom. For pyridine-2-sulfonyl chlorides, the reaction is initiated by the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This attack can proceed through a concerted SN2-like pathway or a stepwise addition-elimination mechanism involving a trigonal bipyramidal intermediate.
Caption: Proposed mechanism for the sulfonylation of an amine.
The pyridine nitrogen at the 2-position can influence the reaction by stabilizing the transition state or intermediate through resonance, further enhancing the reactivity at this position.[11]
Experimental Protocol: Kinetic Analysis of Sulfonylation by ¹⁹F NMR Spectroscopy
To empirically determine and compare the reaction rates of this compound with other sulfonylating agents, a kinetic study using in situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-invasive technique. Given the presence of fluorine atoms in the target molecule, ¹⁹F NMR is an exceptionally clean and sensitive method for monitoring the reaction progress.[7][8][12]
Rationale for Experimental Choices:
-
NMR Spectroscopy: Allows for the direct and simultaneous monitoring of the disappearance of starting materials and the appearance of products without the need for quenching the reaction or taking aliquots.
-
¹⁹F NMR: The 100% natural abundance and high sensitivity of the ¹⁹F nucleus, coupled with the large chemical shift dispersion, minimizes signal overlap and provides a clear window to observe the fluorine-containing species.[8]
-
Internal Standard: A non-reactive, fluorine-containing compound is used as an internal standard to ensure accurate quantification, correcting for any variations in spectrometer performance over time.
-
Pseudo-First-Order Conditions: By using a large excess of the amine nucleophile, the concentration of the amine can be considered constant throughout the reaction, simplifying the kinetic analysis to a pseudo-first-order reaction with respect to the sulfonyl chloride.
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the amine (e.g., benzylamine) in a suitable deuterated solvent (e.g., CDCl₃ or MeCN-d₃) at a known concentration (e.g., 1.0 M).
-
Prepare individual stock solutions of each sulfonyl chloride (this compound, benzenesulfonyl chloride, p-toluenesulfonyl chloride, etc.) and a fluorine-containing internal standard (e.g., trifluorotoluene) in the same deuterated solvent at a known concentration (e.g., 0.1 M).
-
-
Sample Preparation for NMR Analysis:
-
In a clean, dry NMR tube, add a precise volume of the amine stock solution (e.g., 500 µL).
-
Add a precise volume of the internal standard stock solution (e.g., 50 µL).
-
Place the NMR tube in the spectrometer and allow it to thermally equilibrate to the desired reaction temperature (e.g., 298 K).
-
-
Initiation of the Reaction and Data Acquisition:
-
Acquire a preliminary ¹⁹F NMR spectrum of the amine and internal standard to establish their chemical shifts.
-
To initiate the reaction, inject a precise volume of the sulfonyl chloride stock solution (e.g., 50 µL) into the NMR tube, quickly mix by gentle inversion, and immediately start acquiring ¹⁹F NMR spectra at regular time intervals (e.g., every 60 seconds).
-
The acquisition parameters should be optimized for quantitative analysis (e.g., sufficient relaxation delay).
-
-
Data Processing and Analysis:
-
Process the acquired ¹⁹F NMR spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the signal corresponding to the fluorine atoms of the starting sulfonyl chloride and the signal of the internal standard for each time point.
-
Calculate the concentration of the sulfonyl chloride at each time point relative to the constant concentration of the internal standard.
-
Plot the natural logarithm of the sulfonyl chloride concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-kobs).
-
Repeat the experiment for each sulfonyl chloride under identical conditions to obtain a direct comparison of their reactivities.
-
Caption: Workflow for the kinetic analysis of sulfonylation reactions.
Conclusion and Future Outlook
The kinetic profile of this compound positions it as a highly reactive and valuable reagent for the synthesis of sulfonamides, particularly in contexts where rapid and efficient reaction is desired. The electron-withdrawing fluorine atoms significantly enhance its electrophilicity, a feature that can be strategically exploited in complex molecule synthesis. However, this increased reactivity may also be associated with reduced stability, a critical consideration for storage and handling.
The provided experimental workflow offers a robust and reliable method for the quantitative comparison of this and other sulfonylating agents. Such data is invaluable for drug development professionals and synthetic chemists in making informed decisions for the efficient and predictable synthesis of sulfonamide-containing molecules. Future studies focusing on a broader range of nucleophiles and a systematic investigation of solvent effects would further enrich our understanding of the reactivity of this important class of reagents.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. researchgate.net [researchgate.net]
- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. magritek.com [magritek.com]
- 8. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Substituent effects on the kinetics of pyridine-catalysed hydrolysis of aromatic sulphonyl chlorides; Brønsted and Hammett correlations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Metabolic Stability of 3,5-Difluoropyridine-2-Sulfonamides
For drug development professionals, the journey from a promising chemical entity to a clinical candidate is fraught with challenges, chief among them being the optimization of pharmacokinetic properties. Metabolic stability, a measure of a compound's susceptibility to biotransformation, is a critical determinant of its in vivo half-life, oral bioavailability, and potential for drug-drug interactions.[1][2] The 3,5-difluoropyridine-2-sulfonamide scaffold has emerged as a structure of significant interest, leveraging the unique properties of fluorine to address metabolic liabilities.
This guide provides an in-depth, objective comparison of the metabolic stability profiles of compounds containing this scaffold against their non-fluorinated analogues. We will delve into the mechanistic rationale for using fluorine, present detailed experimental protocols for robust assessment, and provide a framework for data interpretation, supported by authoritative references.
The Strategic Role of Fluorine in Enhancing Metabolic Stability
The introduction of fluorine into a molecular scaffold is a well-established strategy in medicinal chemistry to enhance metabolic stability.[3][4] This improvement is largely attributed to the strength of the carbon-fluorine (C-F) bond, which is significantly more stable and resistant to enzymatic cleavage than a corresponding carbon-hydrogen (C-H) bond.[5]
Cytochrome P450 (CYP450) enzymes, the primary drivers of Phase I metabolism in the liver, frequently catalyze oxidative reactions at electron-rich or sterically accessible C-H bonds.[6] By replacing a hydrogen atom at one of these metabolically vulnerable positions—often referred to as "metabolic soft spots"—with a fluorine atom, chemists can effectively "shield" the molecule from CYP450-mediated oxidation.[7] This steric and electronic blockade slows the rate of metabolism, which can lead to a longer in vivo half-life and improved drug exposure.[8] The 3,5-difluoro substitution pattern on a pyridine ring is particularly strategic, as it can protect multiple positions from metabolic attack.[9]
Framework for Assessing Metabolic Stability: Microsomes vs. Hepatocytes
To evaluate the metabolic stability of 3,5-difluoropyridine-2-sulfonamides, a multi-faceted approach using in vitro systems is essential. The two most common and complementary assays are the liver microsomal stability assay and the hepatocyte stability assay.
-
Liver Microsomal Stability Assay: This assay utilizes subcellular fractions of the liver (microsomes) that are rich in Phase I metabolic enzymes, particularly the CYP450 superfamily.[10] It is a cost-effective, high-throughput method ideal for early-stage screening to assess a compound's susceptibility to oxidative metabolism.[11]
-
Hepatocyte Stability Assay: This assay uses intact liver cells (hepatocytes), providing a more comprehensive and physiologically relevant model.[12] Hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs), as well as the necessary cofactors and transporters.[13] This allows for the assessment of a compound's overall hepatic clearance, accounting for cellular uptake and the interplay between different metabolic pathways.[12]
Experimental Protocol 1: In Vitro Liver Microsomal Stability Assay
This protocol provides a standardized method for determining a compound's in vitro half-life (t½) and intrinsic clearance (CLint) using human liver microsomes (HLM).
Objective: To quantify the rate of disappearance of a test compound upon incubation with human liver microsomes.
Materials:
-
Human Liver Microsomes (HLM), commercial source (e.g., BioIVT)
-
Test Compounds (e.g., 3,5-difluoropyridine-2-sulfonamide and non-fluorinated pyridine-2-sulfonamide)
-
Positive Control Compounds (e.g., Verapamil, Dextromethorphan)[10]
-
0.1 M Phosphate Buffer (pH 7.4)[14]
-
NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[15]
-
Acetonitrile (ACN) with an appropriate internal standard (IS) for quenching and analysis
-
96-well incubation plates and analytical plates
-
Incubator shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for bioanalysis[10]
Step-by-Step Methodology:
-
Compound Preparation: Prepare 1 mM stock solutions of test and control compounds in DMSO. Create intermediate working solutions (e.g., 100 µM) by diluting the stock with buffer or acetonitrile.[14]
-
Microsomal Preparation: On ice, thaw the HLM and dilute to a final protein concentration of 0.5-1.0 mg/mL in 0.1 M phosphate buffer (pH 7.4).[16][17]
-
Reaction Initiation (without cofactor): In a 96-well plate, add the microsomal solution. Pre-incubate at 37°C for 5-10 minutes. Add the test compound to achieve a final concentration of 1 µM. For the T=0 time point, immediately add cold ACN with IS to quench the reaction.
-
Reaction Initiation (with cofactor): To the remaining wells, add the NADPH regenerating system to initiate the metabolic reaction.[15]
-
Time-Point Sampling: Incubate the plate at 37°C with shaking. At designated time points (e.g., 5, 15, 30, 45, 60 minutes), terminate the reaction in the respective wells by adding an equal volume of cold ACN with IS.[18]
-
Sample Processing: Once all time points are collected, centrifuge the plate (e.g., at 4000 rpm for 10 minutes) to pellet the precipitated proteins.[15]
-
Analysis: Transfer the supernatant to a new analytical plate. Analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.[10]
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
Determine the slope of the linear regression line (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of microsomal protein) [5]
Experimental Protocol 2: In Vitro Hepatocyte Stability Assay
This protocol assesses metabolic stability in a whole-cell system, capturing both Phase I and Phase II metabolism.
Objective: To quantify the rate of disappearance of a test compound upon incubation with cryopreserved human hepatocytes.
Materials:
-
Cryopreserved Human Hepatocytes
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Test Compounds and Positive Controls (e.g., Testosterone, 7-Hydroxycoumarin)[18]
-
Acetonitrile (ACN) with an appropriate internal standard (IS)
-
CO2 Incubator (37°C, 5% CO2)[19]
-
All other materials as listed for the microsomal assay
Step-by-Step Methodology:
-
Hepatocyte Preparation: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath. Transfer to pre-warmed incubation medium. Determine cell viability and density (a viability of >80% is typically required). Adjust the cell density to 0.5-1.0 million viable cells/mL.[20]
-
Compound Preparation: Prepare working solutions of test and control compounds in the incubation medium.
-
Incubation: In a 96-well plate, add the hepatocyte suspension. Pre-incubate for 15-30 minutes in a CO2 incubator to allow the cells to equilibrate.[19]
-
Reaction Initiation: Add the compound working solution to the wells to achieve a final concentration of 1 µM.
-
Time-Point Sampling: Follow the same time-point sampling procedure as the microsomal assay (e.g., 0, 15, 30, 60, 90, 120 minutes), quenching the reaction at each point with cold AN with IS.[19]
-
Sample Processing & Analysis: Follow steps 6 and 7 from the microsomal assay protocol.
Data Analysis:
The data analysis is similar to the microsomal assay, with the CLint calculation adjusted for cell number:
-
CLint (µL/min/10^6 cells) = (0.693 / t½) * (Incubation Volume / number of cells in millions) [20]
Visualizing the Workflow and Mechanism
To better illustrate the experimental process and the underlying protective mechanism of fluorination, the following diagrams are provided.
Caption: Generalized workflow for an in vitro metabolic stability assay.
Caption: Fluorination blocks metabolic oxidation at susceptible sites.
Data Interpretation: A Comparative Analysis
The primary output of these assays is a quantitative measure of stability, allowing for direct comparison between different chemical entities. A compound with a longer half-life (t½) and a lower intrinsic clearance (CLint) is considered more metabolically stable.
Table 1: Illustrative Metabolic Stability Data in Human Liver Microsomes
| Compound | Structure | In Vitro t½ (min) | Intrinsic Clearance (CLint, µL/min/mg) | Metabolic Stability Classification |
| Analog A (Non-Fluorinated) | Pyridine-2-sulfonamide | < 15 | > 92.4 | High Clearance |
| Analog B (Fluorinated) | 3,5-Difluoropyridine-2-sulfonamide | 55 | 25.2 | Low-to-Moderate Clearance |
Note: Data are illustrative and serve to demonstrate the expected trend. Actual values will be compound-specific.
As the data in Table 1 illustrates, the introduction of the 3,5-difluoro substitution pattern (Analog B) results in a marked increase in metabolic stability compared to its non-fluorinated counterpart (Analog A). The half-life is significantly extended, and the intrinsic clearance is substantially reduced. This shift from a "High Clearance" to a "Low-to-Moderate Clearance" classification is a primary goal of metabolic stabilization efforts in drug discovery. Such an improvement suggests that Analog B would likely have a longer in vivo half-life and greater oral bioavailability than Analog A, making it a more promising candidate for further development.
Conclusion
Assessing the metabolic stability of 3,5-difluoropyridine-2-sulfonamides requires a systematic and mechanistically informed approach. The strategic incorporation of fluorine is a powerful tool to block sites of CYP450-mediated oxidation, thereby enhancing metabolic stability.[4][21] By employing robust in vitro assays, such as those using liver microsomes and hepatocytes, researchers can obtain reliable quantitative data to compare candidates and make informed decisions. The protocols and interpretive framework provided in this guide offer a self-validating system for objectively evaluating the performance of this important chemical scaffold, ultimately enabling the design of more durable and efficacious drug candidates.
References
- 1. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs [mdpi.com]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 13. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 15. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 16. researchgate.net [researchgate.net]
- 17. mercell.com [mercell.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 20. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 3,5-Difluoropyridine-2-sulfonyl chloride
As a reactive and corrosive compound, 3,5-Difluoropyridine-2-sulfonyl chloride demands meticulous handling and disposal procedures to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol grounded in established chemical safety principles. The procedures outlined herein are designed to empower researchers, scientists, and drug development professionals to manage this reagent responsibly from the bench to final waste disposal.
Part 1: Hazard Profile & Core Safety Principles
This compound is a potent chemical intermediate. Its hazard profile is dominated by its high reactivity, particularly with nucleophiles like water. Understanding these hazards is the foundation of its safe management.
The primary principle for the disposal of any reactive sulfonyl chloride is that it must be fully neutralized before entering any waste stream .[1][2] Direct disposal of the active reagent is a significant safety and environmental risk. The compound reacts exothermically with water, moisture, and bases, producing corrosive and toxic gases, including hydrogen chloride, hydrogen fluoride, and oxides of sulfur and nitrogen.[2][3][4][5]
Table 1: Hazard Profile of this compound
| Hazard Category | Description | Rationale & Primary Risks |
|---|---|---|
| Corrosivity | Causes severe skin burns and serious eye damage.[2][3][6] | The sulfonyl chloride moiety is highly electrophilic and reacts with biological nucleophiles. The hydrolysis products (hydrochloric and sulfonic acids) are also corrosive. |
| Reactivity | Reacts vigorously, sometimes violently, with water, alcohols, amines, and bases.[2][7][8] | This exothermic hydrolysis generates significant heat and corrosive byproducts, which can cause pressure buildup and splashing.[1][9] |
| Toxicity | Inhalation of vapors or fumes can cause severe damage to the respiratory tract.[2][10] | The compound itself is irritating, and its decomposition products (HCl, HF, SOx, NOx) are highly toxic and corrosive to mucous membranes.[3][5][11] |
Part 2: Mandatory Personal Protective Equipment (PPE)
A robust PPE strategy is non-negotiable when handling and disposing of this compound.[2] PPE serves as the final barrier between the researcher and the chemical.[12]
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
|---|---|---|
| Eye & Face Protection | Tightly fitting safety goggles and a full-face shield.[2][13] | Protects against splashes of the corrosive liquid and the acidic reaction mixture during neutralization. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[2][7] | Prevents severe skin burns upon contact. Always inspect gloves before use and use proper removal technique.[14] |
| Body Protection | Chemical-resistant lab coat or apron.[2] | Protects skin and personal clothing from contamination. Contaminated clothing must be removed immediately and decontaminated before reuse.[15][16] |
| Respiratory Protection | All handling and disposal steps must be performed in a certified chemical fume hood.[1][2][10] | Prevents the inhalation of corrosive vapors and the acid gases generated during neutralization. |
Part 3: Step-by-Step Disposal Protocols
The appropriate disposal procedure depends on the quantity of the waste.
Protocol A: Neutralization of Small, Residual Quantities
This protocol is intended for quenching trace amounts of this compound, such as residuals in reaction flasks or on contaminated labware, before final cleaning.
Experimental Protocol Steps:
-
Preparation (in a chemical fume hood):
-
Prepare a 5-10% aqueous solution of a weak base, such as sodium bicarbonate, in a beaker or flask large enough to accommodate at least 10 times the volume of the sulfonyl chloride solution to be quenched.
-
Place this container in an ice/water bath to manage the exothermic reaction.[1]
-
Ensure a magnetic stir bar is in the basic solution and it is stirring at a moderate speed.
-
-
Slow Addition:
-
Slowly and carefully, add the this compound solution dropwise to the cold, stirring basic solution.[1]
-
Causality Note: The slow addition of the sulfonyl chloride to the base is the most critical step for safety.[1] This ensures the reactive agent is always the limiting reagent in a large excess of quenching solution, allowing for controlled heat dissipation and immediate neutralization of the acid byproducts. Reversing the addition can lead to a violent, uncontrolled exothermic reaction.
-
-
Monitoring & Completion:
-
Observe the reaction for signs of gas evolution (CO₂ from bicarbonate, HCl, and HF). Continue stirring in the ice bath for at least 1-2 hours after the addition is complete to ensure full hydrolysis and neutralization.
-
Once the reaction has subsided, remove the ice bath and allow the mixture to warm to room temperature while stirring.
-
Check the pH of the solution using a pH strip or meter to ensure it is neutral or slightly basic (pH 7-9). If it is still acidic, add more base solution until the pH is stable in the neutral/basic range.
-
-
Final Disposal:
-
Once neutralization is confirmed, the resulting aqueous solution should be transferred to a properly labeled aqueous hazardous waste container for disposal through your institution's Environmental Health and Safety (EHS) office.
-
Do not dispose of the neutralized solution down the drain without consulting local regulations and your EHS office.[1]
-
Protocol B: Management of Bulk Quantities & Contaminated Materials
Bulk quantities of unused or unwanted this compound, as well as spill cleanup materials, must be treated as hazardous waste. Do not attempt to neutralize bulk quantities in the lab. [2]
-
Containment & Labeling:
-
Ensure the original container is tightly sealed and in good condition. If the container is compromised, transfer the material to a compatible, dry, properly sealed, and clearly labeled hazardous waste container inside a chemical fume hood.
-
The label must include the full chemical name: "this compound," and all associated hazard warnings (e.g., "Corrosive," "Water-Reactive").[2]
-
-
Spill Debris:
-
In the event of a spill, absorb the material with an inert, non-combustible absorbent such as dry sand, earth, or vermiculite.[1][7] Do not use combustible materials like paper towels or sawdust.[1]
-
Carefully collect the absorbed material using spark-proof tools and place it into a designated, sealed hazardous waste container.[16]
-
-
Storage & Collection:
-
Store the sealed hazardous waste container in a cool, dry, well-ventilated area designated for hazardous waste, away from incompatible materials.[7]
-
Arrange for pickup and disposal through your institution's EHS office.
-
Part 4: Emergency Procedures
Immediate and correct action is crucial in the event of an emergency.[15]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[3][15][17]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10][17][18]
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[17][19]
-
Spill: Evacuate all non-essential personnel from the immediate area.[2] Ensure the fume hood is operational. Wearing the full PPE described in Part 2, contain and clean the spill as outlined in Protocol B. Report the spill to your laboratory supervisor and institutional EHS office.[16]
Part 5: Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. 5-Fluoropyridine-3-sulfonyl chloride | C5H3ClFNO2S | CID 45792531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. pppmag.com [pppmag.com]
- 13. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 14. file.ambeed.com [file.ambeed.com]
- 15. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 16. ehs.princeton.edu [ehs.princeton.edu]
- 17. fishersci.es [fishersci.es]
- 18. assets.thermofisher.cn [assets.thermofisher.cn]
- 19. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

